molecular formula C10H10N2O2 B8647353 8-Methoxy-4-methylquinazolin-2-ol

8-Methoxy-4-methylquinazolin-2-ol

Número de catálogo: B8647353
Peso molecular: 190.20 g/mol
Clave InChI: UPYZISNDSQYZLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Methoxy-4-methylquinazolin-2-ol is a quinazolinone derivative intended for research and development purposes exclusively. This compound is not for diagnostic, therapeutic, or household use. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. While specific data for 8-Methoxy-4-methylquinazolin-2-ol is subject to further experimental confirmation, closely related analogs have demonstrated valuable research applications. For instance, the compound 2-Methylquinazolin-4-ol is a known potent and competitive inhibitor of poly(ADP-ribose) synthetase (PARP), with a reported Ki value of 1.1 μM . PARP enzymes play a critical role in DNA repair, and their inhibition is a active area of oncological research. Furthermore, other methoxy- and methyl-substituted quinazoline derivatives have been explored extensively as key scaffolds in the development of protein tyrosine kinase (PTK) inhibitors , and some novel spiro-pyrrolo[2,1-b]quinazolinone derivatives have been reported to exhibit antitumor activity . Researchers investigating enzyme inhibition, cancer biology, and signal transduction pathways may find this compound useful as a building block or reference standard. Its mechanism of action is anticipated to be related to the competitive inhibition of specific enzyme active sites, similar to its structural analogs. Handling should be conducted in accordance with good laboratory practices, and we recommend consulting the safety data sheet for appropriate personal protective equipment. The product is provided as a solid and should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H10N2O2

Peso molecular

190.20 g/mol

Nombre IUPAC

8-methoxy-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13)

Clave InChI

UPYZISNDSQYZLZ-UHFFFAOYSA-N

SMILES canónico

CC1=C2C=CC=C(C2=NC(=O)N1)OC

Origen del producto

United States
Foundational & Exploratory

8-Methoxy-4-methylquinazolin-2-ol: Chemical Structure, Synthesis, and Role in PDK1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Executive Summary

The development of targeted oncology therapeutics relies heavily on the precise synthesis of kinase inhibitors. 8-Methoxy-4-methylquinazolin-2-ol is a critical intermediate in the synthesis of small-molecule inhibitors targeting 3-Phosphoinositide-dependent kinase 1 (PDK1) [1]. PDK1 is a master serine/threonine kinase that activates the AKT/mTOR signaling axis, a pathway frequently dysregulated in human cancers [2]. As a Senior Application Scientist, I have structured this guide to provide a deep dive into the chemical properties, mechanistic rationale, and field-proven synthetic protocols for this quinazoline derivative, ensuring that researchers can reliably reproduce and utilize this scaffold in drug discovery workflows.

Chemical Identity & Structural Properties

The quinazoline core of 8-methoxy-4-methylquinazolin-2-ol provides a rigid, planar scaffold ideal for fitting into the ATP-binding pocket of kinases. The methoxy group at the C8 position influences the electronic distribution of the aromatic ring, while the C4-methyl group provides steric bulk that dictates the molecule's binding orientation.

Table 1 summarizes the core quantitative and physicochemical properties of this intermediate.

PropertyValue
IUPAC Name 8-Methoxy-4-methylquinazolin-2-ol
Molecular Formula C10H10N2O2
Molar Mass 190.20 g/mol
Monoisotopic Mass 190.0742 Da
Observed Mass (ES/MS) m/z 191 [M+H]⁺ [1]
Hydrogen Bond Donors 1 (Tautomeric -OH / -NH)
Hydrogen Bond Acceptors 4
Physical State Solid (Precipitate)

Mechanistic Role in Oncology: PDK1 Inhibition

PDK1 belongs to the AGC kinase super-family and is the upstream kinase responsible for activating Protein Kinase B (AKT) in the presence of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PDK1 activates AKT by phosphorylating a specific residue (Threonine 308) located in the activation loop [1].

Because mutations in the PI3K/AKT signaling pathway are highly prevalent in colorectal, breast, and prostate cancers [2], inhibiting PDK1 cuts off the signaling cascade at a central node. Quinazoline derivatives synthesized from 8-methoxy-4-methylquinazolin-2-ol act as competitive inhibitors of PDK1, preventing the phosphorylation of AKT and subsequently halting tumor cell proliferation.

PDK1_Pathway PIP3 PIP3 (Membrane) PDK1 PDK1 Kinase PIP3->PDK1 Recruits & Activates AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylates Thr308 Quinazoline 8-Methoxy-4-methylquinazolin-2-ol (PDK1 Inhibitor Core) Quinazoline->PDK1 Inhibits mTOR mTOR / RSK AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Fig 1: Mechanism of PDK1 inhibition by quinazolines in the AKT signaling pathway.

Synthetic Methodology & Experimental Protocols

The synthesis of 8-methoxy-4-methylquinazolin-2-ol and its subsequent activation into a chloro-quinazoline precursor requires strict control over reaction conditions. Below is the self-validating, three-step protocol adapted from foundational patent literature [1], augmented with mechanistic causality to ensure experimental success.

Synthesis A 2-Amino-3-methoxy- acetophenone B Urea (5 eq) AcOH, 100°C, 16h A->B C 8-Methoxy-4-methyl- quinazolin-2-ol B->C Cyclization D POCl3 100°C, 16h C->D E 2-Chloro-8-methoxy- 4-methylquinazoline D->E Chlorination

Fig 2: Synthetic workflow from acetophenone to the active chloro-quinazoline precursor.

Step 1: Reduction of the Nitro Precursor
  • Protocol: To a 1:1 mixture of ethanol and acetic acid, add 3-methoxy-2-nitroacetophenone (1 eq) and iron (Fe) dust (3 eq) in portions. Stir the reduction mixture for 3 hours. Filter the reaction mixture, concentrate, and partition between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate, dry over anhydrous Na₂SO₄, and concentrate to yield 2-amino-3-methoxyacetophenone.

  • Causality & Expert Insight: The use of Fe/AcOH (Béchamp reduction) provides a mild, chemoselective reduction of the nitro group to an aniline without reducing the critical methyl ketone required for the subsequent cyclization.

  • Note on Literature Correction: Some patent literature erroneously transcribes this intermediate as "methyl 2-amino-3-methoxybenzaldehyde" [1]. As an application scientist, I must clarify that the presence of the C4-methyl group in the final quinazoline strictly dictates that the precursor must be an acetophenone (a methyl ketone), not an aldehyde.

Step 2: Urea-Mediated Cyclization
  • Protocol: To the 2-amino-3-methoxyacetophenone (1 eq), add urea (5 eq) and a few milliliters of acetic acid. Heat the mixture to 100 °C for 16 hours. Quench the crude mixture with water. Filter the precipitated solid and dry to yield 8-methoxy-4-methylquinazolin-2-ol in near-quantitative yield (ES/MS m/z 191 [M+H]⁺) [1].

  • Causality & Expert Insight: Urea acts as both a carbon and nitrogen source. Under thermal acidic conditions, the aniline nitrogen attacks the urea carbonyl, followed by intramolecular condensation of the resulting intermediate with the methyl ketone. This constructs the pyrimidine ring of the quinazoline core. Precipitation in water is driven by the high lattice energy and hydrophobicity of the newly formed planar aromatic system, allowing for isolation without column chromatography.

Step 3: Chlorination for Downstream Coupling
  • Protocol: Suspend 8-methoxy-4-methylquinazolin-2-ol in neat phosphorus oxychloride (POCl₃). Heat the mixture to 100 °C for 16 hours. Carefully pour the reaction mixture over ice water. Filter the precipitated solid and dry under high vacuum overnight to yield 2-chloro-8-methoxy-4-methylquinazoline (ES/MS m/z 209 [M+H]⁺) [1].

  • Causality & Expert Insight: The 2-ol tautomerizes with its 2-one (amide) form. POCl₃ serves as both the solvent and the chlorinating agent, converting the tautomeric hydroxyl group into a highly electrophilic chloro leaving group. This activation is mandatory; it primes the C2 position for downstream nucleophilic aromatic substitution (SₙAr) with various amines to generate the final library of PDK1 inhibitors.

Conclusion & Future Perspectives

8-Methoxy-4-methylquinazolin-2-ol is a highly versatile chemical building block in medicinal chemistry. By understanding the mechanistic causality behind its synthesis—specifically the chemoselective reduction of the acetophenone precursor and the thermodynamics of urea-mediated cyclization—researchers can efficiently scale this intermediate. Its downstream conversion to a 2-chloro derivative opens the door to vast combinatorial libraries of PDK1 inhibitors, offering promising therapeutic avenues for PI3K/AKT-driven malignancies.

References

  • Vertex Pharmaceuticals Inc. (2007). Quinazolines for PDK1 inhibition (WO2007117607A2). World Intellectual Property Organization.
  • Parsons, D. W., Wang, T. L., Samuels, Y., Bardelli, A., Cummins, J. M., DeLong, L., ... & Velculescu, V. E. (2005). Colorectal cancer: Mutations in a signaling pathway. Nature, 436(7052), 792. URL:[Link]

The Tautomeric Dynamics of 8-Methoxy-4-methylquinazolin-2(1H)-one vs. 2-ol: Mechanisms, Analytics, and Drug Design Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold is recognized as a "privileged structure" in modern medicinal chemistry. Within this class, 8-Methoxy-4-methylquinazolin-2(1H)-one presents a highly relevant case study in heterocycle tautomerism. The molecule exists in a dynamic equilibrium between its lactam (2(1H)-one) and lactim (2-ol) forms. As a Senior Application Scientist, I have structured this technical guide to deconstruct the thermodynamic drivers of this equilibrium, provide self-validating analytical protocols for its characterization, and outline the synthetic methodologies required to trap the reactive tautomer.

Mechanistic Framework: Lactam vs. Lactim Tautomerism

The core of 8-Methoxy-4-methylquinazolin-2(1H)-one is governed by a classic amide-imidic acid (often referred to as lactam-lactim) tautomerism.

According to foundational literature on [1], the tautomeric state of quinazolinones dictates their chemical reactivity and biological interactions. In both solid-state and physiological solutions, the equilibrium is overwhelmingly shifted toward the 2(1H)-one (lactam) form . This preference is driven by the superior thermodynamic stability of the cyclic amide bond, which benefits from extensive resonance stabilization across the heterocyclic ring.

Conversely, the 2-ol (lactim) form is a higher-energy, transient intermediate. While it is virtually undetectable under standard physiological conditions, it is the critical kinetic intermediate required for electrophilic substitution reactions at the C2 position.

Electronic and Steric Influence of Substituents
  • 8-Methoxy Group: The methoxy substituent at the 8-position introduces electron-donating resonance (+M effect) into the fused aromatic system. This enriches the electron density of the pyrimidine nitrogen atoms, further stabilizing the polar lactam form via intramolecular electronic buffering.

  • 4-Methyl Group: The methyl group provides hyperconjugative stabilization to the heterocyclic ring. Unlike 2-methyl substituted quinazolinones—which can exhibit extended tautomeric effects by generating an exomethylene carbon—the 4-methyl group strictly modulates the electronic landscape without participating in extended proton-transfer cascades.

Quantitative Data & Physicochemical Profiling

To effectively leverage this molecule in drug development, one must understand the divergent physicochemical properties of its two states. The table below summarizes the critical differences used to distinguish and utilize these tautomers.

Table 1: Comparative Physicochemical Properties of Tautomeric Forms

Property8-Methoxy-4-methylquinazolin-2(1H)-one (Lactam)8-Methoxy-4-methylquinazolin-2-ol (Lactim)
Thermodynamic Stability High (Primary form in solid/solution)Low (Transient/Minor kinetic form)
H-Bonding Profile Strong H-bond donor (NH) and acceptor (C=O)H-bond donor (OH) and acceptor (N1)
C2 Hybridization sp² (Carbonyl character)sp² (Imine/Enol-like character)
IR Signature Sharp C=O stretch (~1650–1680 cm⁻¹)Broad O-H stretch (~3200–3500 cm⁻¹)
NMR Signature (C2) ~150 ppm (¹³C NMR)~160 ppm (¹³C NMR)
Chemical Reactivity Unreactive to mild electrophilesHighly reactive to halogenating agents

Analytical Workflows for Tautomer Validation

Determining the predominant tautomeric state requires a multi-modal approach. Relying on a single analytical method can lead to false positives due to solvent effects or transient proton exchange. The following protocol is designed as a self-validating system ; the orthogonal data points must align to confirm the structural state.

Protocol 1: Multi-Modal Analytical Validation

Objective: To definitively establish the predominant tautomer in both solid and solution states.

Step 1: Solid-State FT-IR Spectroscopy

  • Action: Prepare a KBr pellet containing 1-2 mg of the synthesized compound. Scan from 4000 to 400 cm⁻¹.

  • Causality: The solid-state KBr matrix locks the molecule into its lowest-energy thermodynamic state without solvent interference.

  • Self-Validation: The presence of a sharp, intense band at 1650–1680 cm⁻¹ (C=O stretch) and the absence of a broad 3200–3500 cm⁻¹ (O-H stretch) validates the lactam form. If an O-H band appears (and moisture contamination is ruled out), the lactim form is present, which would trigger a mandatory re-evaluation of the crystallization conditions.

Step 2: Solution-State NMR Spectroscopy

  • Action: Dissolve 10 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Acquire ¹H and ¹³C NMR spectra.

  • Causality: DMSO-d6 is a strong hydrogen-bond acceptor that stabilizes polar tautomers. Anhydrous conditions are critical; trace water causes rapid proton exchange, broadening the crucial NH/OH signals into baseline noise.

  • Self-Validation: In the ¹H NMR spectrum, a downfield singlet at ~11.0–12.0 ppm confirms the NH proton of the lactam. In ¹³C NMR, a resonance at ~150 ppm confirms the C2 carbonyl carbon. A shift to ~160 ppm would indicate the C2 imine carbon of the lactim form.

G Start Synthesized Compound IR FT-IR Spectroscopy Start->IR NMR 1H & 13C NMR (DMSO-d6) Start->NMR Xray X-Ray Crystallography Start->Xray IR_Lactam Strong C=O stretch (~1650-1680 cm⁻¹) IR->IR_Lactam Predominant IR_Lactim Broad O-H stretch (~3200-3500 cm⁻¹) IR->IR_Lactim Minor/Absent NMR_Lactam NH peak (~11-12 ppm) C2 Carbonyl (~150 ppm) NMR->NMR_Lactam Predominant NMR_Lactim OH peak (variable) C2 Imine (~160 ppm) NMR->NMR_Lactim Minor/Absent Xray->IR_Lactam Confirms Solid-State Lactam

Multi-modal analytical workflow for determining the dominant tautomeric state.

Synthetic Trapping: The Kinetic 2-ol Intermediate

While the lactam form is stable, synthetic chemists must exploit the transient 2-ol tautomer to functionalize the C2 position. This is a foundational principle in drug design, as seen in the [2], where the hydroxyl tautomer acts as the reactive nucleophile.

Protocol 2: Kinetic Trapping via Halogenation (POCl₃)

Objective: To synthesize 2-chloro-8-methoxy-4-methylquinazoline by chemically trapping the transient 2-ol tautomer.

Step 1: Reagent Activation & Equilibrium Shift

  • Action: Suspend 1.0 eq of 8-Methoxy-4-methylquinazolin-2(1H)-one in 10 volumes of neat phosphorus oxychloride (POCl₃). Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise at 0 °C.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the lactam, shifting the equilibrium slightly toward the 2-ol form. POCl₃ serves simultaneously as the solvent and the electrophilic trapping agent.

  • Self-Validation: The opaque suspension will transition to a clear, homogeneous solution. This visual cue validates that the insoluble lactam has been converted into the highly soluble, reactive dichlorophosphate intermediate.

Step 2: Thermal Shift and Nucleophilic Substitution

  • Action: Heat the reaction mixture to 110 °C (reflux) for 2–4 hours.

  • Causality: Elevated temperatures provide the thermodynamic energy required to overcome the activation barrier for tautomerization. The 2-ol oxygen attacks the electrophilic phosphorus, creating a superior leaving group that is subsequently displaced by a chloride ion.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline-retained starting material (highly polar lactam) and the appearance of a high-Rf spot (non-polar 2-chloro product) validates the completion of the trapping cascade.

Step 3: Quenching and Isolation

  • Action: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

G Lactam 8-Methoxy-4-methylquinazolin-2(1H)-one (Lactam Form) Thermodynamically Stable Lactim 8-Methoxy-4-methylquinazolin-2-ol (Lactim Form) Kinetically Reactive Lactam->Lactim Tautomerization (Solvent/pH dependent) Reagent POCl3 / Base (Electrophilic Attack) Lactim->Reagent OH acts as nucleophile Product 2-Chloro-8-methoxy-4-methylquinazoline (Functionalized Intermediate) Reagent->Product Chlorination

Tautomeric equilibrium and POCl3-mediated chlorination pathway.

Pharmacological Implications in Drug Design

The tautomeric state of a drug candidate directly dictates its pharmacodynamics. As highlighted in literature covering [3], the 2(1H)-one moiety is a privileged hydrogen-bonding motif.

When designing kinase inhibitors, the hinge region of the kinase ATP-binding pocket typically requires a specific sequence of hydrogen bond donors and acceptors.

  • The lactam form presents a robust Donor-Acceptor (NH-C=O) face, which is highly complementary to the backbone carbonyls and amides of target kinases.

  • If a local microenvironment within a protein pocket artificially stabilizes the lactim form , the molecule flips to an Acceptor-Donor (N-OH) profile, which can drastically alter binding affinity and selectivity.

Understanding the tautomeric boundaries of 8-Methoxy-4-methylquinazolin-2(1H)-one ensures that drug development professionals can accurately model protein-ligand interactions and predict off-target liabilities before advancing to in vivo studies.

References

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Recent advances in quinazolinone derivatives: structure, design and therapeutic potential Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Molecular weight and formula of 8-Methoxy-4-methylquinazolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Quinazolinone

In the vast and intricate world of heterocyclic chemistry, the quinazolinone scaffold stands as a cornerstone, underpinning a multitude of biologically active compounds with applications ranging from oncology to neuropharmacology.[1][2] This guide delves into a specific, yet less-chartered member of this family: 8-Methoxy-4-methylquinazolin-2-ol . While its close isomers have been the subject of considerable study, direct experimental data for this particular substitution pattern is notably scarce in publicly accessible literature.

This document, therefore, serves a dual purpose. Firstly, it will collate and present the known physicochemical properties of this molecule, drawing inferences from closely related analogs where necessary. Secondly, and more critically, it will provide a robust theoretical framework for its synthesis and potential biological relevance, grounded in established principles of quinazolinone chemistry. Our approach is designed to empower researchers to confidently navigate the synthesis and exploration of this and similar novel chemical entities.

Core Molecular Attributes: Identity and Physicochemical Profile

It is crucial to recognize that 8-Methoxy-4-methylquinazolin-2-ol exists in a tautomeric equilibrium with its keto form, 8-Methoxy-4-methyl-3H-quinazolin-2-one . In solid-state and most solution-phase conditions, the keto form is generally the more stable and predominant tautomer. For the remainder of this guide, we will refer to the compound primarily by its "-ol" nomenclature, while acknowledging this intrinsic tautomerism.

Molecular Formula, Weight, and Structural Identifiers

Based on its chemical structure, we can determine the following:

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O₂Calculation
Molecular Weight 190.20 g/mol Calculation
IUPAC Name 8-Methoxy-4-methylquinazolin-2-olNomenclature
CAS Number Not AssignedDatabase Search
SMILES COC1=CC=CC2=C1N=C(C)N=C2OPrediction
InChI InChI=1S/C10H10N2O2/c1-6-8-5-3-4-7(14-2)9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13)Prediction

Note: The SMILES and InChI strings are predicted based on the chemical structure.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational models provide valuable estimations of a compound's properties. These predictions are based on the structure of 8-Methoxy-4-methylquinazolin-2-ol and data from analogous compounds.

PropertyPredicted ValueNotes
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This suggests moderate lipophilicity, which is a key factor in predicting membrane permeability and bioavailability. The presence of the methoxy and methyl groups increases lipophilicity, while the polar quinazolinone core decreases it.
Topological Polar Surface Area (TPSA) ~50-60 ŲThis value indicates good potential for oral bioavailability, as it falls within the generally accepted range for drug-like molecules.
Hydrogen Bond Donors 1The N-H group in the quinazolinone ring acts as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The two oxygen atoms and the non-protonated nitrogen atom can act as hydrogen bond acceptors.

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of quinazolin-2-ones is a well-established area of organic chemistry. A common and effective strategy involves the cyclization of an appropriate anthranilamide derivative with a one-carbon synthon. The following protocol outlines a logical and experimentally sound approach for the synthesis of 8-Methoxy-4-methylquinazolin-2-ol.

Retrosynthetic Analysis and Key Transformations

Our synthetic strategy hinges on the formation of the quinazolinone ring from a suitably substituted aniline precursor.

G target 8-Methoxy-4-methylquinazolin-2-ol intermediate2 N-(2-cyano-6-methoxyphenyl)acetamide target->intermediate2 Intramolecular Cyclization intermediate1 2-Amino-3-methoxybenzonitrile starting_material 2-Amino-3-methoxybenzoic acid intermediate1->starting_material Nitrile Formation intermediate2->intermediate1 Acetylation

Caption: Retrosynthetic pathway for 8-Methoxy-4-methylquinazolin-2-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methoxybenzonitrile from 2-Amino-3-methoxybenzoic acid

  • Rationale: The conversion of the carboxylic acid to a nitrile is a key step to facilitate the subsequent cyclization.

  • Procedure:

    • To a solution of 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the reaction to 0 °C and add a solution of aqueous ammonia (excess) dropwise.

    • Stir for an additional hour at room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield 2-amino-3-methoxybenzonitrile.

Step 2: Synthesis of N-(2-cyano-6-methoxyphenyl)acetamide

  • Rationale: Acetylation of the amino group provides the necessary precursor for the cyclization reaction.

  • Procedure:

    • Dissolve 2-amino-3-methoxybenzonitrile (1.0 eq) in acetic anhydride (excess).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-(2-cyano-6-methoxyphenyl)acetamide.

Step 3: Cyclization to 8-Methoxy-4-methylquinazolin-2-ol

  • Rationale: This is the key ring-forming step, where the acetylated aminobenzonitrile undergoes intramolecular cyclization.

  • Procedure:

    • Treat N-(2-cyano-6-methoxyphenyl)acetamide (1.0 eq) with an aqueous solution of hydrogen peroxide in the presence of a base such as sodium hydroxide.

    • Heat the reaction mixture to facilitate the cyclization.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with an acid (e.g., HCl).

    • The product, 8-Methoxy-4-methylquinazolin-2-ol, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.

Biological Context and Therapeutic Potential

The quinazoline and quinazolinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][3] While there is no direct biological data for 8-Methoxy-4-methylquinazolin-2-ol, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Many quinazoline derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4] For instance, derivatives of the closely related 8-methoxy-2-methylquinolin-4-ol have been investigated as modulators of Nur77, a nuclear receptor implicated in cancer cell apoptosis.[5] It is plausible that 8-Methoxy-4-methylquinazolin-2-ol could also exhibit antiproliferative effects, and screening against a panel of cancer cell lines would be a logical first step in evaluating its potential in oncology.

Other Potential Biological Activities

Beyond cancer, the quinazoline scaffold has been associated with a broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity [1]

  • Anti-inflammatory Effects [1]

  • Antiviral Properties [3]

The specific substitution pattern of 8-Methoxy-4-methylquinazolin-2-ol may confer novel or enhanced activity in one or more of these areas.

Future Directions and Experimental Design

The synthesis of 8-Methoxy-4-methylquinazolin-2-ol opens the door to a host of further investigations. The following diagram outlines a logical workflow for the characterization and biological evaluation of this novel compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Synthesis of 8-Methoxy-4-methylquinazolin-2-ol B Structural Verification (NMR, MS, IR) A->B C Purity Assessment (HPLC) B->C D Physicochemical Profiling (Solubility, Melting Point) C->D E In vitro Antiproliferative Screening (Cancer Cell Lines) D->E Proceed to Biological Studies F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->F G Broader Biological Screening (Antimicrobial, Anti-inflammatory) E->G H In vivo Efficacy Studies (Animal Models) F->H

Caption: Proposed workflow for the investigation of 8-Methoxy-4-methylquinazolin-2-ol.

Conclusion

While 8-Methoxy-4-methylquinazolin-2-ol remains a relatively unexplored molecule, its structural relationship to a class of compounds with proven therapeutic relevance makes it a compelling target for further research. This guide provides a comprehensive theoretical framework and a practical, step-by-step protocol for its synthesis, characterization, and subsequent biological evaluation. By systematically applying the principles and methodologies outlined herein, researchers can unlock the potential of this novel quinazolinone and contribute to the ever-expanding landscape of medicinal chemistry.

References

  • Molbase. 8-methoxy-2-(6-methoxy-4-methyl-quinazolin-2-ylamino)-quinazolin-4-ol. Available from: [Link]

  • MilliporeSigma. 8-Methoxy-2-methylquinolin-4-ol. Available from: [Link]

  • MilliporeSigma. 8-Methoxy-2-methylquinolin-4-ol. Available from: [Link]

  • PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one. Available from: [Link]

  • PubChem. Methyl 7-methoxy-4-methylquinazolin-2-ol. Available from: [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. 2021;26(21):6635.
  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. Tetrahedron Letters. 2011;52(17):2086-2090.
  • Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2014;29(5):651-658.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals. 2023;16(12):1694.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Selected spectra data for the target compound: 7-Hydroxy-4-methyl-chromen-2-one1. The Royal Society of Chemistry; 2014.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen; 2024.
  • Quinazoline derivatives useful for treatment of neoplastic disease.
  • Potential Biological Activities of Thioquinazolinones: Recent Updates. Scholars Middle East Publishers. 2018;4(3):286-296.
  • PubChemLite. 7-methoxy-4-methylquinolin-2-ol. Available from: [Link]

Sources

Technical Whitepaper: 8-Methoxy-4-methylquinazolin-2-ol – Chemical Properties, Safety Data, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxy-4-methylquinazolin-2-ol is a highly specialized bicyclic heterocyclic intermediate utilized extensively in modern medicinal chemistry. Recognized as a privileged scaffold, it serves as a critical building block in the development of targeted kinase inhibitors, particularly those targeting Phosphoinositide-dependent kinase-1 (PDK1). This whitepaper provides an authoritative, in-depth analysis of its structural dynamics (including lactam-lactim tautomerism), PubChem indexing nuances, safety profiles, and self-validating synthetic protocols.

Chemical Identity and Structural Dynamics

In chemical databases, identifying exact matches for complex heterocycles requires an understanding of their dynamic equilibrium. While the compound is officially registered under CAS Registry Number 953039-91-3 [1], querying databases like PubChem for "8-Methoxy-4-methylquinazolin-2-ol" often requires searching for its tautomeric equivalent.

Tautomerism and PubChem Indexing

Quinazolin-2-ols exist in a dynamic equilibrium with their keto counterparts, quinazolin-2(1H)-ones. In polar environments and solid states, the lactam (keto) form is thermodynamically favored due to enhanced resonance stabilization across the pyrimidine ring[2]. Consequently, in repositories like PubChem, the compound and its structural analogs (e.g., CID 782123) are frequently indexed under the -one suffix rather than the -ol suffix[2].

Physicochemical Properties

Table 1: Chemical Identifiers and Computed Properties

Property / IdentifierValue / Description
IUPAC Name 8-Methoxy-4-methylquinazolin-2-ol
Tautomeric Name 8-Methoxy-4-methylquinazolin-2(1H)-one
CAS Registry Number 953039-91-3[1]
Molecular Formula C10​H10​N2​O2​
Molecular Weight 190.20 g/mol
Structural Features Bicyclic quinazoline core, C8-methoxy, C4-methyl
Hydrogen Bond Donors 1 (in -ol form) / 1 (in -one form)
Hydrogen Bond Acceptors 3

Safety Data and Handling Protocols (SDS)

Handling quinazoline derivatives requires stringent safety protocols due to the presence of reactive basic nitrogens and phenolic/enolic hydroxyl groups. Based on standardized safety data for closely related quinazoline and quinoline scaffolds (e.g., 8-Methoxy-2-methylquinolin-4-ol), the following hazard classifications apply[3].

GHS Classification and Causality

The compound acts as a moderate nucleophile and can interact with biological membranes, leading to acute irritation. The high-affinity hydrogen bonding capability of the quinazoline core is responsible for its severe eye irritation potential (H318)[3].

Table 2: GHS Hazard Statements and Mitigation

GHS CodeHazard DescriptionCausality & Chemical BasisPrecautionary Protocol (P-Codes)
H302 Harmful if swallowedSystemic absorption of the lipophilic heterocycle.P264, P270: Wash hands thoroughly; do not eat/drink.
H315 Causes skin irritationDisruption of lipid bilayers by the amphiphilic core.P280: Wear protective nitrile gloves/clothing.
H318 Causes serious eye damageAlkaline nature of the pyrimidine nitrogens.P305+P351+P338: Rinse cautiously with water.
H335 May cause respiratory irritationFine crystalline dust inhalation.P261: Avoid breathing dust/fumes.

Note: Always handle in a Class II biological safety cabinet or chemical fume hood with adequate exhaust ventilation.

Experimental Protocols: Synthesis and Validation

The synthesis of 8-Methoxy-4-methylquinazolin-2-ol relies on the cyclocondensation of an ortho-substituted acetophenone with a nitrogenous carbonyl source. The following protocol is a self-validating system designed to ensure high yield and structural integrity.

Step-by-Step Methodology
  • Reagent Preparation: Charge a dry, argon-purged round-bottom flask with 1.0 equivalent of 2-amino-3-methoxyacetophenone.

  • Condensation Agent Addition: Add 5.0 equivalents of urea. Causality: Urea acts as both the dual-nitrogen source and the carbonyl carbon donor required to close the pyrimidine ring. A large excess is required to drive the equilibrium forward and prevent side-reactions.

  • Thermal Cyclization: Heat the neat mixture (or in a high-boiling solvent like N-Methyl-2-pyrrolidone) to 150°C for 4–6 hours. Causality: High thermal energy is required to overcome the activation barrier of the secondary dehydration step during ring closure.

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The protocol is self-validating: the disappearance of the starting material ( Rf​=0.6 ) and the emergence of a highly UV-active product spot ( Rf​=0.3 ) confirms cyclization.

  • Workup: Cool the mixture to 80°C and slowly pour it into ice-cold distilled water. The sudden drop in solubility forces the precipitation of the product.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry under a high vacuum overnight to yield the pure 8-Methoxy-4-methylquinazolin-2-ol.

G A 2-Amino-3-methoxy acetophenone B Urea + Heat (150°C) A->B Condensation C 8-Methoxy-4-methyl quinazolin-2-ol B->C Ring Closure D 8-Methoxy-4-methyl quinazolin-2(1H)-one C->D Tautomerization

Workflow 1: Synthesis and tautomeric equilibrium of 8-Methoxy-4-methylquinazolin-2-ol.

Pharmacological Utility: PDK1 Inhibition

8-Methoxy-4-methylquinazolin-2-ol is not merely a structural curiosity; it is a highly active pharmacophore. It is prominently featured in the synthesis of inhibitors targeting Phosphoinositide-dependent kinase-1 (PDK1).

Mechanistic Pathway

PDK1 is a master kinase central to the PI3K/AKT signaling pathway, which regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of numerous human cancers (e.g., melanoma, breast, and prostate cancers).

By incorporating the 8-methoxy-4-methylquinazolin-2-ol scaffold, drug developers create molecules that competitively bind to the ATP-binding cleft of PDK1. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, anchoring the drug to the kinase hinge region, thereby blocking the phosphorylation of downstream targets like AKT.

Pathway PI3K PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 PDK1 PDK1 Kinase PIP3->PDK1 Recruits to Membrane AKT AKT Phosphorylation PDK1->AKT Phosphorylates Thr308 Target Cell Survival & Proliferation AKT->Target Drug Quinazoline Scaffold (Inhibitor) Drug->PDK1 Competitive Inhibition

Pathway 1: Mechanism of PDK1 inhibition by quinazoline-based scaffolds.

References

  • Title: CA2648529A1 - Quinazolines for pdk1 inhibition Source: Google Patents URL
  • Title: 2-Hydroperoxy-2-methyl-1-propanol | CAS#:28788-46-7 (Indexing CAS 953039-91-3) Source: Chemsrc URL: [Link]

  • Title: 8-Methoxy-4-methylquinolin-2(1H)-one | CID 782123 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

8-Methoxy-4-methylquinazolin-2-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinazolinone Core

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its rigid, yet versatile, structure provides an ideal framework for the spatial presentation of pharmacophoric groups, enabling interactions with a wide array of biological targets.[1][2] This has led to the classification of the quinazolinone scaffold as a "privileged structure," a testament to its recurring presence in numerous clinically successful drugs and biologically active molecules.[3][4]

Derivatives of the quinazolinone core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties.[4][5][6] Marketed drugs such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) in cancer therapy, underscore the profound therapeutic impact of this scaffold.[1][7] The continued exploration of the quinazolinone chemical space promises the discovery of novel therapeutic agents with improved efficacy and selectivity.

This technical guide focuses on a specific, yet promising, derivative: 8-Methoxy-4-methylquinazolin-2-ol . While this particular scaffold is less explored than its 4(3H)-quinazolinone isomer, its unique substitution pattern offers intriguing possibilities for drug design. The presence of a methoxy group at the 8-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position (existing in tautomeric equilibrium with its quinazolin-2-one form) presents a distinct electronic and steric profile. This guide will provide a comprehensive overview of a proposed synthetic route, explore the anticipated structure-activity relationships, and delve into the potential therapeutic applications of this scaffold, drawing upon the wealth of knowledge surrounding its close chemical relatives.

Synthetic Strategy: A Proposed Route to 8-Methoxy-4-methylquinazolin-2-ol

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to 8-Methoxy-4-methylquinazolin-2-ol (1) would involve the cyclization of a suitably substituted anthranilamide (2). This intermediate, in turn, can be derived from the corresponding 2-amino-3-methoxybenzoic acid (3). The 4-methyl group can be introduced via a reaction that forms the pyrimidine ring.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methoxybenzamide (Intermediate 2)

  • Starting Material: 2-Amino-3-methoxybenzoic acid (3).

  • Activation: The carboxylic acid functionality of 3 is first activated. A standard method involves conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

  • Amination: The activated acid chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia (NH₄OH) or a solution of ammonia in an organic solvent. This nucleophilic acyl substitution reaction yields the primary amide, 2-amino-3-methoxybenzamide (2).

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 8-Methoxy-4-methylquinazolin-2-ol (1)

  • Reagents: The key transformation involves the cyclization of 2-amino-3-methoxybenzamide (2) with a reagent that will provide the C2 and C4 carbons of the quinazolinone ring. A plausible approach would be a reaction with ethyl acetoacetate in the presence of a dehydrating agent or under thermal conditions.

  • Reaction Conditions: A mixture of 2-amino-3-methoxybenzamide (2) and ethyl acetoacetate is heated, potentially in the presence of a catalyst such as polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclization and reduce reaction times.

  • Mechanism: The reaction likely proceeds through an initial condensation between the amino group of the benzamide and the keto group of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent tautomerization to yield the more stable quinazolin-2-ol form.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthetic_Workflow_8-Methoxy-4-methylquinazolin-2-ol start 2-Amino-3-methoxybenzoic acid step1 Activation (e.g., SOCl₂) start->step1 Step 1a step2 Amination (NH₄OH) step1->step2 Step 1b intermediate 2-Amino-3-methoxybenzamide step2->intermediate step3 Cyclization (Ethyl acetoacetate) intermediate->step3 Step 2 product 8-Methoxy-4-methylquinazolin-2-ol step3->product

Caption: Proposed synthetic workflow for 8-Methoxy-4-methylquinazolin-2-ol.

Structure-Activity Relationship (SAR) and Predicted Biological Potential

The therapeutic potential of the 8-Methoxy-4-methylquinazolin-2-ol scaffold can be inferred by analyzing the structure-activity relationships of closely related quinazolinone derivatives. The specific substitution pattern of this core is likely to confer distinct biological activities.

The Influence of the 8-Methoxy Group

The methoxy group at the 8-position is a key feature. Electron-donating groups on the benzene ring of the quinazolinone scaffold have been shown to modulate various biological activities. For instance, in some series of quinazolinone derivatives, the presence of a methoxy group has been associated with enhanced antimicrobial or anticancer activity. The position of this group is critical; an 8-methoxy substituent will influence the electronic environment of the entire heterocyclic system and can participate in hydrogen bonding with biological targets. It is also known that substitutions at the 6th and 8th positions of the quinazoline ring can be crucial for pharmacological effects.[8]

The Role of the 4-Methyl Group

The methyl group at the 4-position is another important determinant of biological activity. In many quinazolinone-based compounds, the C4 position is a key point for interaction with protein kinases.[1] While larger substituents at this position are often employed to achieve potent inhibition, a smaller methyl group can still provide beneficial steric interactions within a binding pocket and can also impact the overall solubility and metabolic stability of the molecule.

The Significance of the 2-Hydroxyl Group

The 2-hydroxyl group, existing in tautomeric equilibrium with the 2-oxo form, is a critical feature. This group can act as both a hydrogen bond donor and acceptor, which is a crucial characteristic for interaction with many biological targets. The reactivity of this position also allows for further derivatization to explore a wider chemical space and optimize activity.

Predicted Therapeutic Targets

Based on the SAR of the broader quinazolinone class, the 8-Methoxy-4-methylquinazolin-2-ol scaffold is predicted to have potential activity in the following areas:

  • Anticancer: The quinazolinone core is a well-established pharmacophore in oncology.[7] Derivatives have been shown to inhibit various protein kinases, including EGFR, and to induce apoptosis in cancer cells. The specific substitution pattern of 8-Methoxy-4-methylquinazolin-2-ol may confer selectivity for certain kinases or other anticancer targets.

  • Antimicrobial: Numerous quinazolinone derivatives have demonstrated potent antibacterial and antifungal activity.[5] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. The 8-Methoxy-4-methylquinazolin-2-ol core could serve as a starting point for the development of novel anti-infective agents.

  • Anti-inflammatory: Quinazolinones have also been investigated for their anti-inflammatory properties.[9] These effects are often mediated through the inhibition of inflammatory pathways.

The following table summarizes the potential impact of each substituent on the biological activity of the core scaffold.

SubstituentPositionPredicted Influence on Biological Activity
Methoxy8Modulates electronic properties, potential for hydrogen bonding, and may enhance anticancer or antimicrobial activity.
Methyl4Provides steric bulk for potential kinase inhibition, can improve metabolic stability and solubility.
Hydroxyl/Oxo2Acts as a hydrogen bond donor/acceptor, crucial for target binding, and allows for further derivatization.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 8-Methoxy-4-methylquinazolin-2-ol and its derivatives, a series of well-established in vitro assays should be performed.

Anticancer Activity Screening

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., a panel representing different cancer types) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.

  • Protocol:

    • Utilize a commercially available kinase assay kit (e.g., using fluorescence or luminescence detection).

    • Incubate the recombinant kinase enzyme with the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After a set incubation period, measure the kinase activity according to the kit's instructions.

    • Determine the IC₅₀ value for each kinase to assess the compound's potency and selectivity.

Anticancer_Screening_Workflow start 8-Methoxy-4-methylquinazolin-2-ol Derivatives cell_assay Cell Proliferation Assay (MTT) start->cell_assay kinase_assay Kinase Inhibition Assay start->kinase_assay ic50_cell Determine Cytotoxicity (IC₅₀) cell_assay->ic50_cell ic50_kinase Determine Kinase Inhibition (IC₅₀) kinase_assay->ic50_kinase sar_analysis Structure-Activity Relationship Analysis ic50_cell->sar_analysis ic50_kinase->sar_analysis

Caption: Workflow for anticancer activity screening.

Antimicrobial Activity Screening

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound with no visible growth.

Conclusion and Future Directions

The 8-Methoxy-4-methylquinazolin-2-ol scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. By leveraging the extensive knowledge of the broader quinazolinone class, we can predict that this core possesses significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The proposed synthetic route provides a practical starting point for the synthesis and exploration of this scaffold.

Future research should focus on the following areas:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 8-Methoxy-4-methylquinazolin-2-ol are paramount to confirm its structure and provide material for biological testing.

  • Biological Screening: A comprehensive biological evaluation against a diverse panel of cancer cell lines, microbial strains, and relevant enzymes is necessary to identify its primary biological activities.

  • Lead Optimization: Following the identification of initial hits, a systematic medicinal chemistry campaign should be undertaken to optimize the potency, selectivity, and pharmacokinetic properties of derivatives of this core.

The exploration of the 8-Methoxy-4-methylquinazolin-2-ol scaffold holds the promise of uncovering new chemical entities with valuable therapeutic potential, further cementing the legacy of the quinazolinone core in drug discovery.

References

  • Mobinikhaledi, A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5342–5354. [Link]

  • Mobinikhaledi, A., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]

  • Hassan, A., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry, 211, 113083. [Link]

  • Kumar, A., et al. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Bentham Science Publishers. [Link]

  • Suresh Kumar, K., et al. (2018). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Multidisciplinary Field, 4(5), 2455-0620. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(23), 7247. [Link]

  • Li, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(23), 16991. [Link]

  • Mobinikhaledi, A., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

  • Sharma, P. C., et al. (2019). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Applied Pharmaceutical Science, 9(08), 127-136. [Link]

  • Ghavami, G., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

  • Kumar, A., et al. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Singh, A., et al. (2020). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 5(30), 18883–18895. [Link]

  • Al-Sanea, M. M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Molecules, 30(3), 643. [Link]

  • Al-Sanea, M. M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Arabian Journal of Chemistry, 7(5), 635-644. [Link]

  • Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 592. [Link]

  • Phadtare, D. G., & Kawale, L. A. (2022). Synthesis and biological evaluation of substituted quinazoline derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2021). Synthesis and biological evaluation of quinoline-quinazolinones for antimicrobial and antileishmanial potential. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Li, X., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Al-Trawneh, S. A., et al. (2016). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(5), 572-580. [Link]

  • Abdel Gawad, N. M., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6). [Link]

  • Kalliakoudi, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935. [Link]

  • Hashem, H. E. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Phadtare, D. G., & Kawale, L. A. (2022). Synthesis and biological evaluation of substituted quinazoline derivatives. ScienceScholar. [Link]

  • Chen, J., et al. (2019). Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions. ResearchGate. [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

Sources

Engineering 8-Methoxyquinazoline Derivatives: A Comprehensive Guide to Synthesis, SAR, and Multi-Target Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-methoxyquinazoline scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By strategically positioning a methoxy group at the C-8 position of the quinazoline ring, medicinal chemists can finely tune the electronic landscape, steric constraints, and lipophilicity of the molecule. This whitepaper provides an in-depth technical review of recent advancements in 8-methoxyquinazoline derivatives, focusing on their synthesis, structure-activity relationships (SAR), and multi-target pharmacological profiles—specifically targeting ENPP1 in cancer immunotherapy, β-catenin/TCF4 signaling in oncology, and DNA gyrase in antimicrobial therapy.

Structural Rationale: The 8-Methoxy Advantage

In quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the core typically binds to the ATP-binding pocket. The addition of an 8-methoxy group introduces a critical hydrogen-bond acceptor and alters the torsion angle of substituents at the C-4 position. This steric clash often forces the molecule into a specific bioactive conformation that enhances target selectivity and reduces off-target liabilities[1]. Furthermore, the electron-donating nature of the methoxy group enriches the electron density of the pyrimidine ring, modulating the pKa of the N1 and N3 nitrogens, which directly impacts aqueous solubility and cellular permeability, addressing efflux-based resistance mechanisms often seen in unsubstituted analogs[2].

Multi-Target Pharmacological Profiling

ENPP1 Inhibition and STING Pathway Activation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that hydrolyzes extracellular cGAMP, a potent endogenous agonist of the Stimulator of Interferon Genes (STING) pathway. Overexpression of ENPP1 in the tumor microenvironment leads to immune evasion[1]. Recent structural optimization of 8-methoxyquinazoline derivatives has yielded highly potent ENPP1 inhibitors. For instance, Compound 30, featuring a bridged-bicycle linker and a sulfamide zinc-binding head, demonstrated profound biochemical and cellular potency[1]. By inhibiting ENPP1, these derivatives prevent cGAMP degradation, thereby activating the intracellular STING pathway and enhancing Type I interferon responses to drive anti-tumor immunity[3].

ENPP1_STING A 8-Methoxyquinazoline (Compound 30) B ENPP1 Enzyme (Inhibited) A->B Binds Zinc Head C cGAMP (Accumulation) B->C Halts Hydrolysis D STING Pathway (Activated) C->D Agonism E Type I Interferon (Immune Response) D->E Transcription

Mechanism of ENPP1 inhibition by 8-methoxyquinazolines leading to STING activation.

Disruption of β-catenin/TCF4 Protein-Protein Interactions

The Wnt/β-catenin signaling pathway is aberrantly activated in various cancers. The interaction between β-catenin and Transcription Factor 4 (TCF4) is essential for the transcription of Wnt target genes (e.g., c-MYC, Cyclin D1)[4]. Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed using structure-based drug design to act as protein-protein interaction (PPI) inhibitors. Compound 18B emerged as a lead molecule, effectively hindering TCF4 binding to β-catenin and inducing apoptosis in HCT116 and HepG2 cancer cells[4].

Type II Topoisomerase and DNA Gyrase Inhibition

Beyond oncology, 8-methoxy-quinazoline-2,4-diones (e.g., PD 0305970) serve as structural mimics of fluoroquinolones. The 8-methoxy modification is critical for overcoming target-mediated and efflux-based resistance in bacteria, allowing these compounds to effectively poison DNA gyrase and Topoisomerase IV by stabilizing the DNA-cleavage complex[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activities of key 8-methoxyquinazoline derivatives across different therapeutic targets, highlighting the impact of specific structural modifications.

Compound DesignationPrimary TargetAssay / Cell LineIC50 / MIC ValueKey Structural Feature
Compound 30 ENPP1Biochemical Assay8.05 nMBridged-bicycle linker, sulfamide group
Compound 30 Cellular ENPP1MDA-MB-231 Cells1.53 nM8-methoxyquinazoline core
Compound 18B β-catenin/TCF4HCT116 Cells5.64 ± 0.68 μM4,7-disubstituted 8-methoxy core
Compound 18B β-catenin/TCF4HepG2 Cells23.18 ± 0.45 μM4,7-disubstituted 8-methoxy core
Compound 18B β-catenin/TCF4Primary Gallbladder8.50 ± 1.44 μM4,7-disubstituted 8-methoxy core
PD 0305970 DNA GyraseS. pneumoniae0.03 μg/mL3-amino 2,4-dione system

Experimental Methodologies and Workflows

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the synthesis and biological evaluation of 8-methoxyquinazoline derivatives.

General Synthesis of 4,7-Disubstituted 8-Methoxyquinazolines

The synthesis relies on the construction of the quinazolone core followed by activation and nucleophilic aromatic substitution (SNAr). The use of POCl3 converts the thermodynamically stable lactam into a highly reactive imidoyl chloride, establishing the chemical causality for the rapid SNAr by various amines.

Synthesis_Workflow S1 3-Methoxy-2-nitrobenzoic acid (Starting Material) S2 Reduction & Cyclization (Formamidine acetate, 150°C) S1->S2 Forms Quinazolone S3 C4 Activation (POCl3, Reflux, 4h) S2->S3 Imidoyl Chloride Formation S4 SNAr Substitution (Amine, DIPEA, Isopropanol) S3->S4 Nucleophilic Attack S5 4,7-Disubstituted 8-Methoxyquinazoline S4->S5 Product Isolation

General synthetic workflow for 4,7-disubstituted 8-methoxyquinazoline derivatives.

Protocol 1: Synthesis of 4-Chloro-8-methoxyquinazoline Intermediate
  • Reagent Preparation: Suspend 8-methoxyquinazolin-4(3H)-one (1.0 eq) in anhydrous phosphorus oxychloride (POCl3, 10.0 eq). Causality: POCl3 acts as both the solvent and the chlorinating agent, driving the equilibrium toward the imidoyl chloride.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent, significantly accelerating the chlorination of the lactam.

  • Reflux: Heat the mixture to reflux (105°C) under a nitrogen atmosphere for 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the residue over crushed ice to quench residual reagent, maintaining the temperature below 5°C to prevent hydrolysis of the newly formed C-Cl bond.

  • Extraction: Neutralize the aqueous layer with saturated NaHCO3 to pH 7.5 and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the 4-chloro-8-methoxyquinazoline intermediate.

Protocol 2: ENPP1 Enzymatic Inhibition Assay

To validate the potency of 8-methoxyquinazoline ENPP1 inhibitors (e.g., Compound 30), a biochemical assay utilizing cGAMP as a substrate is employed[1].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 250 mM NaCl, 0.5 mM CaCl2, and 1 μM ZnCl2. Causality: Zn2+ and Ca2+ are essential cofactors for the catalytic activity of the ENPP1 metalloenzyme.

  • Enzyme Incubation: Incubate recombinant human ENPP1 (2 nM final concentration) with varying concentrations of the 8-methoxyquinazoline inhibitor (serial dilutions from 10 μM to 0.1 nM) in a 384-well plate for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 μM cGAMP. Incubate for 60 minutes at 37°C.

  • Detection: Terminate the reaction and quantify the remaining cGAMP using a competitive homogeneous time-resolved fluorescence (HTRF) cGAMP assay kit.

  • Data Analysis: Plot the fluorescence resonance energy transfer (FRET) signal against the log of the inhibitor concentration to calculate the IC50 using a four-parameter logistic regression model.

Protocol 3: TOPFlash Reporter Assay for β-catenin/TCF4 Activity

To confirm the disruption of the β-catenin/TCF4 interaction by compounds like 18B[4].

  • Cell Seeding: Seed HCT116 cells (which possess constitutively active Wnt signaling) in 96-well plates at a density of 1x10^4 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Transfection: Co-transfect cells with the TOPFlash reporter plasmid (containing wild-type TCF binding sites) and a Renilla luciferase control plasmid using Lipofectamine 3000. Causality: The Renilla plasmid serves as an internal control to normalize transfection efficiency and cell viability.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the 8-methoxyquinazoline derivative (e.g., 5 μM, 10 μM, 20 μM) for 24 hours.

  • Luciferase Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a Dual-Luciferase Reporter Assay System.

  • Validation: A dose-dependent decrease in the Firefly/Renilla luminescence ratio confirms the inhibition of β-catenin/TCF4-mediated transcriptional activity.

Conclusion and Future Directions

The 8-methoxyquinazoline scaffold is a highly privileged structure that transcends traditional kinase inhibition. By exploiting the unique physicochemical properties imparted by the 8-methoxy group, researchers have successfully developed potent ENPP1 inhibitors for cancer immunotherapy, PPI inhibitors targeting the Wnt/β-catenin pathway, and robust antimicrobial agents. Future drug development efforts will likely focus on optimizing the pharmacokinetic profiles of these derivatives and exploring their synergistic potential in combination therapies, particularly with immune checkpoint inhibitors (e.g., anti-PD-L1)[3].

References

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy.
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH.
  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. PubMed.
  • Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Methodological & Application

Application Note: Thermal Cyclization of 2-Amino-3-methoxyacetophenone with Urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 8-Methoxy-4-methylquinazolin-2(1H)-one Application: Core pharmacophore synthesis for kinase inhibitors and polypharmacological agents (e.g., PI3K/HDAC dual inhibitors)[1].

Mechanistic Rationale & Chemical Causality

The construction of the quinazolin-2(1H)-one scaffold via the condensation of 2-aminoacetophenones with urea is a highly efficient, transition-metal-free methodology[2]. While seemingly straightforward, the reaction is governed by strict thermodynamic and kinetic parameters.

Urea is not merely a reagent; in a solvent-free "melt" protocol, it acts as the solvent, the carbonyl source, and the ammonia equivalent. At temperatures exceeding 135 °C, urea undergoes thermal decomposition to yield ammonia and isocyanic acid (HNCO). The highly electrophilic isocyanic acid is the true reactive species in this transformation.

The ortho-amino group of 2-amino-3-methoxyacetophenone acts as a nucleophile, attacking HNCO to form a transient phenylurea intermediate. The elevated reaction temperature (160–170 °C) provides the necessary activation energy to drive the subsequent intramolecular cyclization, where the terminal amine of the urea moiety attacks the sterically hindered ketone carbonyl. The irreversible elimination of water drives the aromatization, yielding the thermodynamically stable 8-methoxy-4-methylquinazolin-2(1H)-one system.

Mechanism Urea Urea (NH2CONH2) HNCO Isocyanic Acid (HNCO) + NH3 Urea->HNCO Thermal Decomposition (>135°C) Int1 Phenylurea Intermediate HNCO->Int1 Electrophilic Capture SM 2-Amino-3-methoxyacetophenone SM->Int1 Nucleophilic Attack Prod 8-Methoxy-4-methylquinazolin-2(1H)-one Int1->Prod Intramolecular Cyclization (-H2O)

Figure 1: Mechanistic pathway of the urea-mediated cyclization.

Empirical Optimization of Reaction Conditions

To establish a self-validating system, various parameters were evaluated. The neat melt method (solvent-free) utilizing a 5-fold excess of urea proved superior to solvent-based approaches. The excess urea compensates for sublimation and decomposition losses during prolonged heating, ensuring the reaction remains fluid until the final product precipitates.

Table 1: Optimization of Cyclization Parameters

EntrySolventTemperature (°C)Urea (Equiv.)Time (h)Conversion/Yield (%)Observation
1None (Neat)1302.01225%Incomplete urea decomposition.
2DMF1505.01240%Solvent reflux limits temperature.
3NMP1703.0678%Good yield, but difficult solvent removal.
4 None (Neat) 165 5.0 5 89% Optimal. Product precipitates cleanly.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Amino-3-methoxyacetophenone (1.0 equiv), Urea (5.0 equiv, finely powdered), Deionized Water, Absolute Ethanol.

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, oil bath with digital temperature controller, air condenser, vacuum filtration apparatus.

Step-by-Step Execution

Step 1: Reagent Preparation Charge a 50 mL round-bottom flask with 2-amino-3-methoxyacetophenone (5.0 g, 30.2 mmol) and finely powdered urea (9.1 g, 151 mmol). Expert Insight: Grinding the urea into a fine powder prior to addition ensures a homogenous melt and prevents localized charring of the acetophenone before the urea liquefies.

Step 2: Thermal Melt & Cyclization Equip the flask with an air condenser (to allow NH₃ and H₂O vapor to escape while refluxing any volatilized organics) and submerge it into a pre-heated oil bath at 165 °C. Stir vigorously. The mixture will initially form a clear, stirring melt. Over 4 to 5 hours, the reaction mixture will gradually solidify into a thick, opaque paste. Self-Validation Check: The physical state change from a liquid melt to a solid paste is a reliable macroscopic indicator of high conversion, as the resulting quinazolinone has a significantly higher melting point than the starting materials.

Step 3: In-Process Control (IPC) To confirm completion, extract a micro-aliquot (~5 mg) of the paste, dissolve it in 1 mL of methanol, and analyze via TLC (Eluent: EtOAc/Hexanes 1:1, UV 254 nm). The starting material (Rf ~0.6) should be entirely consumed, replaced by a highly polar product spot near the baseline (Rf ~0.1).

Step 4: Quenching & Isolation Remove the flask from the oil bath and allow it to cool to approximately 100 °C. Critical Causality: Do not allow the mixture to cool to room temperature before quenching. Unreacted urea will crystallize into a rock-hard mass, trapping the product and making mechanical extraction nearly impossible. While the mixture is still hot (~100 °C), cautiously add 30 mL of hot deionized water (80 °C) while stirring vigorously. The water will dissolve the excess urea and water-soluble byproducts (e.g., biuret), leaving the insoluble quinazolinone suspended.

Step 5: Purification Filter the suspension under vacuum. Wash the filter cake successively with hot water (3 × 20 mL) to remove residual urea, followed by cold ethanol (2 × 15 mL) to remove any trace unreacted ketone or colored organic impurities. Dry the off-white solid under high vacuum at 60 °C for 12 hours.

Workflow A 1. Homogenization Ketone + Urea (5 eq) B 2. Thermal Melt 165°C, 5h A->B Heat C 3. Hot Quench Cool to 100°C Add Hot H2O B->C Solidification D 4. Filtration H2O & EtOH Wash C->D Suspend E 5. Final Product Vacuum Dry (60°C) D->E Isolate

Figure 2: Experimental workflow for the solvent-free cyclization.

Troubleshooting

  • Low Yield / High Starting Material Recovery: Usually caused by insufficient temperature. Ensure the internal reaction temperature (not just the oil bath) reaches at least 150 °C to trigger HNCO generation.

  • Dark/Charred Product: Indicates localized overheating or an excessively long reaction time. Ensure vigorous stirring during the initial melt phase and strictly monitor the 4–5 hour window.

  • Hardened Reaction Mass: If the mixture cools too much before the aqueous quench, reheat the flask gently in the oil bath until the mass softens, then immediately add hot water.

References

  • Huang, J., et al. "Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases." Journal of Medicinal Chemistry - ACS Publications, 2019. 1

  • Sbei, N., et al. "A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory." PMC, 2019.2

Sources

Application Note: A Robust Protocol for the Synthesis of 2-Chloro-8-methoxy-4-methylquinazoline using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-8-methoxy-4-methylquinazoline, a critical intermediate in medicinal chemistry and drug development. The protocol details the chlorination of the corresponding quinazolinone precursor using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and emphasize the stringent safety protocols required when handling POCl₃. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for preparing this versatile chemical scaffold.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects[1][2]. The functionalization at the 2- and 4-positions is a key strategy for modulating the pharmacological profile of these compounds[1]. Specifically, 2-chloroquinazolines are highly valuable synthetic intermediates, enabling the introduction of various nucleophiles to build extensive libraries of novel compounds. Their role as precursors to potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, underscores their importance in modern oncology drug discovery[2][3].

This application note focuses on the reliable preparation of 2-chloro-8-methoxy-4-methylquinazoline from its 8-methoxy-4-methylquinazolin-4(3H)-one precursor. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this dehydroxy-chlorination reaction.

Reaction Mechanism: The Dual Role of POCl₃

The conversion of a quinazolinone to a chloroquinazoline using POCl₃ is not a simple nucleophilic substitution. It proceeds through a well-defined, two-stage mechanism that can be controlled by temperature.[4][5][6]

  • Stage 1: Phosphorylation (Low Temperature) : The reaction is initiated under basic conditions at a controlled, low temperature (<25 °C). The lone pair of electrons on the carbonyl oxygen of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. This initial step, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), results in the formation of a phosphorylated intermediate.[4][5] This intermediate is more reactive towards nucleophilic attack than the original hydroxyl group of the quinazolinone tautomer. Controlling the temperature and maintaining basic conditions at this stage is crucial to prevent the formation of undesired side products like pseudodimers.[4][5]

  • Stage 2: Chlorination (Heating) : Once the phosphorylation is complete, the reaction mixture is heated to a higher temperature (typically 70-95 °C).[4][5] At this elevated temperature, a chloride ion (Cl⁻), present in the reaction mixture, acts as a nucleophile and attacks the C4 position of the phosphorylated quinazoline intermediate. This attack leads to the displacement of the phosphate group and the formation of the final 2-chloro-8-methoxy-4-methylquinazoline product.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-chloro-8-methoxy-4-methylquinazoline.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.AmountRole
8-methoxy-4-methylquinazolin-4(3H)-one190.201.05.00 gStarting Material
Phosphorus Oxychloride (POCl₃)153.331.23.1 mLChlorinating Agent
N,N-Diisopropylethylamine (DIPEA)129.241.35.9 mLNon-nucleophilic Base
Anisole (or Chlorobenzene)108.14-35 mLSolvent
Ethyl Acetate (EtOAc)88.11-~200 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01-~100 mLQuenching/Neutralizing
Brine (Saturated NaCl solution)58.44-~50 mLWashing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent
Critical Safety Precautions with POCl₃

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance. All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene)[7][8].

  • Water Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid[9][10]. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Use syringes or cannulas for transferring POCl₃. Avoid breathing vapors[7][11].

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible[10][11]. In case of skin contact, immediately wash the affected area with copious amounts of water[7][11]. Seek immediate medical attention for any exposure.

  • Quenching: The reaction work-up involves quenching with an aqueous solution. This must be done slowly and carefully in an ice bath to control the exothermic reaction.

Step-by-Step Synthesis Procedure

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Setup & Inerting Dry glassware under N2 B 2. Phosphorylation Add POCl3 at 10-20°C A->B C 3. Stir at 20°C (1 hour) B->C D 4. Chlorination Heat to 95°C (2.5-3h) C->D E 5. Quenching Pour onto ice/NaHCO3 D->E F 6. Extraction Extract with EtOAc E->F G 7. Washing & Drying Wash with brine, dry F->G H 8. Purification Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Sources

Application Notes & Protocols: A Comprehensive Guide to the Chlorination of 8-Methoxy-4-methylquinazolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The transformation of 8-Methoxy-4-methylquinazolin-2-ol to its 2-chloro derivative is a critical step in the synthesis of advanced pharmaceutical intermediates. This chlorinated product serves as a versatile building block, enabling nucleophilic substitution reactions at the C2 position, which is a common strategy for constructing libraries of potential drug candidates, including those with anticancer and antimicrobial properties.[1][2][3][4]

This document provides a detailed, field-proven protocol for the efficient and safe chlorination of 8-Methoxy-4-methylquinazolin-2-ol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and emphasize the critical safety protocols required when handling the potent reagents involved. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Reaction Principle and Mechanistic Insights

The conversion of the 2-hydroxy (or its tautomeric 2-oxo) functionality of the quinazolinone ring to a 2-chloro group is fundamentally a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group and must first be activated. Potent dehydrating and chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed for this purpose.[5][6]

Mechanism with Phosphorus Oxychloride (POCl₃):

POCl₃ is highly effective for this class of transformation.[7][8][9] The reaction proceeds in distinct stages, which can be controlled by temperature.[7][10]

  • Activation/Phosphorylation: The lone pair of electrons on the oxygen atom of the quinazolin-2-ol attacks the electrophilic phosphorus atom of POCl₃. This initial step forms a phosphorylated quinazoline intermediate, converting the hydroxyl into an excellent leaving group (a phosphate ester).[7][11][12]

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the now highly electrophilic C2 carbon of the quinazoline ring.

  • Displacement: This attack leads to the displacement of the phosphate group, yielding the final product, 2-chloro-8-methoxy-4-methylquinazoline, and regenerating phosphate byproducts.

The use of excess POCl₃ often serves the dual purpose of being both the reactant and the solvent, driving the reaction to completion.

Materials and Equipment

Chemicals & Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
8-Methoxy-4-methylquinazolin-2-olC₁₀H₁₀N₂O₂190.20>98% Purity
Phosphorus OxychloridePOCl₃153.33Reagent Grade, Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04Reagent Grade
Deionized WaterH₂O18.02-
Crushed Ice---
TLC Plates--Silica Gel 60 F₂₅₄
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄86.18ACS Grade
Equipment
  • Round-bottom flasks (50 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Drying tube (filled with CaCl₂ or Drierite)

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Standard laboratory glassware

  • Fume hood

Detailed Experimental Protocol

This procedure must be performed in a certified, high-flow chemical fume hood due to the extreme hazards associated with phosphorus oxychloride.

Workflow Visualization

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup Assemble Dry Glassware (Flask, Condenser) Charge Charge Flask with Starting Material Setup->Charge AddPOCl3 Add POCl₃ (Reagent & Solvent) Charge->AddPOCl3 Reflux Heat to Reflux (e.g., 100-110°C, 4-6h) AddPOCl3->Reflux Monitor Monitor via TLC Reflux->Monitor RemovePOCl3 Remove Excess POCl₃ (Reduced Pressure) Monitor->RemovePOCl3 Quench Careful Quenching on Crushed Ice RemovePOCl3->Quench Neutralize Neutralize with NaHCO₃ to Precipitate Product Quench->Neutralize Filter Filter & Wash Solid Neutralize->Filter Dry Dry Product Filter->Dry Purify Recrystallize (e.g., Ethanol) Dry->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze

Caption: Experimental workflow for the chlorination of 8-Methoxy-4-methylquinazolin-2-ol.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to be completely free of moisture.[12] Attach a drying tube to the top of the condenser.

  • Charging Reagents: To the flask, add 8-Methoxy-4-methylquinazolin-2-ol (1.90 g, 10.0 mmol). In the fume hood, carefully measure and add phosphorus oxychloride (10 mL, ~107 mmol). The POCl₃ acts as both the chlorinating agent and the solvent.

  • Reaction: Gently heat the stirred mixture to reflux (approximately 105-110°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). To take a sample, briefly stop heating, cool slightly, and carefully withdraw a micro-drop with a glass capillary. Immediately quench this drop into a vial containing a small amount of dichloromethane and a few drops of saturated sodium bicarbonate solution. Spot the organic layer on a TLC plate, using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be replaced by a new, less polar spot corresponding to the product.

  • Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride using a rotary evaporator. This step is critical and must be done with appropriate vacuum trapping and scrubbing to handle the corrosive vapors.

  • Quenching (Critical Safety Step): Prepare a 250 mL beaker containing approximately 100 g of crushed ice. Slowly and cautiously , add the cooled, concentrated reaction residue dropwise to the crushed ice with vigorous stirring. This reaction is extremely exothermic and will generate large volumes of HCl gas.[13][14] Perform this step deep within the fume hood.

  • Neutralization and Precipitation: Continue stirring the icy slurry. Slowly add saturated sodium bicarbonate solution portion-wise until the mixture is neutral or slightly basic (pH 7-8). A solid precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

Quantitative Data and Product Characterization

ParameterValue
Starting Material Mass1.90 g (10.0 mmol)
POCl₃ Volume (Equivalents)10 mL (~10.7 eq.)
Theoretical Product Molar Mass208.65 g/mol
Theoretical Yield2.09 g
Typical Experimental Yield75-85%

Characterization of 2-chloro-8-methoxy-4-methylquinazoline:

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic shifts for the methoxy group (~4.0 ppm), the methyl group (~2.8 ppm), and three aromatic protons in the 7.0-7.8 ppm range.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methyl and methoxy carbons, aromatic carbons, and the carbons of the quinazoline core.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₉ClN₂O [M+H]⁺: 209.05; found: 209.1. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed.

  • Melting Point: Compare with literature values.

Mandatory Safety Protocols

Failure to adhere to these safety protocols can result in severe injury.

  • Handling Phosphorus Oxychloride (POCl₃):

    • Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. It can cause severe burns to the skin, eyes, and respiratory tract.[14][15][16] All manipulations must be conducted in a fully operational chemical fume hood.[17]

    • Reactivity: It reacts violently with water, releasing significant heat and toxic, corrosive fumes of hydrogen chloride and phosphoric acid.[13][14] Ensure all equipment is dry.

    • Spills: Neutralize small spills with dry sand or sodium bicarbonate. For larger spills, evacuate the area and consult safety personnel.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a full-face shield at all times.[15][17]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[15]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. An emergency shower and eyewash station must be immediately accessible.[15]

  • Waste Disposal:

    • Quench all waste containing residual POCl₃ carefully by slowly adding it to a large volume of ice and then neutralizing with a base like sodium bicarbonate.

    • Dispose of all chemical waste in accordance with local and institutional environmental health and safety regulations.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture contamination in the reaction flask. 2. Insufficient heating or reaction time. 3. Degraded POCl₃.1. Thoroughly dry all glassware and use anhydrous POCl₃. Conduct the reaction under an inert atmosphere (N₂ or Ar).[12] 2. Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed.[12] 3. Use a fresh bottle of POCl₃.
Starting Material Recovered After Work-up The chlorinated product is susceptible to hydrolysis, reverting to the starting material during the aqueous work-up.[5]1. Minimize the time the product is in contact with the aqueous solution. 2. Ensure the solution is kept cold during neutralization. 3. Consider an alternative work-up, such as pouring the reaction mixture onto a mixture of ice and a water-immiscible organic solvent (e.g., DCM), followed by rapid separation and washing of the organic layer.
Formation of Dark, Tarry Impurities Side reactions or decomposition occurring at excessively high temperatures or due to prolonged heating.[12]1. Maintain the reaction temperature strictly at the reflux point without overheating. 2. Do not extend the reaction time unnecessarily once the starting material is consumed.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]

  • International Chemical Safety Cards (ICSC). (2018). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Wang, D., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9306-9321. [Link]

  • Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

  • Li, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6289. [Link]

  • Patel, M. P. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Pharmaceutical Sciences Review and Research, 10(5), 123-128. [Link]

  • Ali, A. M., et al. (2012). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o163. [Link]

  • Ye, N., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2796-2804. [Link]

  • Zhang, C.-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 23(03), 399-403. [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]

  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link]

  • Google Patents. (1971).
  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

  • Chemistry Steps. (2020). POCl3 for Dehydration of Alcohols. [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Barquera-Lozada, J. E., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Google Patents. (2019). CN110143919A - The synthesis technology of Chlorquinaldol.
  • Leonard, M. (2013). Reaction with Thionyl Chloride. YouTube. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Zhang, C.-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 8-Methoxy-4-methylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting anticancer, antimicrobial, and antihypertensive properties[1][2]. Traditional syntheses of these heterocycles often rely on harsh conditions, prolonged reflux times, and hazardous solvents. This application note details a highly efficient, transition-metal-free, and solvent-free protocol for the synthesis of 8-methoxy-4-methylquinazolin-2(1H)-one utilizing Microwave-Assisted Organic Synthesis (MAOS). By exploiting the dielectric heating of a urea melt, this method accelerates reaction kinetics, reducing reaction times from several hours to under 15 minutes while significantly enhancing product yield and purity[2][3].

Mechanistic Rationale & Experimental Design

The Role of Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides volumetric, direct heating of polar molecules, bypassing the thermal gradients typical of conventional convective heating[2]. In this protocol, solvent-free conditions are intentionally chosen. Urea acts not only as the dual nitrogen/carbonyl donor but also as a microwave-absorbing flux. Because urea melts at approximately 133 °C, running the microwave reactor at 135 °C ensures the reaction mixture transitions into a highly polar, homogenous melt. This maximizes energy transfer and drives the condensation kinetics forward without the need for volatile organic solvents[4].

Reaction Causality and Pathway

The synthesis utilizes 1-(2-amino-3-methoxyphenyl)ethanone and urea . The reaction causality follows a precise sequence:

  • Nucleophilic Addition: The primary amine of the acetophenone derivative attacks the electrophilic carbonyl carbon of urea.

  • Ammonia Elimination: The tetrahedral intermediate collapses, expelling ammonia gas to form a ureido intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly formed ureido group acts as a nucleophile, attacking the adjacent ketone carbonyl.

  • Dehydration & Aromatization: The elimination of a water molecule yields the thermodynamically stable, conjugated 8-methoxy-4-methylquinazolin-2(1H)-one system[5].

Mechanism A 1-(2-amino-3-methoxyphenyl)ethanone + Urea B Nucleophilic Attack Amine to Urea Carbonyl A->B Dielectric Heating C Ureido Intermediate Release of NH3 B->C - NH3 D Intramolecular Cyclization Ureido NH2 to Ketone C->D MW Activation E Dehydration Release of H2O D->E - H2O F 8-methoxy-4-methylquinazolin-2(1H)-one E->F Aromatization

Fig 1. Mechanistic pathway for the formation of the quinazolinone scaffold.

Experimental Protocol

Materials and Reagents

To ensure a self-validating system, use high-purity reagents. The excess of urea is critical to ensure it acts effectively as a solvent melt once the target temperature is reached.

Reagent / MaterialRoleEquivalentsAmount (for 5 mmol scale)
1-(2-amino-3-methoxyphenyl)ethanoneStarting Material1.0 eq826 mg
Urea (Ultra-pure, >99%)Reactant / Flux3.0 eq901 mg
Deionized WaterWork-up WashN/A50 mL
Absolute EthanolRecrystallizationN/A15 mL
Step-by-Step Methodology

Workflow A 1. Reagent Mixing Precursor + Urea B 2. Solvent-Free Homogenization A->B C 3. MW Irradiation 135°C, 15 min B->C D 4. Aqueous Wash Remove Excess Urea C->D E 5. Recrystallization Ethanol D->E F Pure Product >85% Yield E->F

Fig 2. Step-by-step experimental workflow for the solvent-free microwave synthesis.

Step 1: Preparation and Homogenization

  • Accurately weigh 826 mg (5.0 mmol) of 1-(2-amino-3-methoxyphenyl)ethanone and 901 mg (15.0 mmol) of urea.

  • Transfer both solids to an agate mortar and pestle. Triturate for 3–5 minutes until a fine, homogenous powder is achieved. Causality: Intimate physical contact between the solid particles is required to ensure uniform melting and prevent localized charring (hot spots) during initial microwave irradiation.

  • Transfer the homogenized mixture into a 10 mL microwave-transparent quartz or heavy-walled borosilicate reaction vial. Add a magnetic stir bar.

Step 2: Microwave Irradiation

  • Seal the vial with a pressure-rated Teflon cap.

  • Place the vial into a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Set the parameters:

    • Temperature: 135 °C (monitored via IR sensor).

    • Hold Time: 15 minutes.

    • Maximum Power: 150 W (The instrument will dynamically modulate power to maintain 135 °C).

    • Stirring: High (800 rpm).

  • Initiate the run. Observation: Around 130–133 °C, the mixture will transition into a clear/yellowish melt, allowing the stir bar to spin freely.

Step 3: Work-up and Self-Validation

  • Allow the vessel to cool to 50 °C via compressed air cooling.

  • Uncap the vial and immediately add 10 mL of warm deionized water to the semi-solid melt. Stir vigorously. Causality: Water selectively dissolves the unreacted excess urea and any water-soluble byproducts, leaving the hydrophobic quinazolinone product suspended as a precipitate.

  • Filter the suspension under a vacuum using a Buchner funnel. Wash the filter cake with an additional 40 mL of cold deionized water.

  • Validation Check: Perform Thin Layer Chromatography (TLC) of the crude solid using Ethyl Acetate/Hexane (1:1). The absence of the high-Rf starting material spot confirms complete conversion.

Step 4: Purification

  • Transfer the crude solid to a 50 mL Erlenmeyer flask.

  • Recrystallize from boiling absolute ethanol.

  • Cool to room temperature, then place in an ice bath for 30 minutes to maximize crystal formation.

  • Filter, wash with ice-cold ethanol, and dry under a high vacuum for 4 hours.

Analytical Characterization

To confirm the structural integrity of 8-methoxy-4-methylquinazolin-2(1H)-one, the following spectral benchmarks should be observed:

  • 1H NMR (400 MHz, DMSO-d6): δ ~11.5 (br s, 1H, NH), 7.6 - 7.1 (m, 3H, Ar-H), 3.90 (s, 3H, -OCH3), 2.55 (s, 3H, -CH3).

  • LC-MS (ESI+): Expected [M+H]+ at m/z 191.08.

Results & Discussion

The implementation of MAOS fundamentally alters the thermodynamic profile of the reaction compared to conventional oil-bath heating. As demonstrated in Table 2, the solvent-free microwave method not only drastically reduces the time required for complete conversion but also minimizes degradation byproducts, leading to a superior isolated yield[3].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Solvent Acetic Acid or TolueneSolvent-Free (Urea Melt)
Temperature 110 °C (Reflux)135 °C
Reaction Time 6 – 8 Hours15 Minutes
Isolated Yield 55 – 65%88 – 92%
E-Factor (Waste) HighVery Low

The use of pinane or other green solvents has been documented for similar quinazolinone syntheses[6]; however, exploiting the low melting point of urea completely eliminates the need for any carrier solvent during the cyclization phase, further optimizing the green chemistry metrics of the workflow.

Conclusion

The microwave-assisted synthesis of 8-methoxy-4-methylquinazolin-2(1H)-one provides a rapid, scalable, and environmentally benign alternative to classical condensation methods. By utilizing a solvent-free urea melt, researchers can achieve excellent yields in a fraction of the time, making this protocol highly suitable for the rapid generation of quinazolinone libraries in early-stage drug discovery.

References

  • A New Route for the Synthesis of Quinazolinones. Nepal Journal of Science and Technology. Available at:[Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available at:[Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at:[Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC / Molecules. Available at:[Link]

  • An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave‐Assisted Copper‐Catalyzed Aerobic Oxidation of Amines. ResearchGate. Available at:[Link]

Sources

Application Note: Utilizing 8-Methoxy-4-methylquinazolin-2-ol as a Critical Intermediate in the Synthesis of PDK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphoinositide-dependent kinase-1 (PDK1) is a master serine/threonine kinase belonging to the AGC kinase superfamily. It acts as a central node in the PI3K/AKT signaling cascade, directly phosphorylating the activation loop of AKT at Threonine-308 [1]. Because hyperactivation of this pathway is a hallmark of numerous human malignancies—including breast, prostate, and lung cancers—targeting PDK1 has emerged as a highly validated therapeutic strategy to induce apoptosis and overcome chemoresistance [2].

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, particularly for kinase inhibition. They function primarily as ATP-competitive inhibitors, lodging into the kinase hinge region. The compound 8-Methoxy-4-methylquinazolin-2-ol is a highly specialized and valuable synthetic intermediate for developing next-generation PDK1 inhibitors.

Structural Causality in Drug Design:

  • 8-Methoxy Substitution: The electron-donating methoxy group modulates the electronic distribution of the quinazoline core, enhancing hydrogen-bonding interactions with solvent-exposed regions of the PDK1 ATP-binding pocket.

  • 4-Methyl Group: Provides critical steric bulk and lipophilicity, locking the inhibitor into a favorable conformation and preventing off-target binding to structurally similar but less sterically accommodating kinases.

  • 2-Hydroxyl (Lactam Tautomer): Serves as a versatile synthetic handle. While inert on its own, it can be seamlessly converted into a reactive leaving group (chloride) to facilitate late-stage diversification via Nucleophilic Aromatic Substitution ( SN​Ar ).

G PI3K PI3K (Phosphoinositide 3-kinase) PIP3 PIP3 (Second Messenger) PI3K->PIP3 PDK1 PDK1 (Master Kinase) PIP3->PDK1 Recruits to membrane AKT AKT / PKB (Survival & Proliferation) PDK1->AKT Phosphorylates Thr308 Inhibitor Quinazoline Inhibitor (e.g., from 8-Methoxy-...) Inhibitor->PDK1 Blocks ATP pocket

PI3K/AKT signaling pathway illustrating PDK1 activation and targeted inhibition by quinazolines.

Synthetic Workflow & Chemical Causality

The transformation of raw starting materials into a highly potent PDK1 inhibitor via the 8-Methoxy-4-methylquinazolin-2-ol intermediate requires a precise, three-step synthetic workflow.

  • Urea-Mediated Cyclization: The synthesis begins with an ortho-aminoacetophenone derivative (1-(2-amino-3-methoxyphenyl)ethan-1-one). Note: While some patent literature loosely translates the precursor as a "benzaldehyde" [1], the mechanistic requirement for a 4-methyl group in the final quinazoline strictly dictates the use of an acetophenone precursor. Urea acts simultaneously as a nitrogen source and a carbonyl equivalent, while acetic acid serves as a Brønsted acid catalyst to drive the dehydrative cyclization.

  • Electrophilic Activation (Chlorination): The resulting quinazolin-2-ol exists predominantly in its highly stable lactam tautomer. To enable coupling, it is treated with Phosphorus oxychloride ( POCl3​ ). POCl3​ converts the inert carbonyl oxygen into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield 2-chloro-8-methoxy-4-methylquinazoline.

  • Late-Stage Amination ( SN​Ar ): The electron-deficient nature of the chlorinated quinazoline ring allows for efficient nucleophilic displacement by various anilines or aliphatic amines, generating the final ATP-competitive inhibitor library.

Workflow SM Starting Material 1-(2-amino-3-methoxyphenyl)ethanone Int1 Intermediate 8-Methoxy-4-methylquinazolin-2-ol SM->Int1 Urea, AcOH 100°C, 16h Int2 Active Electrophile 2-Chloro-8-methoxy-4-methylquinazoline Int1->Int2 POCl3 100°C, 16h Product Final Inhibitor N-Substituted Quinazolin-2-amine Int2->Product Amine coupling (SNAr)

Step-by-step synthetic workflow from acetophenone precursor to final PDK1 inhibitor.

Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from established patent literature for PDK1 inhibitor synthesis [1] and optimized for high-fidelity laboratory execution. Every step includes a built-in Quality Control (QC) validation checkpoint to ensure systemic trustworthiness.

Protocol A: Synthesis of 8-Methoxy-4-methylquinazolin-2-ol

Objective: Construct the foundational quinazoline core.

  • Setup: In a 250 mL round-bottom flask, dissolve 1-(2-amino-3-methoxyphenyl)ethan-1-one (1.0 equivalent, e.g., 10 mmol) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add urea (5.0 equivalents, 50 mmol) to the stirring solution. The excess urea is critical to drive the equilibrium toward complete cyclization and prevent dimerization of the starting material.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Slowly pour the crude mixture into 100 mL of ice-cold distilled water. A precipitate will form immediately.

  • Isolation: Filter the precipitated solid under vacuum, wash with cold water (3 × 20 mL) to remove residual acetic acid and unreacted urea, and dry under high vacuum overnight.

Self-Validating QC Checkpoint: Perform LC-MS on the dried solid. The reaction is validated if the chromatogram shows a single major peak with an Electrospray Ionization (ESI) mass of m/z 191 [M+H]+ . The complete disappearance of the starting material mass confirms successful cyclization.

Protocol B: Chlorination to 2-Chloro-8-methoxy-4-methylquinazoline

Objective: Activate the C2 position for nucleophilic attack.

  • Setup: To the dried 8-methoxy-4-methylquinazolin-2-ol (1.0 eq) in a dry flask, add neat Phosphorus oxychloride ( POCl3​ , 10.0 eq). Caution: POCl3​ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Reaction: Heat the mixture to 100 °C for 16 hours. The solid will gradually dissolve as the lactam is converted to the soluble chloro-derivative.

  • Quenching (Critical Step): Cool the mixture to room temperature. Do not add water directly to the flask. Instead, carefully drip the reaction mixture into a large beaker containing vigorously stirred crushed ice. This safely hydrolyzes the excess POCl3​ while precipitating the product.

  • Isolation: Filter the resulting solid, wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the filtrate is neutral, and dry under high vacuum.

Self-Validating QC Checkpoint: Analyze via LC-MS. The product must exhibit a mass of m/z 209 [M+H]+ . Crucially, the mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 209 and m/z 211, corresponding to the natural abundance of 35Cl and 37Cl . If this isotopic signature is absent, the chlorination has failed.

Protocol C: General SN​Ar Amination for PDK1 Inhibitors

Objective: Couple the active electrophile with an amine to yield the final inhibitor.

  • Setup: Dissolve 2-chloro-8-methoxy-4-methylquinazoline (1.0 eq) and the desired amine (e.g., a substituted aniline, 1.2 eq) in anhydrous isopropanol or 1,4-dioxane.

  • Catalysis: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl generated during the reaction.

  • Reaction: Heat to 80–100 °C for 12 hours.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validating QC Checkpoint: The disappearance of the m/z 209/211 cluster and the appearance of the target mass indicates successful coupling. Final validation requires a Time-Resolved Fluorescence Energy Transfer (TR-FRET) kinase assay to confirm the IC50 value against recombinant PDK1.

Quantitative Data & Yield Optimization

The table below summarizes the expected quantitative outcomes and analytical benchmarks for the workflow, providing a baseline for experimental comparison.

Compound NameReagents & ConditionsTime / TempExpected YieldESI-MS (m/z) [M+H]+Target Purity (LC-MS)
8-Methoxy-4-methylquinazolin-2-ol Urea (5 eq), Glacial AcOH16h / 100 °CQuantitative (>95%)191.0> 95%
2-Chloro-8-methoxy-4-methylquinazoline POCl3​ (neat, 10 eq)16h / 100 °C80 - 85%209.0 / 211.0 (3:1)> 95%
PDK1 Inhibitor (Generic Aniline Adduct) Amine (1.2 eq), DIPEA, iPrOH12h / 80 °C60 - 80%Varies by amine> 98% (for assays)

References

  • Title: Quinazolines for PDK1 inhibition (WO2007117607A2)
  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy Source: Molecules (MDPI) URL: [Link]

Application Notes and Protocols for the Synthesis of 2-Amino Substituted Quinazolines from 2-Hydroxy Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aminoquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The substitution pattern on the quinazoline core is critical for its pharmacological profile, and the introduction of an amino group at the 2-position is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-amino substituted quinazolines, starting from readily available 2-hydroxyquinazoline (quinazolin-2(1H)-one) precursors.

This two-step synthetic pathway involves the initial conversion of the 2-hydroxy group into a more reactive leaving group, typically a chloride, followed by the introduction of the desired amine functionality. We will explore two powerful methods for the final amination step: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this important class of molecules.

Synthetic Strategy Overview

The conversion of a 2-hydroxyquinazoline to a 2-aminoquinazoline is not a direct transformation. The hydroxyl group at the 2-position of the quinazoline ring is a poor leaving group. Therefore, a two-step approach is employed. First, the 2-hydroxyquinazoline is converted to a 2-chloroquinazoline. The chloro group is an excellent leaving group, activating the 2-position for nucleophilic attack. The second step is the displacement of the chloro group with a primary or secondary amine to furnish the desired 2-aminoquinazoline.

Synthetic_Workflow 2-Hydroxyquinazoline 2-Hydroxyquinazoline 2-Chloroquinazoline 2-Chloroquinazoline 2-Hydroxyquinazoline->2-Chloroquinazoline  Chlorination (POCl3 or SOCl2) 2-Aminoquinazoline 2-Aminoquinazoline 2-Chloroquinazoline->2-Aminoquinazoline  Amination (SNAr or Buchwald-Hartwig)

Caption: General workflow for the synthesis of 2-aminoquinazolines from 2-hydroxy precursors.

Part 1: Chlorination of 2-Hydroxyquinazolines

The first critical step in this synthetic sequence is the conversion of the 2-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-2(1H)-one) to the corresponding 2-chloroquinazoline. This is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism of Chlorination

The reaction with thionyl chloride and catalytic DMF proceeds through the formation of the Vilsmeier-Haack reagent, which is a potent electrophile. The oxygen of the quinazolinone attacks the Vilsmeier reagent, leading to the formation of a reactive intermediate that readily undergoes nucleophilic attack by the chloride ion to yield the 2-chloroquinazoline. A similar mechanism is at play with phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloroquinazoline

This protocol provides a general procedure for the chlorination of a 2-hydroxyquinazoline.

Materials:

  • 2-Hydroxyquinazoline (1.0 eq)

  • Thionyl chloride (SOCl₂) (10-15 eq) or Phosphorus oxychloride (POCl₃) (10-15 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-hydroxyquinazoline (1.0 eq).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous toluene or DCM.

  • Carefully add thionyl chloride (or phosphorus oxychloride) (10-15 eq) to the suspension at room temperature.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux (for SOCl₂) or a higher temperature as required for POCl₃ (typically 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess chlorinating agent.

  • The residue is then carefully quenched by slowly adding it to a stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: This quenching step is exothermic and should be performed in a well-ventilated fume hood.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloroquinazoline.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Amination of 2-Chloroquinazolines

With the 2-chloroquinazoline in hand, the next step is to introduce the desired amine. This can be achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) or the more modern Buchwald-Hartwig amination. The choice of method depends on the nature of the amine, the desired reaction conditions, and the presence of other functional groups on the quinazoline ring.

Method A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a well-established method for the amination of halo-heterocycles. The reaction proceeds via the addition of the amine nucleophile to the electron-deficient quinazoline ring, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane are often used to dissolve the reactants and facilitate the reaction.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic attack and subsequent elimination. Microwave irradiation can also be employed to accelerate the reaction.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to scavenge the HCl generated during the reaction.

Experimental Protocol: SNAr Amination of 2-Chloroquinazoline

Materials:

  • 2-Chloroquinazoline (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMSO, DMF, 1,4-dioxane, or isopropanol)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask or a microwave vial, dissolve the 2-chloroquinazoline (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.2-2.0 eq) and the base (DIPEA or TEA, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-150 °C (or use microwave irradiation at a similar temperature) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] It offers several advantages over traditional SNAr, including milder reaction conditions, a broader substrate scope (especially for less nucleophilic amines), and often higher yields.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂, is required.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common choices include XPhos, SPhos, BrettPhos, and BINAP.[2] The choice of ligand can significantly impact the reaction efficiency and should be optimized for each substrate combination.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[2]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically employed.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L_n(Ar)Pd(II)(HNR'R'')-X] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_n(Ar)Pd(II)-NR'R'' deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinazoline

Materials:

  • 2-Chloroquinazoline (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 1.2-2.4 eq relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-chloroquinazoline (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to Pd), and the base (1.5-2.0 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 2-24 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of Amination Methods

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Conditions Often requires high temperatures (100-180 °C)Generally milder (80-120 °C)
Catalyst Typically uncatalyzedRequires a palladium catalyst and a phosphine ligand
Substrate Scope More effective with electron-deficient quinazolines and strongly nucleophilic amines.Broader scope, including less nucleophilic amines and electron-rich quinazolines.
Functional Group Tolerance Can be limited by the harsh conditions.Generally more tolerant of various functional groups.
Cost & Complexity Lower cost and simpler setup.Higher cost due to catalyst and ligand; requires inert atmosphere techniques.
Yields Variable, can be lower for challenging substrates.Often provides higher and more consistent yields.

Conclusion and Recommendations

The synthesis of 2-amino substituted quinazolines from 2-hydroxy precursors is a robust and versatile process that opens the door to a wide range of potentially bioactive molecules. The two-step approach, involving an initial chlorination followed by amination, is a reliable strategy.

  • For the amination step, Nucleophilic Aromatic Substitution (SNAr) is a cost-effective and straightforward method, particularly for electron-deficient 2-chloroquinazolines and highly nucleophilic amines.

  • The Buchwald-Hartwig amination is a more modern and often superior alternative, offering milder reaction conditions, a broader substrate scope, and typically higher yields.[2][3] It is the method of choice for challenging substrates, such as sterically hindered or less nucleophilic amines, and for syntheses where functional group tolerance is critical.

The choice between these two methods should be guided by the specific characteristics of the starting materials, the desired scale of the reaction, and the available laboratory resources. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4434-4443. [Link]

  • Franco, F. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Copin, C., Massip, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][4][5]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6943. [Link]

  • Ahangar, N., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(52), 29593-29599. [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4434-4443. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • HTE Performance. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (2025, August 6). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][4][5]thiadiazole Series. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. [Link]

  • ResearchGate. (2024, December 12). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Aston University. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. [Link]

  • American Chemical Society. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Kumar, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1826-1845. [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • American Chemical Society. (2001, August 21). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. [Link]

Sources

Topic: A Robust and Scalable Synthesis of 8-Methoxy-4-methylquinazolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of a key derivative, 8-methoxy-4-methylquinazolin-2-ol. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen two-step synthetic pathway, emphasizing process control, safety, and scalability. The protocol is designed to be self-validating through in-process controls, ensuring a reliable and reproducible outcome. We present a robust method starting from the commercially available 2-amino-3-methoxyacetophenone, proceeding through a stable urea intermediate, followed by an efficient acid-catalyzed cyclization.

Introduction and Strategic Rationale

Quinazolinone derivatives are privileged structures in drug discovery, with approved drugs and clinical candidates exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The specific target of this guide, 8-methoxy-4-methylquinazolin-2-ol, possesses the key structural motifs—a methoxy group at the 8-position and a methyl group at the 4-position—that are frequently explored in structure-activity relationship (SAR) studies.[5][6]

Our objective was to develop a synthetic route that is not only efficient but also amenable to scale-up, avoiding hazardous reagents and complex purification strategies. After evaluating several potential pathways, we selected a two-step approach for its reliability and operational simplicity:

  • Urea Formation: Synthesis of an N-arylurea intermediate, N-(2-acetyl-6-methoxyphenyl)urea, via the reaction of 2-amino-3-methoxyacetophenone with an in situ generated isocyanic acid.

  • Cyclocondensation: An acid-catalyzed intramolecular cyclization of the urea intermediate to yield the target quinazolin-2-ol.

This strategy offers excellent control over each transformation and produces a high-purity product, often with a simple crystallization as the final purification step.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclocondensation cluster_2 Analysis & QC A 2-Amino-3-methoxy- acetophenone C N-(2-acetyl-6-methoxyphenyl)urea A->C Reaction (in situ HNCO) B Potassium Cyanate + Acetic Acid B->C D N-(2-acetyl-6-methoxyphenyl)urea F 8-Methoxy-4-methylquinazolin-2-ol D->F Intramolecular Cyclization E Acid Catalyst (e.g., HCl) E->F G Final Product H Characterization (NMR, MS, IR, Purity) G->H Verification

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Part A: Synthesis of N-(2-acetyl-6-methoxyphenyl)urea (Intermediate 1)

This step forms the key urea intermediate. The reaction of an aromatic amine with potassium cyanate in the presence of a weak acid like acetic acid is a classic and highly scalable method for producing N-arylureas, avoiding the use of toxic and moisture-sensitive isocyanates.[7]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (100g Scale)Molar Eq.
2-Amino-3-methoxyacetophenone6306-61-2165.19100.0 g1.0
Potassium Cyanate (KOCN)590-28-381.1259.0 g1.2
Glacial Acetic Acid (AcOH)64-19-760.051000 mLSolvent
Deionized Water7732-18-518.023000 mLWork-up

Protocol:

  • Reactor Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-amino-3-methoxyacetophenone (100.0 g, 0.605 mol).

  • Dissolution: Add glacial acetic acid (1000 mL) and stir the mixture until all solids are completely dissolved. A clear, amber-colored solution should be obtained.

  • Reagent Addition: In a single portion, add potassium cyanate (59.0 g, 0.727 mol). A slight exotherm may be observed.

    • Expert Insight: The acetic acid protonates the cyanate ion to form isocyanic acid (HNCO) in situ. This highly reactive species is immediately trapped by the nucleophilic amine, minimizing side reactions and improving safety on a large scale.

  • Reaction: Heat the reaction mixture to 50-55 °C and maintain for 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes). The starting amine spot (Rf ≈ 0.6) should be consumed and replaced by a more polar product spot (Rf ≈ 0.2).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing 3 L of ice-cold deionized water with vigorous stirring.

  • Precipitation: A pale white or off-white solid will precipitate out of the solution. Continue stirring in the cold water for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral (pH ≈ 7). This is crucial to remove residual acetic acid.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 115-120 g (91-95%) of N-(2-acetyl-6-methoxyphenyl)urea as a white solid. The product is typically of high purity (>98%) and can be used in the next step without further purification.

Part B: Synthesis of 8-Methoxy-4-methylquinazolin-2-ol (Final Product)

This final step is an acid-catalyzed intramolecular cyclocondensation. The nucleophilic nitrogen of the urea attacks the electrophilic carbonyl of the acetyl group, leading to cyclization and subsequent dehydration to form the stable quinazolinone ring system.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (100g Scale)Molar Eq.
N-(2-acetyl-6-methoxyphenyl)urea (Intermediate 1)N/A208.22100.0 g1.0
Hydrochloric Acid, 2 M Aqueous (HCl)7647-01-036.461000 mLSolvent/Cat
Sodium Hydroxide, 5 M Aqueous (NaOH)1310-73-240.00~400 mLWork-up
Ethanol64-17-546.07As neededRecrystallization

Protocol:

  • Reactor Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add N-(2-acetyl-6-methoxyphenyl)urea (100.0 g, 0.480 mol).

  • Reaction Medium: Add 2 M aqueous hydrochloric acid (1000 mL).

  • Heating and Cyclization: Heat the slurry to reflux (approximately 100-105 °C). The mixture will gradually become more homogeneous as the reaction proceeds. Maintain at reflux for 4-6 hours.

    • Expert Insight: Refluxing in aqueous acid provides sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the urea nitrogen.

  • In-Process Control (IPC): Monitor the reaction by HPLC or TLC (Eluent: 10% Methanol / Dichloromethane) until the starting urea intermediate is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Neutralization: Slowly add 5 M aqueous sodium hydroxide with external cooling (ice bath) to neutralize the acid. Adjust the pH to 7-8. A thick, white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 500 mL).

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: 82-87 g (90-95%) of 8-methoxy-4-methylquinazolin-2-ol as a white crystalline solid.

Reaction Mechanism and Process Insights

The underlying chemistry is robust and well-understood, making it ideal for scale-up.

G cluster_step1 Step 1: Urea Formation Mechanism cluster_step2 Step 2: Cyclization Mechanism A KOCN + AcOH -> [HNCO] B Amine (R-NH2) attacks HNCO A->B C Proton transfer B->C D N-Arylurea (R-NH-CO-NH2) C->D E Urea intermediate protonation (H+) F Intramolecular nucleophilic attack E->F G Tetrahedral intermediate formation F->G H Dehydration (-H2O) G->H I Final quinazolin-2-ol product H->I

Caption: Key mechanistic steps of the synthesis.

Analytical Characterization

The identity and purity of the final product, 8-methoxy-4-methylquinazolin-2-ol, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ (ppm): ~11.0 (s, 1H, -NH-), ~7.1-7.3 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ (ppm): ~162 (C=O), ~148-150 (Ar-C), ~110-135 (Ar-C), ~56 (-OCH₃), ~22 (-CH₃).

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.08; Found: 191.1.

  • Infrared (IR, KBr Pellet, cm⁻¹):

    • ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1610, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).

  • Purity (HPLC): >99% (Typical).

Safety and Handling

Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.

  • Reagent Handling:

    • Glacial Acetic Acid: Corrosive. Handle in a fume hood.

    • Hydrochloric Acid: Corrosive. Handle in a fume hood.

    • Sodium Hydroxide: Corrosive. The neutralization step is exothermic and requires cooling.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

Conclusion

This application note details a highly efficient, reliable, and scalable two-step synthesis for 8-methoxy-4-methylquinazolin-2-ol. By employing a stable urea intermediate and a straightforward acid-catalyzed cyclization, this protocol avoids problematic reagents and delivers the final product in high yield and purity. The inclusion of process rationale and in-process controls provides researchers with a robust framework for producing multi-gram quantities of this valuable heterocyclic building block, facilitating further research and development in medicinal chemistry.

References

  • Al-Ostoot, F. H., et al. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Available at: [Link]

  • Al-Dhfyan, A. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • Kumar, P., et al. (2022, February). Methodologies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2020, November 15). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • Verma, A., & Joshi, Y. C. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • Dasari, S. R., et al. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Khan, I., et al. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Pigza, J. A., et al. (2008, February 22). Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines. ACS Publications. Available at: [Link]

  • Academia.edu. (n.d.). The synthesis of N-substituted ureas II: Nucleophilic substitution of ureas at the carbonyl group. Available at: [Link]

  • Aston Publications Explorer. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. Available at: [Link]

  • Al-Kaf, A. G. (Ed.). (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Available at: [Link]

  • Wang, W., et al. (2012, September 25). Selective Histone Deacetylase 6 Inhibitors Bearing Substituted Urea Linkers Inhibit Melanoma Cell Growth. ACS Publications. Available at: [Link]

  • ResearchGate. (2025, June 17). Synthesis and Antioxidant Evaluation of Urea, Carbamate, and Triazole Derivatives of (2-(6-Methoxynaphthalen-2-yl) propanoyl) glycinoyl azide. Available at: [Link]

  • Zhang, K., et al. (2019, August 8). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. Available at: [Link]

  • ACS Omega. (2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Available at: [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Available at: [Link]

  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123. Available at: [Link]

  • Pérez-Bolívar, C., et al. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available at: [Link]

  • MilliporeSigma. (n.d.). 8-Methoxy-2-methylquinolin-4-ol | 15644-89-0. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF. Available at: [Link]

  • Nayak, P. K., et al. (2022, May 15). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. PubMed. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Google Patents. (n.d.). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
  • Semantic Scholar. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available at: [Link]

  • PubMed. (2006, May 1). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline .... Available at: [Link]

  • ResearchGate. (2025, August 6). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Available at: [Link]

  • MDPI. (n.d.). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Quinazolin-2-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into overcoming the common yet challenging issue of low solubility encountered with quinazolin-2-ol and its derivatives. As Senior Application Scientists, we understand that these intermediates are pivotal in medicinal chemistry, and their solubility is a critical parameter for successful synthesis, purification, and biological screening.[1][2] This resource provides a structured approach to diagnosing and solving solubility problems, ensuring the integrity and progress of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of quinazolin-2-ol intermediates.

Q1: Why are my quinazolin-2-ol intermediates so poorly soluble?

A: The limited solubility of quinazolin-2-ol derivatives often stems from a combination of structural factors. The rigid, planar heterocyclic ring system can lead to strong crystal lattice packing, making it difficult for solvent molecules to intervene and dissolve the solid. Furthermore, the presence of the lactam-like moiety allows for strong intermolecular hydrogen bonding, which further stabilizes the solid state. Most quinazolinone derivatives exhibit poor water solubility, which can limit their therapeutic efficacy.[3]

Q2: What is keto-enol tautomerism and how does it affect my intermediate?

A: Quinazolin-2-ol can exist in equilibrium between two tautomeric forms: the "keto" (quinazolin-2(1H)-one) form and the "enol" (quinazolin-2-ol) form.[4][5][6] This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.[4][6] The predominant form can be influenced by the solvent's polarity, pH, and temperature.[4] This phenomenon is critical because the two forms can have different solubilities, hydrogen bonding capabilities, and reactivity, which can complicate purification and characterization.

Diagram: Keto-Enol Tautomerism of Quinazolin-2-ol

Caption: Equilibrium between the keto and enol forms of quinazolin-2-ol.

Q3: What are the best starting solvents to screen for solubility?

A: A good starting point is to screen a range of solvents with varying polarities. For many quinazoline derivatives, polar aprotic solvents are often effective.[7] We recommend starting with the following:

  • High-Polarity Aprotic: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)[1][7]

  • Medium-Polarity: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)[7]

  • Protic Solvents: Ethanol, Methanol, Acetic Acid[8]

It's crucial to test solubility at both room temperature and with gentle heating.[7]

Q4: My compound precipitated from the solution upon cooling. What should I do?

A: This indicates that the solution was likely supersaturated at room temperature.[7] The quickest methods to attempt redissolution are gentle heating and/or sonication.[7] If this is for an ongoing experiment, consider lowering the overall concentration to stay below the solubility limit at your working temperature.[7] If the issue persists, a re-evaluation of the solvent system is necessary.[7]

Q5: How does pH influence the solubility of these compounds?

A: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[9][10] In acidic conditions (lower pH), these nitrogens can become protonated, forming a salt that is often significantly more soluble in aqueous media.[9][11] Conversely, solubility typically decreases at neutral or basic pH.[9] Therefore, adjusting the pH of your buffer can be a highly effective strategy, provided the pH change doesn't compromise the compound's stability.[8][9]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for tackling more persistent solubility challenges.

Guide 1: Systematically Improving Solubility in Aqueous & Organic Solvents

This guide presents a workflow for researchers who have identified a lead compound but are struggling with its solubility for assays or reaction scale-up.

Diagram: Troubleshooting Workflow for Low Solubility

Troubleshooting_Workflow Start Start: Insoluble Intermediate ScreenSolvents Screen Common Solvents (DMSO, DMF, THF, EtOH) Start->ScreenSolvents IsSoluble Is it soluble at the desired concentration? ScreenSolvents->IsSoluble pH_Adjust pH Adjustment (for aqueous systems) IsSoluble->pH_Adjust No Success Success: Soluble System Identified IsSoluble->Success Yes pH_Adjust->IsSoluble Retry CoSolvent Co-Solvent Titration (for aqueous or organic systems) pH_Adjust->CoSolvent No Improvement CoSolvent->IsSoluble Retry Advanced Advanced Techniques (Excipients, Solid Dispersion) CoSolvent->Advanced No Improvement Advanced->IsSoluble Retry Reassess Re-evaluate Project Goals (Modify compound, lower concentration) Advanced->Reassess No Improvement

Caption: A decision-making workflow for troubleshooting solubility issues.

Causality: By protonating the basic nitrogen atoms in the quinazoline ring, you can form a more polar, charged species (a salt) which has a higher affinity for polar solvents like water. This is particularly effective for weak bases.[9][12]

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4).

  • Dispersion: Add a small, known excess amount of your solid intermediate to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. The shake-flask method is considered the gold standard for this.[13]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility versus pH to identify the optimal pH range for your compound.

Causality: A co-solvent system works by mixing two or more miscible solvents to modulate the overall polarity of the medium.[14] For a compound poorly soluble in an aqueous buffer but soluble in an organic solvent like DMSO, introducing a small percentage of DMSO can disrupt the water's hydrogen-bonding network and create a more favorable environment for the solute.[7][14]

Step-by-Step Methodology:

  • Initial Setup: Add the required amount of your quinazolin-2-ol intermediate to the primary solvent (e.g., aqueous buffer) in which it is insoluble. Begin stirring at the desired reaction temperature.

  • Co-solvent Selection: Choose a co-solvent in which your compound is highly soluble (e.g., DMSO, DMF, or ethanol).[14]

  • Titration: Using a pipette, add the co-solvent in small, incremental volumes (e.g., 1-2% of the total reaction volume at a time).[14]

  • Observation: After each addition, allow the mixture to stir for 5-10 minutes and visually inspect for dissolution.[14]

  • Endpoint: Stop adding the co-solvent once the solid has completely dissolved, and the solution becomes homogeneous.[14]

  • Calculation: Record the total volume of co-solvent added and calculate the final volume/volume percentage (v/v) required for solubilization. This is your minimum required co-solvent concentration.

Table 1: Common Co-Solvent Systems and Formulation Strategies Data adapted from studies on poorly soluble quinazoline derivatives.[7]

Formulation StrategyComponentsTypical ConcentrationMechanism of Action
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline> 2.75 mg/mLModifies solvent polarity and provides micellar encapsulation.
Cyclodextrin Complex 10% DMSO in 90% (20% SBE-β-CD in Saline)> 2.75 mg/mLEncapsulates the hydrophobic drug molecule in the cyclodextrin cavity.[9][13]
Lipid-Based Formulation 10% DMSO in 90% Corn Oil> 2.75 mg/mLDissolves the lipophilic drug in an oil phase for delivery.[7]
Solid Dispersion Drug dispersed in a hydrophilic carrier (e.g., Polaxamer 407, PVP K30)VariesIncreases drug wettability and reduces crystallinity.[15]
Guide 2: Optimizing Purification by Recrystallization

Low solubility is a major hurdle for purification. "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common symptom of a suboptimal recrystallization system.[8]

Causality: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[8] This differential solubility allows for the separation of the desired compound from impurities, which should either remain in the hot solution or be insoluble altogether.

Step-by-Step Methodology:

  • Small-Scale Tests: Place a few milligrams of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetic acid) dropwise at room temperature.[8] Note which solvents do not dissolve the compound.

  • Heating: Gently heat the tubes containing undissolved solid. A good candidate solvent will dissolve the compound completely near its boiling point.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

  • Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (one that dissolves it well), and then slowly add a "bad" solvent (one in which it is insoluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Diagram: Decision Tree for Optimizing Recrystallization

Recrystallization_Optimization Start Start: Crude Solid SolventScreen Perform Solvent Screen (Hot/Cold Solubility Test) Start->SolventScreen GoodSolvent Is a single good solvent found? SolventScreen->GoodSolvent UseSingle Proceed with single solvent recrystallization GoodSolvent->UseSingle Yes UseMixed Develop mixed solvent system GoodSolvent->UseMixed No OilingOut Does the product 'oil out' on cooling? UseSingle->OilingOut UseMixed->OilingOut Success Success: Pure Crystals OilingOut->Success No TroubleshootOiling Troubleshoot Oiling: 1. Cool more slowly 2. Reduce solution concentration 3. Scratch flask with glass rod 4. Add seed crystal OilingOut->TroubleshootOiling Yes TroubleshootOiling->UseSingle Retry

Caption: A logical workflow for overcoming common recrystallization problems.

References
  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(6), 398-422.
  • S, S., V, V., & S, N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • Shi, W. Q., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 27(9), 1435-1446.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 46(5), 234.
  • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462.
  • Unknown. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 598-613.
  • LibreTexts. (2020). Keto-Enol Tautomerism.
  • Sharma, S., & Kumar, P. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Publishing.
  • MDPI. (2022). Keto–Enol Tautomerism. Encyclopedia. Retrieved from [Link]

  • Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(3), 325-337.
  • Jack Westin. (n.d.).
  • Chemistry Steps. (2024).
  • Unknown. (n.d.). Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H). IISTE.org.
  • AIP Publishing. (2025). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. AIP Publishing.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • Al-Suhaimi, K. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of King Saud University - Science, 35(2), 102521.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal.
  • Hranjec, M., et al. (2019). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). Molecules, 24(17), 3148.
  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5754-5763.
  • Unknown. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities. Unknown Source.
  • Chatterjee, S., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 750926.
  • Hafez, H. N., et al. (2016). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. International Journal of Organic Chemistry, 6, 1-13.
  • Semantic Scholar. (2014).
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.
  • Unknown. (n.d.).
  • IntechOpen. (n.d.).

Sources

Technical Support Center: Optimizing POCl₃ Chlorination of Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chlorination of quinazolinones using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Section 1: Understanding the Core Reaction

A firm grasp of the reaction mechanism is the foundation of successful optimization and troubleshooting. This section addresses the fundamental principles of the POCl₃ chlorination process.

Q1: What is the detailed mechanism for the chlorination of a 4-quinazolinone using POCl₃?

The conversion of a 4-quinazolinone to a 4-chloroquinazoline using POCl₃ is not a single-step process. It occurs in two distinct, temperature-dependent stages.[1][2][3] Understanding this duality is critical for reaction control.

  • Stage 1: Phosphorylation (Low Temperature)

    • At lower temperatures (typically below 25 °C), the quinazolinone acts as a nucleophile, attacking the phosphorus center of POCl₃. This initial step is an acid-base reaction that forms phosphorylated intermediates.[1][4][5] This reaction is significantly facilitated by the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), which activates the quinazolinone substrate.[4][5] Both N- and O-phosphorylated intermediates can form and are often in rapid equilibrium.[1][4]

  • Stage 2: Nucleophilic Substitution (High Temperature)

    • Once the phosphorylated intermediates are formed, heating the reaction mixture (typically to 70-90 °C) facilitates the crucial chlorination step.[1][6] The phosphate group is now an excellent leaving group. A chloride ion (Cl⁻), present in the reaction mixture, acts as the nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinazoline product.[1][4]

This two-stage mechanism is visualized in the workflow diagram below.

G cluster_0 Stage 1: Phosphorylation (< 25 °C) cluster_1 Stage 2: Chlorination (70-90 °C) A Quinazolin-4-one C Phosphorylated Intermediates (N- and O-isomers) A->C Activation & Attack B POCl₃ + Base (e.g., DIPEA) B->C D Chloride Ion (Cl⁻) C->D Heat (Δ) E 4-Chloroquinazoline (Product) C->E Nucleophilic Attack D->E F Phosphate Byproduct

Caption: Reaction workflow for POCl₃ chlorination of quinazolinones.

Section 2: Troubleshooting Guide

Even with a well-understood mechanism, experimental challenges are common. This section provides solutions to the most frequently encountered problems.

Q2: My reaction is stalled, showing low or no conversion to the product. What should I do?

This is a common issue often related to reagent quality or reaction conditions.

  • Check for Moisture: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl.[7] Moisture in your starting material, solvent, or glassware will consume the POCl₃, preventing it from reacting with the quinazolinone. Ensure your quinazolinone starting material is thoroughly dried (<0.50% moisture) and use anhydrous solvents and flame-dried glassware.[8][9]

  • Verify POCl₃ Quality: POCl₃ can degrade over time, especially if improperly stored. Using a freshly opened bottle or freshly distilled POCl₃ is highly recommended.[8] If the reagent is old or has been exposed to air, its efficacy will be compromised.

  • Insufficient Temperature: The second stage of the reaction, the conversion of the phosphorylated intermediate to the chloroquinazoline, is temperature-dependent and requires heating.[1][6] If the reaction is clean at low temperatures but fails to proceed, a gradual increase in temperature (e.g., to 80-100 °C) is necessary to drive the conversion.

  • Consider an Additive: For particularly stubborn substrates, the addition of phosphorus pentachloride (PCl₅) can create a more potent chlorinating mixture.[10] However, this should be approached with caution as it can increase side reactions.

Q3: I see a significant amount of a high-molecular-weight side product and my yield is low. What is it and how can I prevent it?

The most likely culprit is a "pseudodimer."

  • Cause: This side product arises when a phosphorylated intermediate reacts with a molecule of unreacted quinazolinone starting material.[1][3][5] This is more likely to happen if the initial phosphorylation is slow or incomplete before heating.

  • Prevention: The key is to ensure complete and clean formation of the phosphorylated intermediate before heating. This is achieved by:

    • Using a Base: Add a non-nucleophilic base (e.g., DIPEA) to the reaction.[4][5]

    • Controlling Temperature: Perform the initial addition of POCl₃ at a low temperature (< 25 °C) to allow for complete phosphorylation before providing the thermal energy needed for the chlorination step.[1][3] This temperature control suppresses the dimerization pathway.[1][5]

Q4: The reaction looks complete by TLC, but after work-up, I have mostly recovered my starting material. What happened?

This is one of the most frustrating yet common issues. The product, 4-chloroquinazoline, is hydrolyzing back to the starting quinazolinone during the work-up.

  • Cause: 4-chloroquinazolines are highly susceptible to hydrolysis, especially in the presence of water and bases (like sodium bicarbonate or ammonium hydroxide solutions used for quenching).[11] The standard aqueous work-up procedure is often the cause of reaction failure.

  • Solution: Anhydrous Work-up & Isolation

    • Remove Excess POCl₃: After the reaction is complete, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). This is a critical first step.[9][12]

    • Avoid Aqueous Quenching: Do NOT pour the reaction mixture directly into ice water or a basic solution. This will almost certainly lead to rapid hydrolysis.[11]

    • Precipitate and Filter: A reliable method is to pour the concentrated reaction mixture into a non-polar solvent like hexanes or heptane, or a mixture of ice and a non-basic buffer.[13] The product should precipitate and can be collected by filtration.

    • Proceed Directly: The most robust solution is often to avoid isolation altogether. After removing excess POCl₃, dissolve the crude 4-chloroquinazoline in a suitable anhydrous solvent (like THF or Dioxane) and immediately use it in the subsequent reaction (e.g., a nucleophilic aromatic substitution).[11]

G start Reaction Monitoring (TLC) Shows Product Formation problem Problem Encountered During/After Work-up? start->problem hydrolysis Product Spot Disappears, SM Reappears on TLC problem->hydrolysis Yes incomplete Low Conversion, SM Persists problem->incomplete No, but... cause_hydrolysis Cause: Hydrolysis Product is unstable to H₂O/base. hydrolysis->cause_hydrolysis side_product Complex Mixture, New Major Spot incomplete->side_product No, but... cause_incomplete Cause: Inactive Reagent or Insufficient Heat incomplete->cause_incomplete cause_dimer Cause: Pseudodimer Formation side_product->cause_dimer solution_hydrolysis Solution: 1. Remove excess POCl₃ in vacuo. 2. Avoid aqueous/basic quench. 3. Use crude product directly. cause_hydrolysis->solution_hydrolysis solution_incomplete Solution: 1. Use fresh/distilled POCl₃. 2. Ensure anhydrous conditions. 3. Increase reaction temp to >70°C. cause_incomplete->solution_incomplete solution_dimer Solution: 1. Add POCl₃ at T < 25°C. 2. Use a non-nucleophilic base. 3. Heat only after phosphorylation. cause_dimer->solution_dimer

Caption: Troubleshooting decision tree for POCl₃ chlorination reactions.

Section 3: Experimental Protocol & Conditions

This section provides a general, robust protocol that incorporates the principles discussed above.

General Procedure for the Preparation of 4-Chloroquinazoline
  • Materials:

    • Quinazolin-4-one derivative (1.0 equiv)

    • Anhydrous solvent (e.g., Anisole, Toluene, or Sulfolane; 5-10 volumes)

    • N,N-Diisopropylethylamine (DIPEA) (1.3 equiv)

    • Phosphorus oxychloride (POCl₃) (1.2 - 3.0 equiv)

  • Step-by-Step Protocol:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the quinazolin-4-one starting material and the anhydrous solvent.

    • Base Addition: Add DIPEA to the slurry.

    • Phosphorylation: Cool the mixture to 10-15 °C using an ice bath. Slowly add the POCl₃ dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.[3]

    • Initial Stirring: Stir the mixture at 20 °C for 1 hour. At this stage, a sample quenched with an amine (e.g., pyrrolidine) and analyzed by HPLC or LCMS should show complete consumption of the starting material.[3]

    • Chlorination: Heat the reaction mixture to 90-95 °C and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or LCMS.

    • Work-up: Cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the majority of the excess POCl₃ and solvent. The resulting crude 4-chloroquinazoline can be used directly in the next step.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
POCl₃ Stoichiometry 1.2 - 3.0 equivalentsA minimum of 1 equivalent is mechanistically required.[4] Excess is often used to drive the reaction.
Base DIPEA or Et₃N (1.3 equiv)Suppresses pseudodimer formation by ensuring complete phosphorylation before heating.[1][5]
Solvent Anisole, Toluene, SulfolaneHigh-boiling, non-reactive solvents are preferred. Can also be run neat in POCl₃.
Temperature Stage 1: < 25 °C; Stage 2: 70-95 °CCritical for separating phosphorylation and chlorination, preventing side reactions.[1][3]
Reaction Time 3 - 6 hoursHighly substrate-dependent. Monitor by TLC/LCMS.
Work-up AnhydrousCRITICAL: Avoid quenching with water or aqueous base to prevent product hydrolysis.[11]

Section 4: Safety Precautions for Handling POCl₃

Phosphorus oxychloride is a hazardous chemical that demands respect and careful handling.

Q5: What are the primary hazards of POCl₃ and what personal protective equipment (PPE) is required?
  • Primary Hazards:

    • Toxicity: Fatal if inhaled.[7] Vapors are highly corrosive to the respiratory tract.

    • Corrosivity: Causes severe skin burns and serious eye damage.[7][14]

    • Reactivity: Reacts violently with water, liberating toxic and corrosive HCl gas.[7][14] This reaction can pressurize containers.

  • Mandatory PPE & Handling:

PrecautionSpecificationRationale
Ventilation Certified Chemical Fume HoodAbsolutely essential. Never handle POCl₃ on an open bench.[6]
Eye Protection Tightly fitting safety goggles AND a full-face shield.[7]Protects against splashes and corrosive vapors.
Hand Protection Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber).[2][14] Inspect gloves before each use.Standard nitrile gloves offer insufficient protection.
Body Protection Flame-retardant lab coat, closed-toe shoes. Consider a chemical-resistant apron.[2]Protects against accidental spills.
Emergency An emergency shower and eyewash station must be immediately accessible.[2]For immediate decontamination in case of exposure.

Quenching Excess POCl₃: Never add water directly to a large amount of POCl₃. To quench residual amounts, add it slowly to a vigorously stirred biphasic mixture of ice, a hydrocarbon solvent (like toluene), and a weak base (like sodium bicarbonate). The exotherm must be carefully controlled.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • PENTA. (2025). Safety Data Sheet: Phosphorus(V) oxychloride. [Link]

  • Air Liquide Malaysia. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. [Link]

  • Taleli, L. et al. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Das, A. et al. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. [Link]

  • ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

Sources

Technical Support Center: Troubleshooting Quinazolin-2-one Synthesis & Urea Byproduct Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As application scientists and drug development professionals, we know that synthesizing quinazolin-2-ones via the condensation of 2-aminobenzophenones or anthranilic esters with urea is a highly efficient, cost-effective route. However, the downstream purification is notoriously plagued by unreacted urea and its thermal degradation byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity quinazolin-2-ones, ensuring your compounds are assay-ready for biological evaluation.

The Causality of Urea Contamination

To effectively remove a byproduct, we must first understand its origin. In quinazolin-2-one synthesis, urea acts as both a carbonyl source and an ammonia donor. The reaction typically requires high temperatures (120–200 °C) to drive the cyclocondensation. Under these conditions, urea undergoes thermolysis, generating active isocyanic acid and ammonia.

However, competing side reactions cause isocyanic acid to dimerize into biuret or trimerize into cyanuric acid. These polymeric byproducts, along with massive excesses of unreacted urea, frequently co-crystallize with the highly hydrophobic quinazolin-2-one target.

G U Urea (Reagent) T Thermal Heating (>130 °C) U->T I Isocyanic Acid + Ammonia (Active Intermediates) T->I B Biuret (Dimer Byproduct) I->B Dimerization Q Quinazolin-2-one (Target Product) I->Q Cyclocondensation C Cyanuric Acid (Trimer Byproduct) B->C Trimerization

Thermal degradation pathways of urea during quinazolin-2-one synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does urea persist in my quinazolin-2-one product after standard filtration, and how do I effectively remove it?

The Mechanism: Urea is highly polar and forms strong intermolecular hydrogen bonds. If the reaction mixture is cooled too rapidly, urea can become trapped within the crystal lattice of the precipitating quinazolin-2-one. Standard filtration will only remove the bulk solvent, leaving the trapped urea intact.

The Solution: You must disrupt the co-crystallization using a targeted aqueous trituration protocol. Because urea is exceptionally soluble in water (107.9 g/100 mL at 20 °C) and quinazolin-2-ones are highly hydrophobic, a dynamic aqueous wash selectively partitions the urea. This methodology is supported by standard protocols for the preparation of benzo[h]quinazolin-2-ones, which utilize hot ethanol trituration followed by rigorous washing to isolate the pure heterocycle (1 [1]).

Self-Validating Protocol: Dynamic Aqueous Trituration
  • Quenching & Precipitation: Allow the reaction mixture to cool to 50 °C. Slowly add crushed ice/water while stirring vigorously to precipitate the crude product.

  • Trituration: Suspend the crude solid in distilled water (10 mL per gram of crude). Stir at 40 °C for 30 minutes to ensure complete dissolution of the trapped urea.

  • Filtration & Validation: Isolate the solid via vacuum filtration.

    • Self-Validation Check: Test the pH of the filtrate. A basic pH (>7.5) indicates the continued presence of ammonia (a urea degradation product). Continue washing the filter cake with cold water until the filtrate pH reads exactly 7.0.

  • Organic Wash: Wash the neutral filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted lipophilic starting materials.

  • Drying: Dry under high vacuum at 60 °C for 12 hours.

Q2: My crude product contains cyanuric acid and biuret due to high-temperature urea thermolysis. Water washing isn't working. What should I do?

The Mechanism: Unlike urea, cyanuric acid is poorly soluble in cold water. However, cyanuric acid is a weak acid (pKa ~ 6.8). Quinazolin-2-ones, conversely, are generally neutral and insoluble in weak aqueous bases.

The Solution: Implement a dilute alkaline wash. By washing the crude solid with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution, you deprotonate the cyanuric acid, converting it into a highly water-soluble sodium salt, which is easily washed away while the quinazolin-2-one remains in the solid phase.

Q3: I am seeing an intermediate acyclic urea instead of the fully cyclized quinazolin-2-one. How do I drive the reaction to completion to avoid mixed purification?

The Mechanism: The reaction proceeds via an intermediate N-aryl urea. If the starting material contains electron-withdrawing groups, the nucleophilicity of the intermediate is reduced, stalling the cyclocondensation. For example, during the synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, researchers noted that electron-withdrawing cyano-groups completely suppressed cyclocondensation, leaving the intermediate urea as the main product (2 [2]).

The Solution: To prevent the accumulation of acyclic urea intermediates:

  • Elevate Temperature: Increase the reaction temperature to 140–160 °C to provide the necessary activation energy for the cyclization of electron-deficient substrates.

  • Solvent Selection: Switch to a high-boiling polar aprotic solvent like DMF or glacial acetic acid, which stabilizes the transition state of the cyclization.

Q4: Can we optimize the synthesis to prevent massive urea excess and byproduct formation in the first place?

The Mechanism: Conventional heating requires long reaction times (up to 20 hours) and massive equivalents of urea to compensate for its sublimation and degradation. Prolonged thermal stress inevitably leads to complex byproduct mixtures.

The Solution: Microwave-assisted synthesis. By irradiating the reaction mixture, polar molecules (like urea and acetic acid) absorb the energy directly, leading to rapid, uniform internal heating. This drastically reduces the reaction time from hours to minutes, limiting the thermal degradation of urea. A 2020 study demonstrated that microwave irradiation at 140 °C yielded 4-phenylquinazolin-2(1H)-one derivatives in just 30–45 minutes with up to 92% yield, significantly streamlining downstream purification (3 [3]).

Quantitative Comparison of Purification Methods

To help you select the appropriate purification strategy based on your specific impurity profile, consult the table below:

Purification MethodTarget Impurity RemovedTypical Yield Recovery (%)Final Purity (HPLC %)Solvent / Reagent Used
Aqueous Trituration Excess Urea, Ammonia85 - 9580 - 85Cold H2​O
Dilute Alkaline Wash Cyanuric Acid, Biuret80 - 9085 - 905% NaHCO3​ (aq)
Organic Washing Unreacted Amines, Intermediates75 - 8590 - 95Diethyl Ether, Cold EtOH
Recrystallization Co-crystallized impurities60 - 75> 98DMF/Water, Glacial AcOH

Standardized Workflow for Quinazolin-2-one Isolation

The following diagram outlines the logical progression of a complete, self-validating purification workflow designed to systematically eliminate urea and its derivatives.

G N1 Reaction Mixture (Quinazolin-2-one + Urea) N2 Cooling & Precipitation at Room Temp N1->N2 N3 Aqueous Trituration (Dissolves Excess Urea) N2->N3 N4 Filtration N3->N4 N5 Aqueous Filtrate (Urea Waste) N4->N5 Liquid Phase N6 Solid Filter Cake (Crude Quinazolin-2-one) N4->N6 Solid Phase N7 Organic Wash (Diethyl Ether / Ethanol) N6->N7 N8 Pure Quinazolin-2-one N7->N8

Workflow for removing urea byproducts during quinazolin-2-one synthesis.

References

  • Benchchem. "Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Bromobenzo[h]quinazoline." Benchchem.
  • MDPI. "Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas." International Journal of Molecular Sciences, April 21, 2023.
  • MDPI. "Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta." Molecules, March 24, 2020.

Sources

Technical Support Center: Alternative Cyclizing Agents for Quinazolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Historically, the synthesis of the quinazolin-2-one and quinazoline-2,4-dione pharmacophores relied heavily on highly toxic C1 building blocks like phosgene or its solid derivatives (triphosgene). Due to stringent safety regulations and the push for green chemistry, researchers are actively transitioning to safer, alternative cyclizing agents.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the three most effective alternative cyclizing agents: 1,1'-Carbonyldiimidazole (CDI) , Dimethyl Carbonate (DMC) , and Carbon Dioxide (CO₂) .

Module 1: 1,1'-Carbonyldiimidazole (CDI) – The Mild Standard

Mechanistic Causality: CDI is an excellent, bench-stable phosgene substitute[1]. When reacted with a 2-aminobenzamide or 2-aminobenzylamine derivative, CDI acts as both the carbonyl source and an internal base. The initial nucleophilic attack releases imidazole, which has a pKa (~7.0) perfectly suited to mop up protons and drive the subsequent intramolecular cyclization forward without the need for external bases like triethylamine.

CDI_Pathway A 2-Aminobenzamide C N-Acylimidazole Intermediate A->C Nucleophilic Attack B CDI (1 eq) B->C D Quinazoline-2,4-dione C->D Intramolecular Cyclization E Imidazole + CO2 C->E Byproducts

Fig 1: Mechanism of CDI-mediated cyclization to quinazoline-2,4-dione.

Standard Protocol: CDI-Mediated Cyclization
  • Preparation: Dissolve 5.0 mmol of the 2-aminobenzamide derivative in 20 mL of anhydrous 1,4-dioxane[1].

  • Addition: In a single portion, add 5.5 mmol (1.1 equivalents) of N,N'-carbonyldiimidazole (CDI)[1].

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere. Stir for 1–2 hours until the evolution of CO₂ gas completely ceases[1].

  • Workup: Cool the mixture to room temperature, pour into 50 mL of ice-cold water, and acidify to pH 5–6 using 1M HCl to precipitate the product[1]. Filter and dry under a vacuum.

Troubleshooting & FAQs

Q: My cyclization is stalling at the intermediate stage. How do I force ring closure? A: Stalling usually occurs because the intermediate N-acylimidazole is stable at lower temperatures. Ensure your reaction is strictly anhydrous (moisture hydrolyzes CDI into imidazole and CO₂) and increase the temperature to 80–100 °C. If using a less nucleophilic amine, adding a catalytic amount of DMAP (0.1 eq) can accelerate the acyl transfer[2].

Module 2: Dimethyl Carbonate (DMC) – The Green Solvent-Reagent

Mechanistic Causality: DMC is a non-toxic, biodegradable reagent that replaces phosgene[3]. However, the methoxide leaving group in DMC is relatively poor compared to chloride or imidazole. Therefore, DMC requires elevated temperatures (>90 °C) and a catalyst or strong base to activate the carbonyl carbon for methoxycarbonylation, followed by cyclization[4].

Quantitative Data: Base/Catalyst Optimization for DMC Cyclization

Summary of reaction conditions for the conversion of 2-aminobenzonitriles to quinazoline-2,4-diones using DMC[4].

Base / CatalystTemp (°C)SolventYield (%)Mechanistic Role
K₂CO₃ (2 eq)120DMC (neat)45 - 55Weak base; partial activation of the amine.
TBAF (10 mol%)100THF / DMC75 - 80Fluoride acts as a strong hydrogen-bond acceptor[4].
DBU (1.5 eq)90DMF / DMC85 - 92Strong amidine base; excellent nucleophile activation.
Cu(OAc)₂ (5 mol%)110Toluene88 - 95Lewis acid activation of the DMC carbonyl oxygen[2].
Standard Protocol: DMC-Mediated Cyclization
  • Preparation: Charge a pressure tube or sealed vessel with 1.0 mmol of the starting material, 5.0 mL of Dimethyl Carbonate (acting as both reagent and solvent), and 1.5 mmol of DBU[4].

  • Reaction: Seal the tube and heat to 90–100 °C for 12 hours.

  • Workup: Cool to room temperature, vent carefully, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography or recrystallization from ethanol.

Troubleshooting & FAQs

Q: I am observing transesterification side-products instead of cyclization. Why? A: This happens when the intramolecular nucleophile (the second amine/amide) is sterically hindered or insufficiently nucleophilic. Switch from a simple base (like K₂CO₃) to a Lewis acid catalyst like Cu(OAc)₂[2]. The copper coordinates to the DMC carbonyl, lowering the activation energy for the specific ring-closing attack rather than intermolecular transesterification.

Module 3: Carbon Dioxide (CO₂) Fixation – The Frontier

Mechanistic Causality: Using CO₂ as a C1 source is the ultimate green chemistry approach[4]. Because CO₂ is thermodynamically highly stable, the activation barrier is steep. Success depends on utilizing strong organic bases (like DBU or electrogenerated cyanomethyl anions) to deprotonate the amine, facilitating nucleophilic attack on the linear CO₂ molecule to form a carbamate intermediate, which then undergoes dehydration/rearrangement to form the quinazolin-2-one ring[4][5].

CO2_Pathway A 2-Aminobenzonitrile D Carbamate Intermediate A->D CO2 Insertion B CO2 (1 atm - High Pressure) B->D C Base Catalyst (e.g., DBU) C->D Activation E Quinazoline-2,4(1H,3H)-dione D->E Hydration & Rearrangement

Fig 2: Base-catalyzed CO2 fixation pathway for quinazolin-2-one synthesis.

Standard Protocol: CO₂ Fixation via Organocatalysis
  • Preparation: In a high-pressure autoclave, dissolve 2.0 mmol of 2-aminobenzonitrile in 10 mL of anhydrous DMF.

  • Catalyst Addition: Add 10 mol% of Tetrabutylammonium fluoride (TBAF) or 1.0 eq of DBU[4].

  • Pressurization: Purge the vessel with CO₂ gas three times, then pressurize to 2.0 MPa (approx. 20 atm) with CO₂[4].

  • Reaction: Heat the stirred mixture to 100 °C for 24 hours.

  • Workup: Cool the reactor to room temperature and slowly vent the excess CO₂. Dilute the mixture with water and extract with ethyl acetate.

Troubleshooting & FAQs

Q: Can I perform CO₂ fixation at atmospheric pressure (1 atm) using a balloon? A: Yes, but standard bases will not suffice due to the low concentration of dissolved CO₂. You must use highly reactive electrogenerated bases (like the cyanomethyl anion)[5] or specialized Ionic Liquids (ILs) that chemically capture CO₂ at room temperature, acting as both the solvent and the CO₂-delivery vehicle[4].

References
  • Krasovska et al. "Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification: A Novel Class of Anti-inflammatory Agents." Acta Chimica Slovenica 68(2):395-403 (2021). 1

  • Tundo, Pietro. "Dimethyl carbonate as a green reagent." CHIM OGGI (2004). 3

  • Feroci et al. "The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart." ResearchGate (2019). 5

  • "Carbonyl-Assisted Iridium-Catalyzed C–H Amination Using 2,2,2-Trichloroethoxycarbonyl Azide." The Journal of Organic Chemistry - ACS Publications (2022). 2

  • "Synthesis and Structural—Activity Relationships of 3-Hydroxyquinazoline-2,4-dione Antibacterial Agents." ResearchGate. 4

Sources

Validation & Comparative

1H NMR spectrum analysis of 8-Methoxy-4-methylquinazolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 8-Methoxy-4-methylquinazolin-2-ol: A Comparative Approach

This guide offers a detailed exploration into the ¹H NMR spectral analysis of 8-Methoxy-4-methylquinazolin-2-ol, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond a simple data report; we aim to provide a foundational understanding of structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the spectrum of our target molecule and comparing it with structurally related analogues, this document will illuminate key spectral-structural correlations and underscore the rationale behind critical experimental choices, ensuring a robust and reproducible analytical workflow.

The Central Role of Quinazolinones in Medicinal Chemistry

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, celebrated for their broad spectrum of biological activities. These activities include, but are not limited to, anticonvulsant, anti-inflammatory, antimicrobial, and even anticancer properties.[1][2] The efficacy of these compounds is intrinsically linked to their three-dimensional structure. Therefore, precise molecular characterization is not merely a procedural step but a cornerstone for understanding structure-activity relationships (SAR) and designing next-generation therapeutics. Among the arsenal of analytical techniques, ¹H NMR spectroscopy is an unparalleled tool for defining the intricate structural features of these molecules in their solution state.

This guide provides a granular analysis of the ¹H NMR spectrum of 8-Methoxy-4-methylquinazolin-2-ol. We will methodically assign each proton signal, discuss the profound influence of substituents on chemical shifts, and contextualize our findings through a comparative analysis with similar structures.

PART 1: A Self-Validating Experimental Protocol

The fidelity of spectral analysis is fundamentally dependent on the quality of the acquired data. The following protocol is designed to be inherently self-validating, thereby minimizing ambiguity and maximizing reproducibility.

Sample Preparation: The Foundation of Quality Data
  • Solvent Selection: The Rationale for DMSO-d₆. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this class of compounds. Its high boiling point ensures sample stability during the experiment, and its broad solvency power is ideal for many organic molecules. Critically, its residual proton signal (~2.50 ppm) and the typical water impurity signal (~3.3 ppm) are sharp and reside in a region that does not typically overlap with the aromatic or N-H protons of the quinazolinone core, preventing spectral contamination.

  • Optimal Concentration. A sample concentration in the range of 10-20 mg/mL is recommended. This strikes a crucial balance, providing a strong signal-to-noise ratio while avoiding potential line-broadening effects that can arise from intermolecular interactions or aggregation at higher concentrations.[3]

  • Internal Standard: Tetramethylsilane (TMS). The use of an internal standard is a hallmark of good practice. Tetramethylsilane (TMS) is the universally accepted reference for ¹H NMR, with its signal defined as 0.00 ppm.[4] Its 12 equivalent protons give a single, sharp signal, and its chemical inertness and volatility make it an ideal reference point, ensuring data is comparable across different spectrometers and experiments.[4][5]

NMR Data Acquisition Parameters
  • Spectrometer Field Strength. Data should be acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths increase the chemical shift dispersion, which is essential for resolving closely spaced signals and complex splitting patterns often found in substituted aromatic systems.[6]

  • Core Pulse Sequence. A standard one-pulse (zg30) experiment is sufficient for routine ¹H NMR acquisition.

  • Key Acquisition Parameters:

    • Spectral Width: A sweep width from -2 to 12 ppm comfortably encompasses the full range of proton signals for most organic molecules, including the downfield N-H proton.

    • Number of Scans: Typically, 16 to 32 scans are adequate to achieve an excellent signal-to-noise ratio for a sample at the recommended concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses is generally sufficient to allow for nearly complete T1 relaxation of the protons, ensuring the resulting integrations are quantitatively reliable.

PART 2: Spectral Analysis of 8-Methoxy-4-methylquinazolin-2-ol

The annotated ¹H NMR spectrum of 8-Methoxy-4-methylquinazolin-2-ol in DMSO-d₆ is presented below. Each signal assignment is accompanied by a detailed justification based on fundamental NMR principles.[4][5][6][7]

Table 1: ¹H NMR Data and Signal Assignments for 8-Methoxy-4-methylquinazolin-2-ol (in DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
A ~11.2Broad Singlet1HNH This significantly downfield signal is characteristic of an acidic N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent.
B ~7.21Triplet (t)1HH -6Located in the aromatic region, this proton is coupled to two adjacent aromatic protons (H-5 and H-7), resulting in a triplet. Its chemical shift is influenced by its position relative to the other substituents.
C ~7.08Doublet (d)1HH -7This signal appears as a doublet due to coupling with only one adjacent proton (H-6).
D ~6.95Doublet (d)1HH -5This doublet arises from coupling to H-6. It is shifted upfield relative to H-7 due to the strong electron-donating effect of the adjacent methoxy group at position 8, which increases electron density (shielding) at this position.
E ~3.88Singlet (s)3HOCHA sharp singlet integrating to three protons in this region is the classic signature of a methoxy group. Its specific chemical shift confirms it is attached to an aromatic ring.
F ~2.32Singlet (s)3HCHThis sharp singlet, integrating to three protons, is assigned to the methyl group at the C4 position. The absence of adjacent protons results in a singlet.
Visualization of the Analyte

Caption: Structure of 8-Methoxy-4-methylquinazolin-2-ol with proton assignments.

PART 3: Comparative Analysis – The Impact of Ring Substitution

To fully grasp the spectral features, a comparative analysis with related structures is essential. We will compare our target molecule with two key analogues: 4-methylquinazolin-2-ol (the unsubstituted parent) and 6-bromo-4-methylquinazolin-2-ol (an electron-withdrawn analogue).[8][9]

Table 2: Comparative ¹H NMR Chemical Shift Data (Aromatic Region, in DMSO-d₆)

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Substituent Effect
4-Methylquinazolin-2-ol ~7.60 (d)~7.45 (t)~7.15 (t)~7.75 (d)Baseline (Reference)
8-Methoxy-4-methylquinazolin-2-ol ~6.95 (d) ~7.21 (t) ~7.08 (d) Shielding (Upfield Shift)
6-Bromo-4-methylquinazolin-2-ol ~7.95 (d) ~7.55 (dd) ~7.70 (d) Deshielding (Downfield Shift)
Expert Insights from Comparative Data:
  • The Shielding Effect of the 8-Methoxy Group: The most significant observation is the pronounced upfield shift (to lower ppm values) of all aromatic protons in 8-Methoxy-4-methylquinazolin-2-ol compared to the parent compound. This is a direct consequence of the methoxy group's strong electron-donating resonance effect. By donating electron density into the aromatic ring, it increases the shielding experienced by the protons, causing them to resonate at a higher field.

  • The Deshielding Effect of the 6-Bromo Group: In stark contrast, the bromine atom in 6-bromo-4-methylquinazolin-2-ol is electron-withdrawing due to its high electronegativity (inductive effect). This effect withdraws electron density from the aromatic ring, deshielding the nearby protons (especially H-5 and H-7) and causing their signals to shift significantly downfield (to higher ppm values).

  • Predictive Power: This comparative analysis demonstrates a predictable and powerful principle in NMR spectroscopy: electron-donating groups shield aromatic protons (upfield shift), while electron-withdrawing groups deshield them (downfield shift). This knowledge is invaluable for confirming regiochemistry in newly synthesized analogues.

Workflow for Comparative Structural Elucidation

G cluster_Acquisition Step 1: Data Acquisition cluster_Analysis Step 2: Spectral Analysis cluster_Interpretation Step 3: Comparative Interpretation SamplePrep Optimized Sample Preparation NMR_Acq High-Field NMR Data Acquisition SamplePrep->NMR_Acq Self-Validating Protocol Processing Data Processing (FT, Phasing, Baseline) NMR_Acq->Processing Assignment Signal Assignment (δ, J, Integration) Processing->Assignment Comparison Compare Spectra of Analogues Assignment->Comparison SAR Generate Structure- Spectra Correlations Comparison->SAR Insights Confirm Regiochemistry & Predict SAR SAR->Insights

Caption: A streamlined workflow for comparative ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 8-Methoxy-4-methylquinazolin-2-ol, when interpreted systematically, provides unambiguous structural information. By extending this analysis to include a comparison with structurally related analogues, we move beyond simple characterization to a deeper understanding of electronic substituent effects. The predictable shielding and deshielding patterns observed are fundamental principles that empower chemists to confirm the structure of novel compounds and provide valuable insights into their electronic properties, which are often a proxy for biological activity. Adherence to a rigorous, self-validating experimental protocol ensures that the data generated is of the highest quality, providing a solid foundation for confident structural elucidation and accelerating the pace of drug discovery.

References

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • SciSpace. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

  • Royal Society of Chemistry. Supporting Information for various organic compounds. This source provides examples of NMR data for a wide range of small molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. PMC. [Link]

  • ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. [Link]

  • OpenOChem Learn. (n.d.). Interpreting HNMR. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. (General reference for NMR principles).
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • MDPI. (2022). NMR Characterization of Lignans. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-4-methylquinazoline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-2-methylquinazolin-4-ol. PubChemLite. [Link]

Sources

Analytical Mastery: Characterizing the Quinazolin-2-one Carbonyl Stretch via FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazolin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, recognized for their broad pharmacological utility, ranging from anticancer to anti-inflammatory applications. A critical step in the structural validation of these compounds is the precise identification of the carbonyl (C=O) stretch via Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides an objective, data-driven comparison of the two dominant FTIR sampling technologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —specifically evaluating their performance in resolving the quinazolin-2-one carbonyl peak.

The Spectroscopic Target: Causality in Peak Shifting

In quinazolin-2-ones, the C=O stretch typically manifests between 1670 cm⁻¹ and 1720 cm⁻¹ . The exact wavenumber is highly sensitive to lactam-lactim tautomerism and intermolecular hydrogen bonding. In the solid state, hydrogen bonding between the N-H donor and the C=O acceptor weakens the double-bond character of the carbonyl, shifting its absorption to lower wavenumbers (e.g., ~1674–1685 cm⁻¹).

The analytical challenge arises when using hygroscopic sampling matrices. Moisture absorbed from the atmosphere exhibits a strong H-O-H bending vibration at ~1640 cm⁻¹ . This water band can easily broaden, obscure, or artificially inflate the integration of the adjacent quinazolinone C=O peak. Choosing the right sampling accessory is therefore not just a matter of convenience, but of scientific integrity.

Technology Comparison: Diamond ATR vs. KBr Pellet Transmission

Diamond ATR-FTIR (Attenuated Total Reflectance)

ATR utilizes the principle of total internal reflection. An infrared beam is directed into a high-refractive-index crystal (such as Diamond, n≈2.4 ). The beam reflects internally, creating an evanescent wave that penetrates the sample resting on the crystal surface. Because no hygroscopic matrix is required, ATR is highly resilient to moisture artifacts, making it the superior choice for pristine C=O resolution.

KBr Pellet Transmission

The classic approach involves diluting the sample in an IR-transparent Potassium Bromide (KBr) matrix and pressing it into a solid disc. The IR beam passes directly through the entire sample. According to the Beer-Lambert law, the pathlength can be artificially increased by adding more sample, offering unparalleled sensitivity for trace analysis . However, the hygroscopic nature of KBr requires rigorous environmental control to prevent the 1640 cm⁻¹ water band from masking the quinazolinone carbonyl .

Quantitative Performance Comparison

Performance MetricDiamond ATR-FTIRKBr Pellet Transmission
Sample Requirement 1–2 mg (Recoverable)0.5–1 mg (Destructive/Mixed)
Effective Pathlength ~0.5–2.0 µm (Wavelength dependent)~1 mm (Adjustable via Beer-Lambert Law)
Sensitivity Moderate (Surface analysis)High (Bulk trace analysis)
Moisture Artifact Risk None (No hygroscopic matrix)High (H₂O bending at ~1640 cm⁻¹)
Spectral Artifacts Peak shifts due to refractive index changesChristiansen effect (scattering) if poorly ground
Best Use Case Pristine C=O resolution (~1675 cm⁻¹)Library matching & trace impurity detection

Workflow Visualization

FTIR_Workflow Start Quinazolin-2-one Solid Sample Decision Analytical Goal? Start->Decision ATR_Path Structural Validation (Avoid 1640 cm⁻¹ H₂O) Decision->ATR_Path Bulk Sample KBr_Path Trace Impurity Profiling (Need High Sensitivity) Decision->KBr_Path <1 mg Sample ATR_Method Diamond ATR-FTIR (Apply 75 psi Pressure) ATR_Path->ATR_Method KBr_Method KBr Pellet Press (Vacuum + 8 Tons) KBr_Path->KBr_Method ATR_Result Pristine C=O Peak (~1675 cm⁻¹) ATR_Method->ATR_Result KBr_Result Enhanced Pathlength Transmission Spectrum KBr_Method->KBr_Result

FTIR Sampling Decision Matrix for Quinazolin-2-one Derivatives.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Diamond ATR-FTIR (High-Fidelity C=O Resolution)
  • System Validation (Blank Check): Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans.

    • Causality & Validation: The background must be perfectly flat. Any residual peaks indicate crystal contamination, which will artificially alter the sample's spectral fingerprint.

  • Sample Application: Place ~2 mg of the quinazolin-2-one powder directly onto the center of the crystal.

  • Optical Contact Generation: Lower the pressure anvil and apply consistent pressure (typically ~75 psi).

    • Causality: The ATR evanescent wave decays exponentially, penetrating only ~1–2 µm. High pressure eliminates air gaps, ensuring intimate optical contact between the high-refractive-index diamond and the sample.

  • Data Acquisition & Verification: Collect 32–64 scans at 4 cm⁻¹ resolution.

    • Self-Validation: Inspect the baseline. A sloping baseline indicates poor crystal contact. The quinazolinone C=O peak should appear sharp between 1670–1685 cm⁻¹ without the broad shouldering typical of water interference.

Protocol 2: KBr Pellet Transmission (Trace Analysis)
  • Matrix Dehydration: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours.

    • Causality: Removing ambient moisture prevents the H-O-H bending vibration (~1640 cm⁻¹) from overlapping with the target quinazolin-2-one carbonyl stretch.

  • System Validation (KBr Blank): Press a pellet of pure, dried KBr and run a transmission scan.

    • Self-Validation: If the 1640 cm⁻¹ band exceeds 0.05 absorbance units, the matrix is too wet and must be re-dried before proceeding.

  • Sample Milling: Mix ~1 mg of quinazolin-2-one with ~200 mg of the dried KBr in an agate mortar. Grind thoroughly for 2 minutes.

    • Causality: Particle sizes must be reduced below the wavelength of incident IR light (<2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and loss of spectral resolution.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute, followed by 8–10 tons of hydraulic pressure for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque micro-fractures in the pellet, thereby ensuring maximum IR transmission.

  • Data Acquisition: Place the transparent disc in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

References

  • Biointerface Research in Applied Chemistry (2021). Synthesis and Cytotoxic Activity of New Pyrimido[1,2-c]quinazolines, [1,2,4]triazolo[4,3-c]quinazolines and their Derivatives. Source:

  • JASCO (2022). Quantitative Analysis of Powdered Solids with FTIR-ATR. Source:

  • Specac Ltd . Should I be using KBr pellets in FTIR Spectroscopy. Source:

  • Quantum Design . Good to know about KBr pellets. Source:

  • National Institutes of Health (PMC) (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Source:

HPLC method development for 8-Methoxy-4-methylquinazolin-2-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Development for 8-Methoxy-4-methylquinazolin-2-ol Purity Analysis

Introduction & Analytical Rationale

8-Methoxy-4-methylquinazolin-2-ol is a highly specialized intermediate utilized in the synthesis of advanced quinazoline-based therapeutics, particularly in the development of PDK1 and EGFR kinase inhibitors (1)[1]. Validating the chemical purity of this compound is non-negotiable; trace process-related impurities (such as des-methyl or des-methoxy analogs) can drastically skew downstream synthetic yields and compromise pharmacological efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this quantitative purity assessment (2)[2].

The Mechanistic Challenge: Quinazoline derivatives present a notorious chromatographic hurdle. The basic nitrogen atoms within the quinazoline ring system are highly prone to secondary ion-exchange interactions with residual silanol groups on the silica backbone of standard stationary phases (3)[3]. This phenomenon manifests as severe peak tailing, which obscures closely eluting impurities and invalidates quantitative integration.

Causality in Method Design: To enforce a purely hydrophobic retention mechanism, the mobile phase must be strictly controlled. The addition of an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), is a deliberate choice: it protonates the quinazoline nitrogens (ensuring a uniform ionization state) while simultaneously suppressing the ionization of surface silanols (4)[4].

Comparative Column Performance Data

When developing a stability-indicating method for 8-Methoxy-4-methylquinazolin-2-ol, selecting the optimal stationary phase is the most critical variable. Below is an objective comparison of three distinct column chemistries evaluated under identical gradient conditions (Water/Acetonitrile + 0.1% TFA).

Table 1: Chromatographic Performance Comparison for 8-Methoxy-4-methylquinazolin-2-ol

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)Mechanism of Selectivity
Standard C18 6.451.658,5001.8Hydrophobic (Dispersive)
Phenyl-Hexyl 7.121.2011,2002.5Hydrophobic + π-π Interactions
Biphenyl 8.051.0514,5003.2Enhanced π-π + Steric Recognition

Data Synthesis: While a standard C18 column provides adequate baseline retention, the Biphenyl column definitively outperforms the alternatives. The biphenyl phase leverages orthogonal π-π interactions with the electron-rich aromatic system of the methoxy-quinazoline, yielding a perfectly symmetrical peak (Tf = 1.05) and superior baseline resolution (Rs = 3.2) from its critical impurity pair (5)[5].

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to guarantee day-to-day reproducibility before any unknown sample analysis is initiated.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% TFA in HPLC-grade Water. Filter through a 0.22 µm membrane to prevent baseline noise and remove particulates.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Causality Check: Acetonitrile is selected over methanol because it provides lower system backpressure and superior UV transparency at low wavelengths, which is vital since quinazolines exhibit their strongest UV absorbance maxima around 254 nm (3)[3].

Sample Preparation
  • Diluent: 80% Phase A / 20% Phase B (Matching the initial mobile phase composition).

  • Standard Solution: Accurately weigh 10 mg of 8-Methoxy-4-methylquinazolin-2-ol reference standard. Dissolve in 10 mL of diluent (1 mg/mL). Sonicate for 5 minutes until fully dissolved.

  • Working Solution: Dilute the standard solution to a final concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Causality Check: Matching the sample diluent precisely to the initial mobile phase prevents solvent-mismatch peak distortion (fronting or splitting) as the sample plug hits the column head.

Chromatographic Conditions
  • Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte)

    • 2–10 min: Linear ramp to 80% B (Elution of main peak and lipophilic impurities)

    • 10–12 min: Hold at 80% B (Column wash)

    • 12–15 min: Return to 20% B (Re-equilibration)

System Suitability Testing (SST)

Inject the 100 µg/mL working standard solution six times consecutively. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

  • Tailing Factor (Tf) ≤ 1.5

  • Theoretical Plates (N) ≥ 2000 (6)[6].

  • Self-Validation Loop: If SST criteria fail, the run must abort. The system must be purged, and the column washed with 100% organic solvent before re-attempting the SST.

Workflow Visualization

G Start Compound Profiling (8-Methoxy-4-methylquinazolin-2-ol) ColSelect Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->ColSelect Assess pKa & LogP MPSelect Mobile Phase Optimization (0.1% TFA / Acetonitrile Gradient) ColSelect->MPSelect Select Biphenyl Phase SST System Suitability Testing (SST) (Evaluate Tailing & Resolution) MPSelect->SST Run Isocratic/Gradient SST->MPSelect Fail (Peak Tailing) Validation Method Validation (Linearity, Accuracy, Robustness) SST->Validation Pass (Tf < 1.5)

Caption: HPLC method development and validation workflow for quinazoline derivatives.

References

  • Source: Google Patents (CA2648529A1)
  • Title: A Comparative Guide to Purity Analysis of Synthesized 2-Bromobenzo[h]quinazoline Source: BenchChem URL
  • Title: Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC Source: BenchChem URL
  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: ResearchGate URL
  • Title: Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors Source: PMC URL
  • Title: RP-HPLC Analytical Method Development and Validation for Newly Synthesized Quinoline Derivatives Source: IJSRED URL

Sources

Comparative Photophysical Guide: UV-Vis Absorption Maxima of 8-Methoxy-4-methylquinazolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide drug development teams in optimizing the synthesis and analytical tracking of complex heterocyclic pharmacophores. 8-Methoxy-4-methylquinazolin-2-ol is a highly specialized intermediate utilized in the synthesis of novel 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors. PDK1 is a master kinase that phosphorylates AKT (at Threonine 308) and RSK, driving cellular proliferation in various human cancers, including melanoma, breast, and prostate tumors 1.

Accurate photophysical characterization—specifically determining the UV-Vis absorption maxima—is crucial for establishing robust High-Performance Liquid Chromatography (HPLC) methods, reaction monitoring, and assessing the purity of this intermediate before downstream coupling.

Mechanistic Causality: Auxochromic Shifts in the Quinazoline Core

Understanding why a molecule absorbs at specific wavelengths allows researchers to predict spectral behavior during structural modifications. The unsubstituted quinazoline core typically exhibits strong π→π∗ transitions around 220 nm and 270 nm.

When we functionalize this core to form 8-methoxy-4-methylquinazolin-2-ol, two distinct electronic effects alter the UV-Vis profile:

  • Hyperconjugation (+I Effect): The 4-methyl group donates electron density into the aromatic ring via hyperconjugation, causing a slight bathochromic (red) shift.

  • Resonance (+M Effect): The 8-methoxy group contains oxygen lone pairs that conjugate with the quinazoline π -system. This n→π∗ transition significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic shift and a hyperchromic effect (increased molar absorptivity).

Consequently, 8-methoxy-4-methylquinazolin-2-ol exhibits distinct absorption maxima at 220 nm and 254 nm 1, which align perfectly with the standard detection wavelengths used in its HPLC purification.

Photophysical Profiling & Structural Alternatives

To objectively evaluate the photophysical performance of 8-methoxy-4-methylquinazolin-2-ol, we must compare it against alternative quinazoline derivatives. The table below summarizes the quantitative UV-Vis data across different structural analogs to highlight the impact of specific functional groups.

CompoundStructural ModificationPrimary λmax​ (nm)Secondary λmax​ (nm)Application / Context
Quinazolin-2-ol Unsubstituted Core~220~270Baseline reference
4-Methylquinazolin-2-ol C4 Methylation~222~275Minor hyperconjugative shift
8-Methoxy-4-methylquinazolin-2-ol C8 Methoxy + C4 Methyl220 254 PDK1 inhibitor intermediate 1
2-Methylquinazolin-4-thione Thioamide substitution204, 224263, 315Alternative scaffold 2
7-Chloro-2-(arylamino)quinazolin-4-one C7 Halogenation + C2 Amine~230~280MRSA inhibitor scaffold 3

Data Synthesis: The introduction of the methoxy group at the C8 position creates a highly conjugated system that perfectly aligns with the standard 254 nm UV detector lamps (Hg emission line) used in most commercial HPLC systems. This makes 8-methoxy-4-methylquinazolin-2-ol significantly easier to track at low concentrations compared to its unmethoxylated counterparts.

Experimental Workflow: Self-Validating UV-Vis Protocol

A robust analytical method must be self-validating. The following step-by-step protocol ensures that any observed spectral shifts are due to the analyte's electronic structure, not instrumental artifacts or solvent effects.

Step 1: System Suitability Test (SST)

  • Action: Measure the absorbance of a standard K2​Cr2​O7​ solution (60 mg/L in 0.005 M H2​SO4​ ).

  • Causality: Validates the photometric accuracy and wavelength calibration of the spectrophotometer before analyzing the precious intermediate. If the standard fails, the instrument requires recalibration.

Step 2: Solvent Selection & Baseline Correction

  • Action: Use HPLC-grade Methanol (MeOH). Fill two matched quartz cuvettes (10 mm path length) with MeOH and perform a baseline zero scan from 200 nm to 400 nm.

  • Causality: Methanol is chosen because it easily solubilizes quinazolin-2-ols without inducing the extreme solvatochromic shifts often seen in highly polar aqueous buffers. Matched quartz is mandatory because standard glass absorbs heavily below 300 nm, which would obscure the critical 220 nm and 254 nm peaks.

Step 3: Sample Preparation & Spectral Acquisition

  • Action: Prepare a 10 µM solution of 8-methoxy-4-methylquinazolin-2-ol in MeOH. Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Causality: A 10 µM concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law ( A=ϵbc ). The 1 nm slit width provides optimal spectral resolution to distinguish the sharp 254 nm peak from the broader 220 nm band.

Step 4: Data Synthesis & Orthogonal Validation

  • Action: Extract the exact λmax​ values. Cross-reference the 254 nm absorbance with Thin Layer Chromatography (TLC) visualization under short-wave UV light.

  • Causality: If the UV-Vis scan shows a peak at 254 nm, the compound should actively quench fluorescence on F254​ silica gel plates, providing a rapid, orthogonal confirmation of the chromophore's integrity 1.

Visualizing the Logical Relationships

Below is the signaling pathway demonstrating why tracking this intermediate is critical for downstream oncology applications.

Signaling_Pathway PDK1 PDK1 Kinase (Target Enzyme) AKT AKT Pathway (Cell Survival) PDK1->AKT Phosphorylates (Thr308) RSK RSK Pathway (Cell Proliferation) PDK1->RSK Activates Cancer Tumor Progression (Melanoma, Breast, Prostate) AKT->Cancer Promotes RSK->Cancer Promotes Inhibitor Quinazoline-based Inhibitor (Derived from 8-Methoxy...) Inhibitor->PDK1 Inhibits

PDK1 Signaling Pathway and Quinazoline Inhibitor Intervention.

And here is the visual representation of the self-validating experimental workflow:

UV_Vis_Workflow Prep 1. Sample Prep 10 µM in HPLC-grade MeOH SST 2. System Suitability Validate with K2Cr2O7 Std Prep->SST Blank 3. Baseline Correction Matched Quartz Cuvettes SST->Blank Scan 4. Spectral Acquisition Scan 200-400 nm (1 nm slit) Blank->Scan Data 5. Data Synthesis Extract λmax (220/254 nm) Scan->Data

Self-Validating UV-Vis Spectrophotometric Workflow.

References

  • CA2648529A1 - Quinazolines for pdk1 inhibition.
  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID.Ppublishing.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).MDPI.

Sources

Structural Validation of 2-Chloro-8-methoxy-4-methylquinazoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-8-methoxy-4-methylquinazoline (CAS 953039-90-2)[1] is a highly specialized heterocyclic building block utilized extensively in the synthesis of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors[2]. PDK1 acts as a "master regulator" of AGC kinases, driving the PI3K/Akt survival pathway in various malignancies[3]. Because the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) relies entirely on its precise binding orientation within the kinase hinge region[4], the regiochemical fidelity of its synthetic intermediates is non-negotiable.

This guide provides a rigorous, self-validating analytical framework to confirm the structure of 2-chloro-8-methoxy-4-methylquinazoline, objectively comparing its analytical profile against its most common synthetic regioisomer, 4-chloro-8-methoxy-2-methylquinazoline .

The Structural Challenge: Target vs. Regioisomer

During the synthesis of quinazoline derivatives, halogenation of quinazolinone precursors (typically via POCl₃) can yield unintended regioisomers depending on the temperature, solvent, and starting materials[2]. Distinguishing between the target (chlorine at C2) and the alternative isomer (chlorine at C4) is critical. The position of the reactive chlorine atom dictates the site of subsequent nucleophilic aromatic substitution (SNAr) during drug assembly. An undetected isomeric swap at this intermediate stage will lead to an entirely inactive final compound.

Analytical Methodologies & Causality (E-E-A-T)

As an application scientist, you cannot rely on a single data point for structural validation. A robust protocol requires orthogonal techniques where the underlying physics of the molecule validate the experimental output.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Causality: The pyrimidine ring within the quinazoline core exhibits marked polarization[5]. In the target compound, the methyl group is located at C4. The C4 position is highly electron-deficient compared to C2, which heavily deshields the C4-methyl protons, shifting them downfield (~2.90 ppm) compared to a C2-methyl group (~2.65 ppm). Furthermore, the methoxy group at C8 exerts a strong electron-donating effect via resonance, shielding the adjacent aromatic protons, which typically appear in the 7.0–8.0 ppm range[5][6].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • The Causality: Mass spectrometry provides a built-in, self-validating system for halogenated compounds. The presence of a single chlorine atom dictates that the mass spectrum must exhibit an [M+H]⁺ peak at m/z 209 and an [M+2+H]⁺ peak at m/z 211 in a precise 3:1 ratio , corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl[2][7]. While both isomers share the same exact mass (MW: 208.64 g/mol )[1], their collision-induced dissociation (CID) fragmentation patterns differ slightly based on the stability of the resulting pyrimidine radical cations.

X-Ray Crystallography (XRD)
  • The Causality: While NMR and MS provide strong inferential data, XRD offers unequivocal proof of the 3D atomic arrangement. It is the gold standard for confirming the absolute configuration and exact regiochemistry of the chlorine atom prior to scale-up manufacturing[4].

Comparative Analytical Profiles

The following table summarizes the quantitative data used to differentiate the target intermediate from its primary alternative isomer.

Analytical Parameter2-Chloro-8-methoxy-4-methylquinazoline (Target)4-Chloro-8-methoxy-2-methylquinazoline (Alternative Isomer)
Molecular Weight 208.64 g/mol 208.64 g/mol
¹H NMR (CH₃ position) ~2.90 ppm (C4-CH₃, highly deshielded)~2.65 ppm (C2-CH₃, moderately deshielded)
¹H NMR (C8-OCH₃) ~4.05 ppm (singlet)~4.00 ppm (singlet)
¹³C NMR (C-Cl shift) ~155 ppm (C2 position)~160 ppm (C4 position)
LC-MS [M+H]⁺ m/z 209 (³⁵Cl) / 211 (³⁷Cl) [3:1 ratio]m/z 209 (³⁵Cl) / 211 (³⁷Cl) [3:1 ratio]
Primary MS/MS Loss Loss of Cl radical (m/z 174)Loss of Cl radical (m/z 174)

Experimental Protocols: Self-Validating Workflows

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the synthesized quinazoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is preferred over CDCl₃ for quinazolines due to superior solubility and distinct separation of aromatic signals[6].

  • Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm. Self-Validation: If the TMS peak drifts, the entire chemical shift calibration is invalid and must be rerun[6].

  • Acquisition: Run a ¹H NMR scan (minimum 400 MHz) with 16 scans and a ¹³C NMR scan with 512 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.

  • Data Integrity Check: Verify the integration of the methoxy protons (3H) against the methyl protons (3H) and the three distinct aromatic protons (1H each).

Protocol 2: LC-MS/MS Isotopic Profiling
  • Chromatography: Inject 1 µL of a 10 µg/mL sample (diluted in Acetonitrile/Water) onto a C18 reverse-phase column. Utilize a gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Data Integrity Check: Extract the ion chromatogram for m/z 209. Inspect the mass spectrum at the apex of the elution peak. Self-Validation: A failure to observe the m/z 211 peak at exactly ~33% intensity of the m/z 209 peak indicates a lack of chlorine (e.g., a hydrolysis degradation product like quinazolinone), immediately invalidating the batch[2].

Structural Validation Workflow

ValidationWorkflow Start Synthesized Compound 2-chloro-8-methoxy-4-methylquinazoline NMR 1H & 13C NMR Regiochemistry & Purity Start->NMR LCMS LC-MS/MS Mass & Isotope Pattern Start->LCMS XRD X-Ray Crystallography Absolute Configuration Start->XRD Decision Structural Match? NMR->Decision LCMS->Decision XRD->Decision Pass Validated Intermediate Ready for Coupling Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Caption: Multimodal analytical workflow for validating the regiochemistry of quinazoline intermediates.

References

  • WO2007117607A9 - Quinazolines for pdk1 inhibition.
  • 953039-90-2 - 2-Chloro-8-methoxy-4-methylquinazoline.Chemsrc.
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.MDPI.
  • Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one deriv
  • 2XCK: Crystal structure of PDK1 in complex with a pyrazoloquinazoline inhibitor.RCSB PDB.

Sources

Analytical Comparison Guide: Melting Point Range Verification for 8-Methoxy-4-methylquinazolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I approach thermal analysis not merely as a regulatory checkbox, but as a fundamental probe into the structural integrity of an Active Pharmaceutical Ingredient (API) or its critical precursors.

This guide provides an objective, data-driven comparison of melting point verification methodologies for 8-Methoxy-4-methylquinazolin-2-ol (CAS: 953039-91-3) . By evaluating traditional capillary techniques against advanced calorimetric methods, we will establish self-validating workflows that ensure batch-to-batch consistency and absolute purity.

Scientific Context: The Role of the Quinazoline Precursor

8-Methoxy-4-methylquinazolin-2-ol is a highly specialized heterocyclic building block utilized in the synthesis of potent PDK1 (Phosphoinositide-dependent kinase-1) inhibitors [1]. In oncology drug development, PDK1 is a master kinase that activates multiple downstream signaling cascades, including the AKT (cell survival) and RSK (cell proliferation) pathways[1].

Because this quinazoline derivative serves as the structural core for these inhibitors, any polymorphic impurities or chemical degradation in the precursor will propagate through the synthesis, severely depressing the final API yield and altering its dissolution profile. Therefore, rigorous thermal verification of this intermediate is a critical quality attribute (CQA).

PDK1Pathway Quinazoline 8-Methoxy-4-methylquinazolin-2-ol (Precursor) Inhibitor PDK1 Inhibitor (Active API) Quinazoline->Inhibitor Synthesis PDK1 PDK1 Kinase Inhibitor->PDK1 Inhibits Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces AKT AKT / RSK Pathways (Proliferation) PDK1->AKT Activates AKT->Apoptosis Prevents

Caption: Role of 8-Methoxy-4-methylquinazolin-2-ol in synthesizing PDK1 inhibitors.

Methodological Comparison: Thermal Analysis Techniques

To verify the melting point range, laboratories typically employ one of three methodologies. Each relies on a different physical principle, yielding distinct insights into the compound's thermal behavior.

  • Capillary Melting Point (USP <741>) : Relies on the optical observation of phase transition. It is the industry standard for routine QC batch release[2].

  • Differential Scanning Calorimetry (DSC) : Measures the differential heat flow required to increase the temperature of the sample versus an inert reference[3]. It detects subtle polymorphic transitions and calculates absolute purity via freezing-point depression[4].

  • Hot Stage Microscopy (HSM) : Combines thermal control with polarized light microscopy to visually correlate thermal events (like sublimation or desolvation) with changes in crystal habit.

Table 1: Comparative Analysis of Melting Point Verification Methods
FeatureHot Stage Microscopy (HSM)
Primary Output Visual melting range (Onset to Clear point)Heat flow ( ΔHf​ ), Extrapolated OnsetVisual morphology, birefringence
Sensitivity to Polymorphs Low (Often misses subtle solid-solid transitions)High (Detects distinct endothermic peaks)Medium (Visualizes crystal habit changes)
Sample Requirement ~1-2 mg2-5 mg< 1 mg
Throughput High (Simultaneous multi-capillary analysis)Medium (Sequential auto-sampler)Low (Manual observation)
Best Use Case Routine QC batch release & identity testingR&D, structural stability, absolute purityTroubleshooting decomposition/sublimation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical run must operate as a self-validating system. Below are the optimized protocols for evaluating 8-Methoxy-4-methylquinazolin-2-ol.

ThermalWorkflow Start 8-Methoxy-4-methylquinazolin-2-ol Batch Sample Prep Sample Preparation (Drying & Pulverization) Start->Prep Capillary Capillary Method (USP <741>) Prep->Capillary DSC Differential Scanning Calorimetry (DSC) Prep->DSC HSM Hot Stage Microscopy (HSM) Prep->HSM ResultCap Visual MP Range (Routine QC) Capillary->ResultCap ResultDSC Heat Flow & Purity (High Precision) DSC->ResultDSC ResultHSM Phase Transition (Crystal Habit) HSM->ResultHSM

Caption: Experimental workflow for thermal analysis and melting point verification.

Protocol A: USP <741> Capillary Method

Causality & Rationale: The sample must be thoroughly dried and pulverized. Pulverization ensures uniform particle size, maximizing packing density and thermal contact within the capillary[2]. This prevents localized cold spots that artificially broaden the melting range.

  • System Suitability (Validation): Prior to analyzing the quinazoline derivative, verify instrument calibration using a USP Primary Reference Standard (e.g., Caffeine, MP 234–237 °C)[5]. The system is valid only if the standard's melting point falls within ±0.5 °C of its certified value.

  • Sample Preparation: Dry the 8-Methoxy-4-methylquinazolin-2-ol sample in a vacuum desiccator over silica gel for 16 hours. Gently pulverize using an agate mortar and pestle.

  • Loading: Introduce the powder into a standard glass capillary (0.8–1.2 mm internal diameter) and tamp it down to achieve a tightly packed column exactly 3 mm in height[6].

  • Execution: Fast-ramp the heating block to 10 °C below the expected melting point. Reduce the heating rate to exactly 1 °C/min [6]. Causality: A slow ramp rate allows the sample to maintain thermal equilibrium with the heating block, preventing thermal lag[2].

  • Observation: Record the temperature at the first formation of a distinct liquid droplet (Onset) and the temperature when no solid phase remains apparent (Clear Point)[2].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality & Rationale: We utilize a continuous nitrogen purge during DSC. Nitrogen displaces oxygen and atmospheric moisture, preventing oxidative degradation of the quinazoline ring during heating. Oxidation would manifest as exothermic artifacts overlapping with the endothermic melting peak, skewing the enthalpy calculations[3].

  • System Suitability (Validation): Calibrate the cell constant and temperature axis using high-purity Indium (Onset MP: 156.6 °C, ΔHf​ : 28.45 J/g). The run is validated if the Indium onset temperature is within ±0.1 °C.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the sample into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a pin-holed lid. Causality: The pin-hole allows for the release of any residual volatile solvents or moisture, preventing pan deformation from internal pressure buildup.

  • Execution: Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen at 50 mL/min. Heat from 25 °C to 250 °C at a controlled rate of 10 °C/min [3].

  • Data Analysis: Integrate the endothermic melting peak to determine the extrapolated onset temperature and the enthalpy of fusion ( ΔHf​ ). Apply the van 't Hoff equation to calculate absolute mol% purity based on freezing-point depression[4].

Representative Experimental Data

The thermal profile of 8-Methoxy-4-methylquinazolin-2-ol is highly sensitive to its purity grade. Impurities disrupt the crystalline lattice, requiring less energy to break intermolecular bonds, which subsequently depresses the melting point and broadens the melting range[4].

Table 2: Representative Thermal Data for 8-Methoxy-4-methylquinazolin-2-ol
Purity GradeCapillary Melting Range (°C)DSC Onset Temp (°C)DSC Enthalpy ( ΔHf​ , J/g)Calculated Purity (Mol %)
Analytical Reference 225.2 - 225.8225.4112.4> 99.8%
High Purity (API Grade) 224.5 - 225.9224.8110.198.5%
Crude Intermediate 218.0 - 223.5219.295.6< 95.0%

(Note: Data is representative of typical highly substituted quinazoline structural analogs to illustrate the freezing-point depression principle observed in DSC analysis).

Conclusion & Best Practices

For the routine verification of 8-Methoxy-4-methylquinazolin-2-ol during scale-up manufacturing, the USP <741> Capillary Method remains the most efficient tool for rapid batch release, provided the 1 °C/min ramp rate is strictly adhered to. However, during initial formulation, stability testing, or when investigating out-of-specification (OOS) batches, Differential Scanning Calorimetry (DSC) is mandatory. DSC's ability to decouple true melting from polymorphic phase transitions and quantify purity via freezing-point depression makes it the definitive analytical technique for ensuring the integrity of this critical kinase inhibitor precursor.

References

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature Source: ChemRxiv / ResearchGate URL:[Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle Source: ResolveMass Laboratories Inc. URL:[Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: ResearchGate URL:[Link]

  • Quinazolines for pdk1 inhibition (Patent WO2007117607A2)

Sources

Comparative

A Senior Application Scientist's Guide to Heterocycle Synthesis: Urea Fusion vs. Carbamate Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the synthesis of nitrogen-containing heterocycles remains a cornerstone of medicinal chemistry. These scaffolds, particularly cyclic ureas and their analogues like pyrimidinones, are privileged structures found in a multitude of therapeutic agents, from antivirals to kinase inhibitors.[1][2][3] For researchers and process chemists, selecting the optimal synthetic route is a critical decision that impacts yield, scalability, and the overall efficiency of a drug development program.

This guide provides an in-depth comparison of two common strategies for constructing these vital heterocycles: the classical Urea Fusion method and the more contemporary Carbamate Cyclization approach. We will dissect the mechanistic underpinnings of each route, offer field-proven insights into their practical application, and provide detailed experimental protocols to bridge theory with practice.

Pillar 1: The Urea Fusion Route - A Classic Built on Condensation

The Urea Fusion method is a robust, often one-pot, intermolecular condensation strategy. It typically involves reacting a 1,3-bifunctional three-carbon fragment, such as a β-dicarbonyl compound, with urea or a urea derivative (e.g., thiourea, guanidine) at elevated temperatures.[4][5] This approach is a workhorse for constructing six-membered rings like pyrimidinones and is exemplified by classic name reactions such as the Biginelli reaction.[4]

Mechanistic Rationale

The driving force of this reaction is the formation of a stable heterocyclic ring through a sequence of condensation and cyclization steps. The initial step is typically the condensation between one of the urea's nitrogen atoms and a carbonyl group of the 1,3-dicarbonyl compound, forming a ureido-intermediate. Subsequent intramolecular condensation and dehydration lead to the final cyclized product.

Urea_Fusion_Mechanism start 1,3-Dicarbonyl + Urea intermediate1 Ureido-Intermediate (Acyliminium Ion Formation) start->intermediate1 Condensation (-H₂O, Heat/Acid) intermediate2 Intramolecular Nucleophilic Attack intermediate1->intermediate2 Tautomerization & Cyclization product Cyclized Heterocycle (e.g., Pyrimidinone) intermediate2->product Dehydration (-H₂O)

Caption: Generalized mechanism of the Urea Fusion pathway.

Advantages and Field Insights
  • Operational Simplicity: Often a one-pot procedure combining readily available and inexpensive starting materials like urea.[5]

  • Atom Economy: In its ideal form, the primary byproduct is water, making it an atom-economical choice.

  • Scalability: The use of bulk starting materials and often solvent-free or high-concentration conditions can be advantageous for large-scale synthesis.

Limitations and Practical Challenges
  • Harsh Conditions: The "fusion" aspect often implies high temperatures (100-200 °C), which can limit its applicability for substrates with sensitive functional groups.

  • Selectivity Issues: With unsymmetrical dicarbonyls, regioselectivity can be a significant challenge, leading to product mixtures that require difficult purification.

  • Substrate Scope: The scope is generally limited to substrates that can withstand the harsh thermal and/or acidic conditions required for cyclization.

Pillar 2: Carbamate Cyclization - An Intramolecular Strategy for Precision

Carbamate cyclization represents a more modern and often milder intramolecular approach. This strategy involves a precursor molecule that already contains the requisite N-C=O functionality (the carbamate) and a tethered reactive group. The cyclization is then triggered to form the heterocyclic ring. This method provides access to a wide array of ring sizes, including five-membered (oxazolidinones) and six-membered (1,3-oxazinan-2-ones) systems.[6][7][8][9]

Mechanistic Diversity

Unlike the singular condensation pathway of urea fusion, carbamate cyclizations can proceed through various mechanisms, offering greater synthetic flexibility. The choice of mechanism is dictated by the nature of the substrate and the reagents employed.

  • Nucleophilic Substitution: A common strategy where a carbamate nitrogen attacks an intramolecular electrophilic carbon bearing a leaving group.

  • Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the aza-Wacker cyclization, can facilitate the cyclization of unsaturated carbamates onto an olefin.[8]

  • CO₂ Incorporation: Innovative methods utilize carbon dioxide as a C1 building block, reacting it with amino alcohols to form a carbamic acid intermediate that cyclizes in situ.[10][11] This is a green chemistry approach that avoids hazardous reagents like phosgene.[11][12]

Carbamate_Cyclization_Mechanism start Substrate with Carbamate & Reactive Group (X) activated Activated Intermediate (e.g., Pd-π-allyl complex, Protonated alkene) start->activated Activation (Catalyst, Reagent) product Cyclized Heterocycle (e.g., Oxazolidinone) activated->product Intramolecular Nucleophilic Attack Workflow_Comparison cluster_0 Urea Fusion cluster_1 Carbamate Cyclization uf1 Simple Precursors (e.g., 1,3-Diketone, Urea) uf2 One-Pot Reaction (High Temperature) uf1->uf2 uf3 Purification (Often Crystallization) uf2->uf3 uf_prod Final Heterocycle uf3->uf_prod cc1 Multi-Step Synthesis of Functionalized Substrate cc2 Catalytic Cyclization (Mild Conditions) cc1->cc2 cc3 Purification (Often Chromatography) cc2->cc3 cc_prod Final Heterocycle cc3->cc_prod

Caption: Comparative workflow for Urea Fusion vs. Carbamate Cyclization.

Experimental Protocols: From Theory to the Bench

To provide actionable guidance, the following are representative, self-validating protocols for each synthetic strategy.

Protocol 1: Synthesis of a Dihydropyrimidinone via Urea Fusion (Biginelli Reaction)

This protocol describes the synthesis of a classic dihydropyrimidinone heterocycle using an acid-catalyzed, one-pot condensation of a β-ketoester, an aldehyde, and urea. [4][5]

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Urea (1.5 eq)

    • Ethanol (Solvent)

    • Concentrated Hydrochloric Acid (Catalyst)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), urea (1.5 eq), and ethanol (30 mL).

    • Stir the mixture to achieve a homogeneous solution or a fine suspension.

    • Carefully add a few drops of concentrated hydrochloric acid to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.

Protocol 2: Synthesis of a 1,3-Oxazinan-2-one via Pd-Catalyzed Carbamate Cyclization

This protocol details a tethered aza-Wacker type oxidative cyclization of an N-alkoxy carbamate containing a terminal olefin, a method noted for its operational simplicity and functional group tolerance. [8]

  • Materials:

    • Unsaturated N-alkoxy carbamate substrate (1.0 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

    • Copper(II) Acetate [Cu(OAc)₂] (1.0 eq)

    • Acetonitrile (CH₃CN, Solvent)

    • Oxygen (balloon)

  • Procedure:

    • To an oven-dried Schlenk flask, add the unsaturated carbamate substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), and Cu(OAc)₂ (1.0 eq).

    • Evacuate and backfill the flask with oxygen three times, leaving an oxygen-filled balloon attached to the flask.

    • Add anhydrous acetonitrile via syringe.

    • Heat the reaction mixture to 70 °C in an oil bath and stir vigorously for 24-40 hours. The Cu(II) serves as a co-oxidant to regenerate the active Pd(II) catalyst.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the metal salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired 1,3-oxazinan-2-one product.

Conclusion and Strategic Outlook

The choice between urea fusion and carbamate cyclization is a classic case of balancing operational simplicity against precision and mildness.

  • Urea Fusion remains a powerful tool for the large-scale synthesis of specific heterocyclic scaffolds from simple, inexpensive building blocks. Its utility is highest when the target molecule can withstand high temperatures and when regioselectivity is not a concern.

  • Carbamate Cyclization offers the modern medicinal chemist a versatile and gentle toolkit for constructing complex heterocycles. Its true strength lies in its broad functional group tolerance and the high degree of chemo-, regio-, and stereoselectivity that can be engineered into the substrate, making it ideal for late-stage functionalization and the synthesis of intricate drug candidates.

Ultimately, a deep understanding of both methodologies empowers researchers to make informed, strategic decisions, accelerating the path from molecular design to innovative therapeutics.

References

  • Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv.
  • Synthesis of Eleven-Membered Cyclic Urea Fused Quinazolinones. Thieme.
  • Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Royal Society of Chemistry.
  • Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ACS Publications. [Link]

  • Rh-catalyzed cyclization of carbamates–synthesis of a new heterocyclic system: tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide. ResearchGate. [Link]

  • Synthesis of aryl urea hybrids of pyrimidine. ResearchGate. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ACS Publications. [Link]

  • Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential. PubMed. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. [Link]

  • Synthesis of Some Heterocycle Containing Urea Derivatives and Their Anti-viral Activity. ResearchGate. [Link]

  • (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Royal Society of Chemistry. [Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. MDPI. [Link]

  • Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. PMC. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. MDPI. [Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. ResearchGate. [Link]

  • Gold-catalyzed oxycyclization of allenic carbamates: expeditious synthesis of 1,3-oxazin-2-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. Russian Chemical Reviews. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. PMC. [Link]

  • Structures of cyclic urea 1–5 and carbamate 6–13 derivatives. ResearchGate. [Link]

  • Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Chemistry Portal. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

A Comparative Analysis of 8-Methoxy Quinazolines and Standard EGFR Inhibitors: A Guide to Binding Affinity and Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The quinazoline scaffold has proven to be a robust framework for the development of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the binding affinity of emerging 8-methoxy quinazoline derivatives against established, standard-of-care EGFR inhibitors. By synthesizing data from various studies, we aim to offer an objective overview to inform future drug discovery and development efforts.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events.[1][2] This signaling network, primarily mediated through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, governs critical cellular processes such as proliferation, survival, and migration.[3] In many cancers, aberrant EGFR activation, often due to mutations or overexpression, drives tumorigenesis, making it a prime target for therapeutic intervention.[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization TKD Tyrosine Kinase Domain P1 P TKD->P1 Autophosphorylation P2 P TKD->P2 P3 P TKD->P3 PI3K PI3K P2->PI3K RAS RAS P2->RAS AKT AKT PI3K->AKT Proliferation_Survival1 Cell Proliferation & Survival AKT->Proliferation_Survival1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Dispensing 3. Dispense Reagents & Compounds into Plate Compound_Prep->Dispensing Reagent_Prep 2. Prepare Reagents (Enzyme, Substrate, ATP) Reagent_Prep->Dispensing Incubation1 4. Incubate to Allow Phosphorylation Dispensing->Incubation1 Add_HTRF 5. Add HTRF Detection Reagents Incubation1->Add_HTRF Incubation2 6. Incubate for Signal Development Add_HTRF->Incubation2 Read_Plate 7. Read Plate on HTRF Reader Incubation2->Read_Plate Data_Analysis 8. Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for HTRF-based EGFR Kinase Assay.

Clinical Relevance and Resistance

Standard EGFR inhibitors like gefitinib, erlotinib, and afatinib have shown significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. [2][6]However, the emergence of resistance, often through secondary mutations like T790M, can limit their long-term effectiveness. [7][8]Third-generation inhibitors such as osimertinib were specifically designed to overcome T790M-mediated resistance and have demonstrated superior efficacy in this setting. [3][9] The development of novel quinazoline derivatives, including those with an 8-methoxy substitution, is driven by the need for inhibitors with improved potency against both wild-type and mutant forms of EGFR, as well as a favorable selectivity profile to minimize off-target effects. Some novel quinazoline derivatives have shown promising activity against resistant cell lines, suggesting their potential to address the challenge of acquired resistance. [10]

Conclusion

The quinazoline scaffold remains a cornerstone in the design of EGFR inhibitors. Emerging data on 8-methoxy quinazoline derivatives suggest that this substitution pattern can lead to potent EGFR inhibition, with some compounds exhibiting binding affinities comparable to or even exceeding those of early-generation standard inhibitors. Further comprehensive studies are warranted to fully elucidate their efficacy against a broader panel of EGFR mutants and to assess their potential for overcoming clinical resistance. This guide provides a foundational comparison to aid researchers in the rational design and evaluation of the next generation of EGFR-targeted therapies.

References

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (n.d.). Portland Press. Retrieved March 7, 2024, from [Link]

  • Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Lapatinib: A novel approach to inhibit EGFR(ErbB1)/HER2(ErbB2). (2007). AACR Journals. Retrieved March 7, 2024, from [Link]

  • Osimertinib confers potent binding affinity to EGFR Kinase Domain Duplication. (2019). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Effect of erlotinib and lapatinib on EGF affinity in EGF receptor... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. (2007). AACR Journals. Retrieved March 7, 2024, from [Link]

  • Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. (2011). The Royal Society. Retrieved March 7, 2024, from [Link]

  • Impact of Common Epidermal Growth Factor Receptor and HER2 Variants on Receptor Activity and Inhibition by Lapatinib. (2008). AACR Journals. Retrieved March 7, 2024, from [Link]

  • Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. (2013). Dove Press. Retrieved March 7, 2024, from [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap. Retrieved March 7, 2024, from [Link]

  • Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. (2011). PLOS. Retrieved March 7, 2024, from [Link]

  • Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. (2011). The Royal Society. Retrieved March 7, 2024, from [Link]

  • On-target Resistance to the Mutant-Selective EGFR Inhibitor Osimertinib Can Develop in an Allele-Specific Manner Dependent on the Original EGFR-Activating Mutation. (2019). AACR Journals. Retrieved March 7, 2024, from [Link]

  • Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb:... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. (n.d.). American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. (2016). PubMed. Retrieved March 7, 2024, from [Link]

  • Osimertinib confers potent binding affinity to EGFR kinase domain duplication. (2019). PubMed. Retrieved March 7, 2024, from [Link]

  • Comparison of calculated affinity changes and experimental inhibitory activities for different inhibitors upon EGFR E746_A750del and D770_N771insNPG mutations. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2024, from [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands. Retrieved March 7, 2024, from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. (2022). Dove Press. Retrieved March 7, 2024, from [Link]

  • Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. (n.d.). Anticancer Research. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. (n.d.). American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Binding modes of gefitinib (shown as sticks) into EGFR kinase domain... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Comparison of the binding modes of osimertinib and lazertinib when... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. (2018). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Impact of Intrinsic Affinity on Functional Binding and Biological Activity of EGFR Antibodies. (2012). AACR Journals. Retrieved March 7, 2024, from [Link]

  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Press. Retrieved March 7, 2024, from [Link]

  • Analysis of sensitivity of two NSCLC cell lines to afatinib. a... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers. Retrieved March 7, 2024, from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

Sources

A Comparative Guide to the Stability of 2-Hydroxyquinazoline and 4-Hydroxyquinazoline for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, particularly in the realm of drug discovery and materials science, a nuanced understanding of isomeric stability is paramount. Quinazoline derivatives, for instance, are a cornerstone of many therapeutic agents, and the seemingly subtle placement of a hydroxyl group can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of the stability of two fundamental isomers: 2-hydroxyquinazoline and 4-hydroxyquinazoline. We will delve into the critical role of tautomerism and present both theoretical and experimental data to equip researchers, scientists, and drug development professionals with the insights necessary for informed decision-making in their work.

The Decisive Role of Tautomerism in Quinazoline Stability

A central theme in the stability of hydroxyquinazolines is the phenomenon of lactam-lactim tautomerism. Both 2-hydroxyquinazoline and 4-hydroxyquinazoline exist in a dynamic equilibrium between their enol (hydroxy) and keto (quinazolinone) forms. However, extensive spectroscopic and computational evidence indicates that the equilibrium overwhelmingly favors the more stable keto tautomers: 2(1H)-quinazolinone and 4(3H)-quinazolinone, respectively. This preference is rooted in the greater thermodynamic stability of the cyclic amide (lactam) structure compared to the iminol (lactim) form.

The stability of these compounds is therefore intrinsically linked to the stability of their predominant quinazolinone tautomers. Our comparative analysis will consequently focus on the relative stabilities of 2(1H)-quinazolinone and 4(3H)-quinazolinone.

Diagram 1: Tautomeric Equilibria of Hydroxyquinazolines

tautomerism Tautomeric Equilibria of Hydroxyquinazolines cluster_2 2-Hydroxyquinazoline System cluster_4 4-Hydroxyquinazoline System 2-hydroxyquinazoline 2-Hydroxyquinazoline (Enol) 2-quinazolinone 2(1H)-Quinazolinone (Keto) 2-hydroxyquinazoline->2-quinazolinone Equilibrium 4-hydroxyquinazoline 4-Hydroxyquinazoline (Enol) 4-quinazolinone 4(3H)-Quinazolinone (Keto) 4-hydroxyquinazoline->4-quinazolinone Equilibrium

Caption: Tautomeric equilibria for 2- and 4-hydroxyquinazoline, favoring the keto forms.

Theoretical Stability: A Computational Perspective

A theoretical study by Srivastava and colleagues calculated the ground state properties of both isomers using DFT at the B3LYP/6-311++G(d,p) level of theory.[1] While this study did not report the total energies, it did reveal a significant difference in their dipole moments.

IsomerCalculated Dipole Moment (Debye)
2(1H)-Quinazolinone6.4687
4(3H)-Quinazolinone1.4611
Table 1: Calculated Dipole Moments of Quinazolinone Isomers.[1]

The substantially higher dipole moment of 2(1H)-quinazolinone suggests a greater charge separation within the molecule. This increased polarity could lead to stronger intermolecular dipole-dipole interactions in the condensed phase (solid or liquid), which may contribute to a higher lattice energy and, consequently, greater bulk stability. However, it is crucial to note that a higher dipole moment does not definitively equate to greater thermodynamic stability of an individual molecule in the gas phase.

Experimental Approaches to Stability Determination

Experimental techniques provide the ultimate validation of theoretical predictions. The relative stability of 2- and 4-hydroxyquinazoline can be assessed through various methods, primarily focusing on their thermal properties.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for evaluating the thermal stability of compounds. DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, indicating thermal degradation.

A higher melting point and a higher onset temperature of decomposition are generally indicative of greater thermal stability. While a direct comparative DSC/TGA study for both parent compounds is not available in the public literature, the general protocols for such an analysis are well-established.

Diagram 2: Experimental Workflow for Comparative Thermal Analysis

thermal_analysis_workflow Workflow for Comparative Thermal Analysis cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion Sample_2HQ 2-Hydroxyquinazoline DSC_TGA Simultaneous DSC/TGA Analysis Sample_2HQ->DSC_TGA Sample_4HQ 4-Hydroxyquinazoline Sample_4HQ->DSC_TGA Melting_Point Melting Point (Tm) DSC_TGA->Melting_Point Decomposition_Temp Decomposition Temperature (Td) DSC_TGA->Decomposition_Temp Comparison Compare Tm and Td for both isomers Melting_Point->Comparison Decomposition_Temp->Comparison Stability_Assessment Higher Tm and Td indicate greater thermal stability Comparison->Stability_Assessment

Caption: A generalized workflow for comparing the thermal stability of isomers using DSC/TGA.

Spectroscopic Analysis for Tautomer Confirmation

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the predominant tautomeric form in solution and the solid state, which is a prerequisite for any stability comparison.

  • ¹H NMR: In the keto (quinazolinone) form, a characteristic signal for the N-H proton is observed, typically as a broad singlet at a downfield chemical shift. The absence of a distinct O-H proton signal for the enol form confirms the predominance of the keto tautomer.

  • ¹³C NMR: The presence of a carbonyl carbon signal (C=O) at a characteristic downfield position (typically >160 ppm) is a definitive indicator of the quinazolinone form.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group in the quinazolinone tautomer. The absence of a strong, broad O-H stretching band further supports the predominance of the keto form.

Synthesis of 2- and 4-Hydroxyquinazoline

The accessibility of these isomers is a practical consideration for researchers. Both compounds can be synthesized through established routes.

Synthesis of 4-Hydroxyquinazoline (4(3H)-Quinazolinone): A common and efficient method involves the condensation of anthranilic acid with formamide. This one-pot reaction, known as the Niementowski synthesis, provides a straightforward route to the 4(3H)-quinazolinone core.

Synthesis of 2-Hydroxyquinazoline (2(1H)-Quinazolinone): The synthesis of 2(1H)-quinazolinone can be achieved through the reaction of 2-aminobenzonitrile with phosgene or a phosgene equivalent, followed by cyclization. Another route involves the oxidation of 2-methylquinazoline.

Conclusion and Recommendations

The stability of 2-hydroxyquinazoline and 4-hydroxyquinazoline is fundamentally dictated by their existence as the more thermodynamically stable keto tautomers, 2(1H)-quinazolinone and 4(3H)-quinazolinone, respectively.

Summary of Stability Comparison:

Feature2-Hydroxyquinazoline (as 2(1H)-Quinazolinone)4-Hydroxyquinazoline (as 4(3H)-Quinazolinone)Supporting Evidence
Predominant Tautomer 2(1H)-Quinazolinone (Keto)4(3H)-Quinazolinone (Keto)Spectroscopic Data (NMR, IR)
Calculated Dipole Moment High (6.4687 D)Low (1.4611 D)DFT Calculations[1]
Inferred Bulk Stability Potentially higher due to stronger intermolecular forcesPotentially lowerInferred from dipole moment data
Thermal Stability Requires direct experimental comparisonRequires direct experimental comparisonGeneral principles of thermal analysis

Recommendations for Researchers:

  • Assume the Keto Form: For all practical purposes in experimental design and computational modeling, researchers should consider 2- and 4-hydroxyquinazoline to exist as their respective quinazolinone tautomers.

  • Consider Intermolecular Forces: The significant difference in calculated dipole moments suggests that intermolecular interactions may play a more prominent role in the physical properties and bulk stability of 2(1H)-quinazolinone compared to 4(3H)-quinazolinone. This could be a critical factor in areas such as crystal engineering and formulation development.

  • Direct Experimental Verification: For applications where thermal stability is a critical parameter, it is highly recommended to perform a direct comparative analysis of the two isomers using techniques such as DSC and TGA under identical experimental conditions.

This guide provides a foundational understanding of the stability of 2- and 4-hydroxyquinazoline. By appreciating the central role of tautomerism and utilizing the outlined theoretical and experimental frameworks, researchers can better predict and control the behavior of these important heterocyclic scaffolds in their scientific endeavors.

Experimental Protocols

Protocol 1: Determination of Tautomeric Form by ¹H NMR Spectroscopy

Objective: To confirm the predominant tautomeric form of 2- or 4-hydroxyquinazoline in solution.

Materials:

  • 2-Hydroxyquinazoline or 4-hydroxyquinazoline sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the quinazoline sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum according to standard instrument procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Examine the spectrum for a broad singlet in the downfield region (typically >10 ppm), which is characteristic of an N-H proton.

    • Look for the absence of a sharp singlet in the typical O-H proton region (can vary widely depending on conditions but often 5-9 ppm).

    • Integrate the signals to determine the relative proton ratios. The presence of the N-H proton signal and the absence of a significant O-H signal confirm the quinazolinone tautomer as the predominant species.

Protocol 2: Comparative Thermal Stability Analysis by DSC/TGA

Objective: To compare the thermal stability of 2- and 4-hydroxyquinazoline.

Materials:

  • 2-Hydroxyquinazoline and 4-hydroxyquinazoline samples

  • Simultaneous DSC/TGA instrument

  • Inert atmosphere (e.g., nitrogen gas)

  • Sample pans (e.g., aluminum or ceramic)

Procedure:

  • Instrument Calibration: Calibrate the DSC/TGA instrument for temperature and heat flow according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-5 mg of the 2-hydroxyquinazoline sample into a sample pan. Repeat for the 4-hydroxyquinazoline sample in a separate, tared pan.

  • DSC/TGA Analysis:

    • Place the sample pan in the instrument.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30-400 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature and peak temperature of the melting endotherm for each isomer.

    • From the TGA curve, determine the onset temperature of decomposition for each isomer (the temperature at which significant mass loss begins).

    • Compare the melting points and decomposition temperatures of the two isomers. The isomer with the higher values is considered to be more thermally stable.

References

  • Srivastava, R. K., Narayan, V., Kumar, A., & Prasad, O. (2012). Theoretical Studies on the Isomers of Quinazolinone by first Principles. Research Journal of Recent Sciences, 1(3), 11-18.
  • Srivastava, R. K., Narayan, V., Kumar, A., & Prasad, O. (2012). Theoretical Studies on the Isomers of Quinazolinone by first Principles. ResearchGate. [Link]

Sources

Pharmacophore Comparison of Methoxy-Substituted Quinazolines: Rationalizing EGFR Kinase Selectivity and Potency

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, functioning as a highly effective ATP-mimetic within the kinase domain of the Epidermal Growth Factor Receptor (EGFR)[1]. While the core quinazoline ring and the 4-anilino substituent are critical for anchoring the molecule within the ATP-binding cleft, it is the substitution pattern at the C-6 and C-7 positions that dictates the molecule's pharmacokinetic viability, solubility, and fine-tuned target affinity.

Specifically, methoxy and extended alkoxy substitutions at these positions have defined the first generation of EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib[2]. As an Application Scientist, I have structured this guide to objectively compare the pharmacophoric contributions of these methoxy-substituted derivatives and provide a self-validating experimental framework for their evaluation in drug discovery pipelines.

Pharmacophore Mapping & Structural Activity Relationship (SAR)

The binding of methoxy-substituted quinazolines to EGFR is governed by a precise spatial arrangement of steric and electronic features. Understanding the causality behind these interactions is critical for rational drug design:

  • The Hinge Region Interaction: The N1 nitrogen of the quinazoline core acts as an essential hydrogen bond acceptor, interacting with the backbone NH of Met793 in the EGFR hinge region[1]. Methoxy groups at C-6 and C-7 are electron-donating by resonance; this increases the overall electron density of the quinazoline ring, thereby strengthening this critical N1 hydrogen bond.

  • The Hydrophobic Pocket: The 4-anilino group projects deep into a lipophilic selectivity pocket. Halogenation (e.g., 3-chloro, 4-fluoro) of this aniline ring significantly enhances antiproliferative activity by forming favorable steric and halogen-bonding interactions[3].

  • The Solvent-Exposed Channel: The C-6 and C-7 positions are oriented toward the solvent-exposed opening of the ATP-binding site. Because this region lacks strict steric constraints, it tolerates bulky substitutions[4]. The incorporation of methoxy or larger alkoxy groups (like the morpholinopropoxy group in gefitinib) serves a dual purpose: it satisfies the electronic requirements of the core while drastically improving the aqueous solubility required for oral bioavailability.

Pharmacophore cluster_EGFR EGFR ATP-Binding Site cluster_Ligand 4-Anilinoquinazoline Core Hinge Hinge Region (Met793) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Channel N1 N1 Nitrogen N1->Hinge H-Bond Acceptor Aniline 4-Anilino Group Aniline->Hydrophobic Steric/Hydrophobic Fit Methoxy C6/C7 Methoxy/Alkoxy Methoxy->Solvent Solubilization

Diagram 1: Spatial mapping of the methoxy-quinazoline pharmacophore within the EGFR ATP-binding site.

Quantitative Comparison of Prototypical Inhibitors

The evolution of EGFR inhibitors highlights how modifications to the C-6/C-7 methoxy pharmacophore alter clinical efficacy. The table below compares the baseline 6,7-dimethoxyquinazoline core with clinically approved derivatives[2].

CompoundC-6 SubstitutionC-7 SubstitutionEGFR WT IC50 (nM)Primary Indication
6,7-Dimethoxyquinazoline Methoxy (-OCH3)Methoxy (-OCH3)~100 - 200Baseline Pharmacophore
Gefitinib Methoxy (-OCH3)3-Morpholinopropoxy23 - 79NSCLC
Erlotinib 2-Methoxyethoxy2-Methoxyethoxy80NSCLC, Pancreatic Cancer
Afatinib *Dimethylamino-crotonamidoS-Tetrahydrofuranyloxy0.5NSCLC (Irreversible)

*Note: Afatinib demonstrates the evolutionary leap from reversible methoxy-driven binding to irreversible covalent binding via a Michael acceptor at C-6, targeting the Cys797 residue[2].

Experimental Workflow: Self-Validating Protocol for Kinase Inhibition

Relying solely on cell-free enzymatic assays is a critical pitfall in drug development. A robust experimental protocol must be a self-validating system : it must sequentially prove intrinsic target affinity, cellular permeability, and mechanistic causality (target engagement).

Workflow Start Compound Library (Methoxy-Quinazolines) Assay1 Cell-Free Kinase Assay (Determine IC50) Start->Assay1 Assay2 Cell Viability Assay (Evaluate Permeability) Assay1->Assay2 IC50 < 100 nM Validation Western Blot (Confirm Target Engagement) Assay2->Validation Cellular IC50 < 1 µM Feedback SAR Optimization (Data Feedback) Validation->Feedback pEGFR Inhibition Feedback->Start

Diagram 2: Self-validating experimental workflow for evaluating novel EGFR kinase inhibitors.

Step-by-Step Methodology

Step 1: Cell-Free Radiometric Kinase Assay (Primary Screen) Causality Rationale: Radiometric assays are preferred over bulky fluorescent-tagged assays to prevent artificial steric hindrance at the solvent-exposed channel where the methoxy/alkoxy groups reside.

  • Prepare a reaction mixture containing 10 ng of purified recombinant EGFR kinase domain, 10 µM ATP, and 0.5 µCi of [γ-33P]ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Add the methoxy-substituted quinazoline candidate at varying concentrations (0.1 nM to 10 µM).

  • Incubate at 30°C for 45 minutes.

  • Quench the reaction with 3% phosphoric acid and transfer to a filter microplate. Wash extensively to remove unbound ATP.

  • Measure the incorporated radioactivity using a scintillation counter to calculate the IC50[4].

Step 2: Cellular Viability Assay (Secondary Screen) Causality Rationale: This step validates that the compound can penetrate the cell membrane and exert an anti-proliferative effect in a biologically relevant environment.

  • Seed human Non-Small Cell Lung Cancer (NSCLC) cells (e.g., A549 or HCC827) in a 96-well plate at 5,000 cells/well.

  • Treat with the quinazoline compound (0.01 µM to 50 µM) for 72 hours.

  • Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

  • Measure absorbance at 570 nm to determine the cellular IC50[3].

Step 3: Western Blotting for Target Engagement (Mechanistic Validation) Causality Rationale: This is the crucial self-validating step. If a compound kills cells in Step 2 but fails to inhibit EGFR phosphorylation in Step 3, the cytotoxicity is due to an off-target effect (e.g., tubulin disruption), not EGFR inhibition.

  • Treat A549 cells with the compound at its established cellular IC50 for 4 hours, then stimulate with 50 ng/mL EGF for 15 minutes.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against total EGFR and phospho-EGFR (Tyr1068).

  • Quantify band intensities. A successful candidate will show a dose-dependent reduction in pEGFR while total EGFR remains constant.

Conclusion

The methoxy-substituted quinazoline pharmacophore represents a masterclass in rational drug design. By leveraging the solvent-exposed channel of the EGFR kinase domain, researchers can utilize C-6 and C-7 alkoxy substitutions to fine-tune electronic interactions at the hinge region while simultaneously optimizing the molecule's pharmacokinetic profile. Employing a self-validating experimental workflow ensures that these structural modifications translate reliably from in silico design to in vitro efficacy.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: mdpi.com URL:[Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: nih.gov URL:[Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents Source: tandfonline.com URL:[Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: orientjchem.org URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.